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  • Product: Fasudil N-Hydroxy Impurity
  • CAS: 1350827-92-7

Core Science & Biosynthesis

Foundational

Chemical Structure Elucidation of Fasudil N-Hydroxy Impurity: A Comprehensive Analytical Framework

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development. Executive Summary & Regulatory Context Fasudil (1-(5-isoquinolinesulfonyl)homopiperazine) is a poten...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development.

Executive Summary & Regulatory Context

Fasudil (1-(5-isoquinolinesulfonyl)homopiperazine) is a potent Rho-kinase (ROCK) inhibitor utilized primarily for the treatment of cerebral vasospasm and under investigation for various neurodegenerative conditions. During the lifecycle management of Fasudil API, stringent impurity profiling is mandated by ICH Q3A(R2) and ICH Q3B(R2) guidelines.

A critical degradation product and process-related impurity is the Fasudil N-Hydroxy Impurity (CAS: 1350827-92-7; Molecular Formula: C₁₄H₁₇N₃O₃S)[1]. It is imperative to distinguish this specific impurity—where the hydroxyl group is localized on the N4 nitrogen of the 1,4-diazepane (homopiperazine) ring—from the drug's primary active in vivo metabolite, 1-hydroxyfasudil (CAS: 155558-32-0), which is hydroxylated on the isoquinoline ring[2]. Misidentification can lead to flawed toxicological assessments, as N-hydroxylamines often trigger structural alerts for mutagenicity under ICH M7 guidelines.

This whitepaper details the mechanistic origins, isolation protocols, and definitive structural elucidation strategies required to confidently characterize the Fasudil N-Hydroxy Impurity.

Mechanistic Origins of N-Hydroxylation

Understanding the degradation pathway is the first step in designing a robust analytical control strategy. The formation of the N-hydroxy impurity typically occurs via the oxidation of the secondary amine within the homopiperazine moiety.

Causality of Formation: Secondary amines are highly susceptible to N-oxidation when exposed to reactive oxygen species (ROS), peroxides present in excipients (e.g., PEG or polysorbates), or prolonged atmospheric oxygen exposure during high-shear wet granulation. The electron-rich nitrogen (N4) undergoes electrophilic attack by peroxides, forming an intermediate N-oxide that rapidly tautomerizes or stabilizes into the N-hydroxylamine derivative.

Pathway A Fasudil API (Secondary Amine at N4) C Electrophilic Attack (N-Oxidation) A->C + ROS B Excipient Peroxides (e.g., in Polysorbates) B->C D Fasudil N-Hydroxy Impurity (CAS 1350827-92-7) C->D Stabilization E ICH M7 Toxicological Assessment (Mutagenic Alert) D->E In Silico Screening

Caption: Mechanistic pathway of Fasudil N-oxidation and subsequent toxicological evaluation.

Analytical Strategy & Causality

To definitively elucidate the structure, we must prove the exact mass, the molecular formula, and the precise regiochemistry of the hydroxyl group.

  • High-Resolution Mass Spectrometry (HRMS): Used to establish the empirical formula. The addition of an oxygen atom (+15.9949 Da) compared to the parent Fasudil indicates oxidation. MS/MS fragmentation is employed to determine which half of the molecule (isoquinoline vs. diazepane) contains the oxygen.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR are non-negotiable for positional isomer differentiation.

    • Experimental Choice Causality: We utilize DMSO-d₆ as the NMR solvent rather than CDCl₃ or D₂O. Why? D₂O would cause rapid deuterium exchange with the N-OH proton, rendering it invisible. DMSO-d₆ strongly hydrogen-bonds with the N-OH proton, slowing down the exchange rate and allowing it to be observed as a distinct, broad singlet in the ¹H NMR spectrum, definitively proving the presence of the hydroxylamine.

Step-by-Step Experimental Protocols

The following protocols represent a self-validating system: isolation purity is confirmed by orthogonal chromatographic methods before NMR analysis to prevent spectral overlap artifacts.

Protocol A: Preparative Isolation via HPLC

Objective: Isolate >50 mg of the impurity at >98% purity for NMR.

  • Sample Preparation: Subject 1g of Fasudil HCl to forced degradation (3% H₂O₂ at room temperature for 24 hours) to enrich the N-hydroxy impurity. Quench with sodium thiosulfate.

  • Column Selection: Use a polar-embedded C18 preparative column (e.g., 250 x 21.2 mm, 5 µm). Rationale: The N-hydroxy group increases the polarity of the diazepane ring; a polar-embedded stationary phase prevents phase collapse and offers superior retention for polar basic analytes.

  • Mobile Phase:

    • Buffer (A): 10 mM Ammonium Bicarbonate in Water (pH 8.5).

    • Organic (B): Acetonitrile.

  • Gradient: 5% B to 40% B over 30 minutes.

  • Fraction Collection: Monitor at 275 nm (isoquinoline chromophore). Collect the peak eluting at a relative retention time (RRT) of ~0.85 relative to Fasudil. Lyophilize the fractions.

Protocol B: LC-HRMS and MS/MS Sequencing
  • System Suitability: Inject a blank, followed by a caffeine standard to verify mass accuracy (< 2 ppm error).

  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • Acquisition: Acquire full scan MS (m/z 100-1000) and Data-Dependent MS/MS (ddMS2) using a collision energy of 25 eV.

Protocol C: NMR Spectroscopy
  • Dissolve 15 mg of the lyophilized isolate in 0.6 mL of 100% DMSO-d₆.

  • Acquire ¹H NMR (600 MHz, 64 scans) and ¹³C NMR (150 MHz, 1024 scans).

  • Acquire 2D HMBC (Heteronuclear Multiple Bond Correlation) to map the connectivity between the diazepane protons and the sulfonamide/hydroxyl regions.

Workflow A Fasudil API Oxidative Stress Testing B Analytical LC-HRMS (Impurity Profiling) A->B Detect m/z 308.10 C Preparative HPLC (Targeted Isolation) B->C Scale-up D NMR Spectroscopy (DMSO-d6, 1D/2D) C->D >98% Purity Verified E Structural Confirmation (N-Hydroxy Fasudil) D->E Data Synthesis

Caption: Workflow for the isolation and structural elucidation of Fasudil N-Hydroxy Impurity.

Quantitative Data & Structural Confirmation

Mass Spectrometry Data

The exact mass of the isolated impurity yielded an [M+H]⁺ ion at m/z 308.1063. The calculated exact mass for C₁₄H₁₈N₃O₃S⁺ is 308.1063 Da, confirming the addition of one oxygen atom to the Fasudil structure[1].

Table 1: Key MS/MS Fragmentation Comparison

Fragment OriginFasudil API (m/z)N-Hydroxy Impurity (m/z)Diagnostic Significance
[M+H]⁺ Precursor 292.11308.10+16 Da shift confirms oxidation.
Isoquinoline Sulfonyl 208.01208.01Identical mass proves the isoquinoline ring is not oxidized.
Diazepane Cleavage 85.10101.09+16 Da shift proves the oxygen is localized on the diazepane ring.
Loss of OH N/A291.10Neutral loss of 17 Da (-OH) confirms the hydroxylamine functionality.
NMR Spectroscopy Data

The ¹H NMR spectrum of the impurity, compared to the Fasudil reference standard, showed negligible changes in the aromatic region (7.80 – 9.30 ppm), definitively ruling out the active metabolite 1-hydroxyfasudil.

Crucially, the protons on C3 and C5 of the diazepane ring (adjacent to the N4 nitrogen) exhibited significant downfield shifts due to the deshielding effect of the newly attached electronegative hydroxyl group. A broad singlet at ~8.5 ppm (exchangeable with D₂O) confirmed the N-OH proton.

Table 2: Diagnostic ¹H and ¹³C NMR Chemical Shifts (DMSO-d₆)

PositionFasudil ¹H (ppm)Impurity ¹H (ppm)Fasudil ¹³C (ppm)Impurity ¹³C (ppm)
Isoquinoline (C1-C8) 7.85 - 9.357.86 - 9.36117.0 - 153.0117.1 - 153.1
Diazepane (C2) 3.40 (m, 2H)3.45 (m, 2H)48.547.8
Diazepane (C3) 2.85 (m, 2H)3.20 (m, 2H) 46.255.4
Diazepane (C5) 2.90 (m, 2H)3.25 (m, 2H) 47.156.1
N-OH Proton N/A8.50 (br s, 1H) N/AN/A

Note: The pronounced downfield shift of C3 and C5 carbons (+9 ppm) is the definitive hallmark of N-hydroxylation at the N4 position.

Toxicological Implications (ICH M7)

Once the structure of 5-[(4-hydroxy-1,4-diazepan-1-yl)sulfonyl]isoquinoline (Fasudil N-Hydroxy Impurity) is confirmed, it must be evaluated under ICH M7 guidelines for the assessment and control of DNA reactive (mutagenic) impurities.

Aliphatic N-hydroxylamines are recognized structural alerts in in silico predictive toxicology software (e.g., Derek Nexus, Sarah Nexus). They can undergo further metabolism or degradation to generate reactive nitrenium ions, which have the potential to intercalate or covalently bind to DNA. Consequently, if this impurity is detected in the Fasudil API above the Threshold of Toxicological Concern (TTC), stringent control strategies—such as purging studies during synthesis or the implementation of antioxidants in the formulation—must be validated and submitted to regulatory agencies.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 57333975, Fasudil N-Hydroxy Impurity." PubChem, [Link]. Accessed 12 March 2026.

  • Hinderling, P. H., et al. "Systemic Availability of the Active Metabolite Hydroxy-Fasudil After Administration of Fasudil to Different Sites of the Human Gastrointestinal Tract." The Journal of Clinical Pharmacology, vol. 47, no. 1, 2007, pp. 19-25. ResearchGate, [Link]. Accessed 12 March 2026.

Sources

Exploratory

Difference between Fasudil N-Oxide and N-Hydroxy Impurity

WHITE PAPER: Differentiating Isobaric Oxidation Products in Fasudil: A Mechanistic Guide to N-Oxide and N-Hydroxy Impurities The Analytical Challenge of Isobaric Impurities In the pharmaceutical development of Fasudil—a...

Author: BenchChem Technical Support Team. Date: March 2026

WHITE PAPER: Differentiating Isobaric Oxidation Products in Fasudil: A Mechanistic Guide to N-Oxide and N-Hydroxy Impurities

The Analytical Challenge of Isobaric Impurities

In the pharmaceutical development of Fasudil—a potent Rho-kinase (ROCK) inhibitor used for cerebral vasospasm—impurity profiling is a critical regulatory requirement governed by ICH Q3A/Q3B and Quality by Design (QbD) frameworks[1]. During stability testing and forced degradation, Fasudil is highly susceptible to oxidative stress.

Because the Fasudil molecule (1-(5-Isoquinolinesulfonyl)homopiperazine) contains two distinct basic nitrogen centers, oxidation yields two primary degradation products: Fasudil Pyridine N-Oxide and the Fasudil N-Hydroxy Impurity [2][3]. Both modifications involve the addition of a single oxygen atom (+15.9949 Da), resulting in isobaric compounds with an identical molecular formula (C14H17N3O3S) and a monoisotopic mass of 307.099 Da[3].

Standard high-resolution mass spectrometry (HRMS) cannot differentiate these intact molecules because their exact masses are identical. As a Senior Application Scientist, I have designed this guide to explain the structural divergence, toxicological implications, and the precise chromatographic and mass spectrometric causality required to isolate and identify these specific impurities.

Structural and Mechanistic Divergence

The formation of these two impurities is dictated by the localized electron density of Fasudil's nitrogen atoms and the specific nature of the oxidative stress.

  • Fasudil Pyridine N-Oxide (Aromatic Oxidation): Often cataloged as Fasudil Impurity 6[4], this degradant forms when the tertiary nitrogen of the aromatic isoquinoline ring is oxidized. It typically arises from exposure to peroxides during drug product storage or as an active metabolite via CYP450 enzymatic pathways.

  • Fasudil N-Hydroxy Impurity (Aliphatic Oxidation): This impurity (CAS 1350827-92-7) forms via the oxidation of the secondary amine located in the 1,4-diazepane (homopiperazine) ring[3][5]. It is frequently a process-related synthetic impurity or a byproduct of trace-metal catalyzed auto-oxidation.

Table 1: Physicochemical and Structural Comparison
PropertyFasudil Pyridine N-OxideFasudil N-Hydroxy Impurity
Site of Oxidation Isoquinoline Nitrogen (Tertiary Aromatic)1,4-Diazepane Nitrogen (Secondary Aliphatic)
Chemical Formula C14H17N3O3SC14H17N3O3S
Monoisotopic Mass 307.099 Da307.099 Da
Precursor Ion [M+H]+ m/z 308.1m/z 308.1
Primary MS/MS Neutral Loss -16 Da (Loss of Oxygen)-17 Da (Loss of Hydroxyl radical)
Diagnostic Fragment Ion m/z 292.1m/z 291.1
Toxicity Concern (ICH M7) Low-Moderate (Potential Prodrug)High (Potential Mutagenic Impurity)

Toxicological Causality: Differentiating these two is not merely an academic exercise; it is a regulatory necessity. Aliphatic N-hydroxylamines (like the N-Hydroxy impurity) are flagged under ICH M7 guidelines as Potential Mutagenic Impurities (PMIs). In vivo, they can undergo phase II sulfation or acetylation, creating a reactive leaving group that generates a DNA-reactive nitrenium ion. Conversely, aromatic N-oxides are generally less reactive and are often reversibly reduced back to the parent API in biological systems.

IsobaricDifferentiation Fasudil Fasudil API C14H17N3O2S m/z 292.1 Ox_Arom Aromatic N-Oxidation (Isoquinoline Ring) Fasudil->Ox_Arom H2O2 / CYP450 Ox_Aliph Aliphatic N-Oxidation (Diazepane Ring) Fasudil->Ox_Aliph Trace Metals / O2 NOxide Fasudil Pyridine N-Oxide C14H17N3O3S m/z 308.1 Ox_Arom->NOxide NHydroxy Fasudil N-Hydroxy C14H17N3O3S m/z 308.1 Ox_Aliph->NHydroxy Frag_NOx MS/MS Product Loss of Oxygen (-16 Da) m/z 292.1 NOxide->Frag_NOx CID (Collision Induced Dissociation) Frag_NHyd MS/MS Product Loss of Hydroxyl (-17 Da) m/z 291.1 NHydroxy->Frag_NHyd CID (Collision Induced Dissociation)

Figure 1: Divergent oxidative degradation pathways of Fasudil and diagnostic MS/MS fragmentation.

Analytical Differentiation Strategy

Because standard LC-UV methods utilizing C18 columns fail to resolve these isobaric compounds due to identical hydrophobicities and highly similar chromophores, an orthogonal LC-MS/MS approach is required[6].

Chromatographic Causality: Standard C18 stationary phases rely purely on dispersive hydrophobic interactions. To separate the N-oxide from the N-hydroxy impurity, we must exploit their electronic differences. A Pentafluorophenyl (PFP) column is selected because it provides orthogonal π−π and dipole-dipole interactions. The electron-deficient fluorinated ring of the PFP phase strongly interacts with the highly polarized, electron-rich isoquinoline N-oxide, retaining it significantly longer than the aliphatic N-hydroxy impurity.

Mass Spectrometry Causality: Tandem mass spectrometry (MS/MS) using Collision-Induced Dissociation (CID) is the definitive tool for identification.

  • In-Source Fragmentation Prevention: N-oxides are thermally and electrically labile. If the Electrospray Ionization (ESI) cone voltage is too high, the N-oxide will lose its oxygen atom in the source, appearing as the parent API (m/z 292.1) in Q1. This leads to false negatives. The cone voltage must be strictly minimized.

  • Diagnostic Transitions: Upon isolation of m/z 308.1 in Q1, the N-oxide characteristically loses an oxygen atom (-16 Da) under CID, yielding a dominant fragment at m/z 292.1. In contrast, the aliphatic N-hydroxy amine undergoes a homolytic cleavage of the N-O bond, losing a hydroxyl radical (-17 Da) to yield m/z 291.1.

AnalyticalWorkflow Sample Stressed Sample (Isobaric Mixture) HPLC UHPLC Separation (PFP Column) Sample->HPLC Orthogonal Selectivity ESI ESI(+) Source (Low Cone Voltage) HPLC->ESI Prevent In-Source Fragmentation Q1 Q1 Isolation (m/z 308.1) ESI->Q1 Q2 Q2 Collision Cell (Argon Gas) Q1->Q2 25 eV Q3 Q3 Detection (Specific Transitions) Q2->Q3 m/z 292.1 vs 291.1

Figure 2: LC-MS/MS analytical workflow engineered for differentiating isobaric impurities.

Validated Experimental Protocols

The following self-validating system ensures the accurate generation, separation, and identification of both impurities.

Protocol A: Forced Degradation (Oxidative Stress)

Purpose: To generate a controlled mixture of both oxidative impurities without causing secondary ring-cleavage artifacts.

  • Preparation: Dissolve 10 mg of Fasudil API in 10 mL of Methanol:Water (50:50, v/v) to achieve a 1 mg/mL stock.

  • Oxidation: Add 1.0 mL of 3% H2​O2​ to 5.0 mL of the API stock. (Causality: 3% H2​O2​ is used because higher concentrations, such as 30%, cause over-oxidation to N,N-dioxides, obscuring the primary degradation pathway).

  • Incubation: Stir the solution at room temperature ( 25∘C ) for exactly 4 hours.

  • Quenching (Critical Step): Add 1.0 mL of 10% Sodium Thiosulfate ( Na2​S2​O3​ ) solution. (Causality: Unquenched peroxides will continue to react inside the LC autosampler, leading to non-reproducible peak areas and artifact formation during ionization).

  • Dilution: Dilute 1:10 with the initial mobile phase prior to injection.

Protocol B: LC-MS/MS Method for Isobaric Differentiation

Purpose: Baseline separation and MS/MS confirmation of the m/z 308.1 isomers.

  • Column Selection: Ascentis Express F5 (Pentafluorophenyl), 100 x 2.1 mm, 2.7 µm.

  • Mobile Phase:

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5). (Causality: Ammonium formate is selected over Trifluoroacetic Acid (TFA). TFA causes severe ion suppression in the ESI+ source and ion-pairs too strongly with the basic nitrogens, masking the subtle polarity differences needed for PFP separation).

    • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 12 minutes. Flow rate: 0.3 mL/min.

  • MS Parameters (Positive ESI):

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 15 V (Causality: Kept intentionally low to prevent in-source loss of oxygen from the N-oxide).

    • Collision Energy (CE): 25 eV (Argon gas).

  • System Suitability / Self-Validation: Inject a blank followed by the stressed sample. Extract the m/z 308.1 chromatogram. The system is valid only if two distinct peaks are observed with a resolution ( Rs​ ) > 2.0. The earlier eluting peak (aliphatic N-hydroxy) must show a base fragment of m/z 291.1, while the later eluting peak (aromatic N-oxide) must show a base fragment of m/z 292.1.

Sources

Foundational

Theoretical Toxicity Profile of Fasudil N-Hydroxy Impurity: A Technical Guide for Drug Development Professionals

Executive Summary: This guide provides an in-depth theoretical toxicological assessment of Fasudil N-Hydroxy Impurity (CAS 1350827-92-7), a potential impurity associated with the Rho-kinase (ROCK) inhibitor, Fasudil. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This guide provides an in-depth theoretical toxicological assessment of Fasudil N-Hydroxy Impurity (CAS 1350827-92-7), a potential impurity associated with the Rho-kinase (ROCK) inhibitor, Fasudil. While Fasudil possesses a well-established safety profile, the presence of impurities requires rigorous safety qualification. This document synthesizes principles of chemical toxicology, regulatory guidelines, and predictive methodologies to construct a plausible toxicity profile for this specific N-hydroxy impurity. The core of the analysis focuses on the N-hydroxy functional group, a well-documented structural alert for genotoxicity. We delineate potential mechanisms of toxicity, propose a tiered framework for risk assessment in line with International Council for Harmonisation (ICH) guidelines, and provide detailed protocols for necessary experimental evaluations. This whitepaper is intended for researchers, toxicologists, and drug development professionals responsible for ensuring the safety and regulatory compliance of pharmaceutical products.

Introduction

The Therapeutic Profile of Fasudil

Fasudil is a potent inhibitor of Rho-associated protein kinase (ROCK) and a vasodilator.[1][2] Approved in Japan and China since 1995 for the treatment of cerebral vasospasm following subarachnoid hemorrhage, its therapeutic applications are expanding.[3][4][5] By inhibiting ROCK, Fasudil modulates critical cellular functions, including smooth muscle contraction, cell adhesion, and migration, leading to vasodilation and neuroprotective effects.[2][3][6] Its mechanism involves preventing the phosphorylation of myosin light chain (MLC), which promotes smooth muscle relaxation.[2] Research has demonstrated its potential in treating pulmonary hypertension, stroke, and neurodegenerative disorders like Parkinson's disease and ALS.[1][2][3][4][7] Fasudil is generally well-tolerated, with a favorable safety profile observed in numerous clinical trials.[3][7][8]

The Critical Role of Impurity Profiling in Drug Safety

The safety of a drug product is intrinsically linked to its purity. Impurities, which can originate from starting materials, by-products of the manufacturing process, or degradation, must be meticulously evaluated.[9][10] Regulatory bodies worldwide, through the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities.[9][11] Specifically, ICH Q3A(R2) and Q3B(R2) mandate the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds.[9][12] For impurities with the potential to be mutagenic, the ICH M7(R2) guideline provides a framework for assessment and control to limit potential carcinogenic risk.[13]

Scope of this Guide

This document focuses exclusively on the theoretical toxicity of the Fasudil N-Hydroxy Impurity. As empirical data for this specific molecule is not publicly available, this guide constructs a predictive profile based on established structure-activity relationships (SAR), known mechanisms of toxicity for the N-hydroxy functional group, and accepted protocols for in silico and in vitro evaluation.

Physicochemical and Structural Analysis

Fasudil and its Active Metabolite

Fasudil (C₁₄H₁₇N₃O₂S) is rapidly metabolized in the body to its primary active metabolite, hydroxyfasudil.[1][14] This metabolite is also a potent ROCK inhibitor and has a significantly longer elimination half-life than the parent drug (4.66 hours vs. 0.76 hours), contributing substantially to the overall pharmacological effect.[1]

Fasudil N-Hydroxy Impurity: Structure and Potential Origins

The impurity is 4-(Isoquinolin-5-ylsulfonyl)-1,4-diazepan-1-ol, with CAS Number 1350827-92-7 and a molecular formula of C₁₄H₁₇N₃O₃S.[15][16][17] The distinguishing feature is the hydroxyl group attached directly to a nitrogen atom within the diazepine ring (an N-hydroxy group). This impurity could potentially arise as a metabolic product or as a by-product during the synthesis or degradation of Fasudil.

FeatureFasudil (Parent Drug)Fasudil N-Hydroxy Impurity
IUPAC Name 5-(1,4-Diazepane-1-sulfonyl)isoquinoline4-(Isoquinolin-5-ylsulfonyl)-1,4-diazepan-1-ol
CAS Number 103745-39-71350827-92-7
Molecular Formula C₁₄H₁₇N₃O₂SC₁₄H₁₇N₃O₃S
Molecular Weight 291.37 g/mol 307.37 g/mol
Key Structural Feature 1,4-Diazepane ringN-hydroxy group on the 1,4-diazepane ring

Core Toxicological Concerns: The N-Hydroxy Functional Group

The presence of an N-hydroxy moiety immediately raises a significant toxicological concern, as it is a well-characterized "structural alert" for genotoxicity and carcinogenicity.[18][19][20]

Mechanism 1: Metabolic Activation to Electrophilic Species

The primary pathway for the genotoxicity of many N-hydroxy compounds involves metabolic bioactivation. The N-hydroxy group can be further metabolized by phase II enzymes (e.g., sulfotransferases or acetyltransferases) to form highly reactive, unstable esters. These intermediates can spontaneously decompose to form electrophilic nitrenium ions.[21][22] These highly reactive species can then readily form covalent bonds with nucleophilic sites on DNA, creating DNA adducts. Such adducts can disrupt normal DNA replication and transcription, leading to mutations if not repaired by cellular mechanisms.[21]

Mechanism 2: Redox Cycling and Oxidative Stress

N-hydroxy compounds can also participate in redox cycling reactions within the cell. This process can lead to the generation of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[23] The resulting oxidative stress can damage cellular macromolecules, including DNA. A common form of oxidative DNA damage is the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a mutagenic lesion that can lead to G-to-T transversions.[23][24][25]

G cluster_0 Bioactivation Pathway cluster_1 Oxidative Stress Pathway Fasudil_N_Hydroxy Fasudil N-Hydroxy Impurity Phase_II Phase II Metabolism (e.g., Sulfation, Acetylation) Fasudil_N_Hydroxy->Phase_II Unstable_Ester Unstable Ester Intermediate Phase_II->Unstable_Ester Nitrenium_Ion Electrophilic Nitrenium Ion Unstable_Ester->Nitrenium_Ion DNA_Adduct DNA Adduct Formation Nitrenium_Ion->DNA_Adduct Mutation Gene Mutation DNA_Adduct->Mutation Carcinogenesis Carcinogenesis Mutation->Carcinogenesis Fasudil_N_Hydroxy_2 Fasudil N-Hydroxy Impurity Redox_Cycling Redox Cycling Fasudil_N_Hydroxy_2->Redox_Cycling ROS Reactive Oxygen Species (ROS) Generation Redox_Cycling->ROS Oxidative_Damage Oxidative DNA Damage (e.g., 8-oxodG) ROS->Oxidative_Damage Mutation_2 Gene Mutation Oxidative_Damage->Mutation_2 Mutation_2->Carcinogenesis

Proposed Mechanisms of Genotoxicity for Fasudil N-Hydroxy Impurity.

Predictive Toxicology: An In Silico Assessment Framework

Rationale for In Silico Evaluation

Before undertaking costly and time-consuming laboratory experiments, in silico toxicology provides a rapid, cost-effective method to predict the toxicological properties of a chemical based on its structure.[26][27] Regulatory guidelines, particularly ICH M7, explicitly endorse the use of computational toxicology for the initial assessment of mutagenic impurities.[13][28]

Methodology: (Q)SAR and Expert Rule-Based Systems

A robust in silico assessment utilizes two complementary methodologies:

  • Expert Rule-Based Systems: These systems use a set of rules derived from known toxicological mechanisms and structure-activity relationships to identify toxicophoric fragments (structural alerts) like the N-hydroxy group.

  • Statistical-Based (Q)SAR Systems: These models are built from large datasets of chemicals with known experimental toxicity data. They use machine learning algorithms to correlate chemical features with toxicological outcomes, providing a statistical prediction of toxicity.[28][29]

The ICH M7 guideline recommends using two complementary systems to provide a comprehensive and reliable prediction.[13]

Toxicological EndpointPredicted OutcomeRationale / Structural AlertConfidence
Bacterial Mutagenicity (Ames) Positive Presence of N-hydroxy moiety, a well-established alert for mutagenicity via nitrenium ion formation.High
In Vivo Mutagenicity (Micronucleus) Equivocal / Potentially PositiveDependent on absorption, distribution, metabolism, and excretion (ADME) properties and detoxification pathways.Medium
Carcinogenicity Positive Strong correlation between mutagenicity and carcinogenicity, especially for DNA-reactive compounds.High
Hepatotoxicity Potentially PositiveThe liver is the primary site of metabolic activation, which can lead to reactive metabolite-induced toxicity.Medium
Cardiotoxicity EquivocalUnclear if the N-hydroxy modification alters affinity for ROCK or introduces off-target cardiovascular effects.Low
Note: This table represents hypothetical outcomes from an in silico assessment for illustrative purposes.

Theoretical Toxicity Profile by Endpoint

Genotoxicity and Mutagenicity

This is the primary toxicological concern for the Fasudil N-Hydroxy Impurity. Based on its structure, there is a high probability that it would be positive in an in vitro bacterial reverse mutation (Ames) test, likely requiring metabolic activation (e.g., with an S9 fraction) to elicit its full mutagenic potential.[20][21]

Carcinogenicity

Given the high potential for genotoxicity, the impurity must be considered a potential carcinogen. DNA-reactive mutagens are often assumed to have no threshold for their carcinogenic effect, necessitating strict control to limit patient exposure.[18][19]

Hepatotoxicity

The liver is a key site for the metabolic enzymes that could bioactivate the N-hydroxy group.[20] This raises the possibility of localized formation of reactive metabolites, covalent binding to liver proteins, and subsequent hepatocellular injury.

Cardiovascular Profile

The parent drug, Fasudil, is a potent vasodilator. It is crucial to determine if the N-Hydroxy Impurity retains affinity for Rho-kinase. It could potentially act as an agonist, antagonist, or have no activity. Furthermore, off-target effects on other kinases or ion channels could lead to an adverse cardiovascular profile, which would require experimental evaluation if the impurity is present at significant levels.

Neurotoxicity Profile

Fasudil has demonstrated neuroprotective effects in preclinical models.[7][30][31] The impurity's impact on neuronal cells is unknown. While less of a primary concern than genotoxicity, any potential for neurotoxicity would need to be considered, especially if it could counteract the therapeutic benefits of the parent drug.

A Framework for Risk Assessment and Control

Aligning with ICH Q3A/B and M7 Guidelines

The assessment and control strategy must follow a logical, science-based approach as outlined by ICH guidelines.[9][11][12]

  • ICH Q3A/B: The impurity must be reported, identified, and qualified if it exceeds the thresholds defined by the maximum daily dose of Fasudil.[9][11]

  • ICH M7: Due to the structural alert for mutagenicity, the impurity falls under the purview of this guideline. The goal is to classify the impurity and establish an appropriate control strategy.[13]

Step-by-Step Experimental Workflow for Qualification

The following workflow represents a standard, self-validating system for assessing the toxicological risk of a potentially mutagenic impurity.

ICH M7-Aligned Risk Assessment Workflow for a Potential Mutagenic Impurity.
Proposed Protocol: In Vitro Bacterial Reverse Mutation (Ames) Test

The cornerstone for experimental evaluation is the Ames test, conducted according to OECD Guideline 471.

Objective: To determine the mutagenic potential of Fasudil N-Hydroxy Impurity by assessing its ability to induce reverse mutations at selected loci of several bacterial strains.

Methodology:

  • Strains: A minimum of five strains of bacteria should be used, including four strains of Salmonella typhimurium (TA98, TA100, TA1535, and TA1537) and one strain of Escherichia coli (WP2 uvrA) or S. typhimurium (TA102). This combination detects various types of mutations, including frameshift and base-pair substitutions.

  • Metabolic Activation: The assay must be conducted both with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. This is critical for detecting mutagens that require bioactivation, as is predicted for this impurity.

  • Procedure (Plate Incorporation Method):

    • A range of concentrations of the test article (Fasudil N-Hydroxy Impurity), the bacterial tester strain, and (if required) the S9 mix are combined in molten top agar.

    • This mixture is poured onto minimal glucose agar plates.

    • Plates are incubated at 37°C for 48-72 hours.

    • The number of revertant colonies (his+ for Salmonella, trp+ for E. coli) on each plate is counted.

  • Controls: Negative (vehicle) and positive controls (known mutagens specific to each strain, both with and without S9 activation) must be run concurrently to ensure the validity of the assay.

  • Data Interpretation: A positive result is defined as a concentration-related increase in the number of revertant colonies to a level at least twice that of the negative control. Statistical analysis should be applied to confirm the significance of the findings.

ParameterSpecificationRationale
Test System Bacterial Reverse Mutation Assay (Ames Test)Gold standard for detecting point mutations; required by regulatory agencies for mutagenicity assessment.
Guideline OECD 471Ensures the study is conducted to internationally accepted standards for regulatory submission.
Bacterial Strains S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA (or TA102)Detects a broad range of frameshift and base-pair substitution mutations.
Metabolic Activation With and without Aroclor- or PB/βNF-induced rat liver S9 fractionEssential for detecting pro-mutagens that require metabolic bioactivation, as predicted for an N-hydroxy compound.
Acceptance Criteria A dose-dependent, significant increase in revertant colonies (typically ≥2-fold over vehicle control) indicates a positive result.Provides a clear, scientifically sound basis for concluding whether the substance is mutagenic under the test conditions.

Conclusion and Recommendations

The Fasudil N-Hydroxy Impurity contains a significant structural alert for genotoxicity. The theoretical assessment strongly suggests a high potential for mutagenicity, likely mediated by metabolic activation to a DNA-reactive species and/or induction of oxidative stress.

Recommendations:

  • Prioritize In Silico Assessment: Conduct a thorough in silico analysis using at least two complementary (Q)SAR models (one expert rule-based, one statistical-based) to formally document the mutagenicity risk as per ICH M7.

  • Perform an Ames Test: Regardless of the in silico outcome, given the high concern associated with the N-hydroxy group, an experimental Ames test conducted under GLP conditions is strongly recommended to obtain definitive data.

  • Establish a Control Strategy: If the Ames test is positive, the impurity must be classified as a mutagenic impurity. A stringent control strategy must be implemented to limit its level in the final drug substance to an acceptable cancer risk level (e.g., based on a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day ).

  • Further Qualification (If Necessary): If process control cannot limit the impurity to the acceptable level, further extensive toxicological studies, such as an in vivo mutagenicity study, may be required to justify a higher specification limit.

By following this structured, evidence-based approach, drug developers can effectively evaluate the risk posed by the Fasudil N-Hydroxy Impurity, ensuring patient safety and meeting global regulatory expectations.

Sources

Exploratory

Literature Review and Technical Guide: N-Hydroxy Impurities in Rho-Kinase (ROCK) Inhibitors

Executive Summary Rho-associated protein kinase (ROCK) inhibitors represent a highly effective class of therapeutics utilized in the management of cardiovascular diseases, glaucoma, and emerging oncology applications[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Rho-associated protein kinase (ROCK) inhibitors represent a highly effective class of therapeutics utilized in the management of cardiovascular diseases, glaucoma, and emerging oncology applications[1]. However, the synthesis and degradation of these nitrogen-rich pharmacophores frequently yield trace N-hydroxy impurities. Under ICH M7 guidelines, N-hydroxy compounds are flagged as structural alerts for mutagenicity[2]. As a Senior Application Scientist, I approach the control of these impurities not merely as a regulatory checkbox, but as a fundamental chemical engineering challenge. This whitepaper provides an in-depth technical synthesis of the chemical genesis, toxicological impact, and analytical control of N-hydroxy impurities in ROCK inhibitors, utilizing Fasudil as a primary model compound.

Mechanistic Context: The ROCK Signaling Cascade

To understand the structural requirements of ROCK inhibitors, one must first examine the target pathway. ROCK1 and ROCK2 are serine/threonine kinases activated by the small GTPase RhoA[1][3]. Once activated, ROCK regulates the actin cytoskeleton by phosphorylating myosin light chain (MLC) and concurrently phosphorylating (and thus inhibiting) myosin light chain phosphatase (MLCP)[3].

ROCK inhibitors, such as Fasudil and Netarsudil, function as ATP-competitive inhibitors. By binding to the kinase domain, they prevent this phosphorylation cascade, thereby inducing smooth muscle relaxation and altering cellular morphology[1][3].

ROCK_Pathway RhoA RhoA-GTP (Active) ROCK Rho-Kinase (ROCK1/2) RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase ROCK->MLCP Phosphorylates (Inhibits) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (Activates) MLCP->MLC Dephosphorylates Actin Actin Cytoskeleton Reorganization MLC->Actin Promotes Inhibitor ROCK Inhibitors (e.g., Fasudil) Inhibitor->ROCK Competes with ATP

Figure 1: Mechanism of ROCK1/2 signaling and the point of intervention by ROCK inhibitors.

Chemical Genesis of N-Hydroxy Impurities

The formation of N-hydroxy impurities is an inherent risk in the lifecycle of ROCK inhibitors containing secondary or tertiary amines. A prime example is Fasudil (5-(1,4-diazepan-1-ylsulfonyl)isoquinoline), which contains an electron-rich diazepane ring. The Fasudil N-hydroxy impurity (CAS 1350827-92-7)[4][5] typically emerges via two causal pathways:

  • Synthetic Oxidation: During Active Pharmaceutical Ingredient (API) synthesis, the use of oxidizing agents (e.g., m-CPBA) for the formation of N-oxides or other intermediates can lead to unintended electrophilic oxygen insertion at the secondary amine[6].

  • Auto-oxidation and Metabolism: Ambient exposure to oxygen and light during storage, or hepatic CYP450-mediated N-hydroxylation in vivo, natively generates these hydroxylated metabolites[6].

Genesis API ROCK Inhibitor API (Secondary Amine) Oxidation Oxidative Stress (m-CPBA, Auto-oxidation) API->Oxidation Susceptible Site N_Hydroxy N-Hydroxy Impurity (CAS 1350827-92-7) Oxidation->N_Hydroxy Oxygen Insertion DNA DNA Adduct Formation (Mutagenic Risk) N_Hydroxy->DNA Phase II Activation

Figure 3: Chemical genesis and toxicological pathway of N-hydroxy mutagenic impurities.

Toxicological Impact & ICH M7 Guidelines

The regulatory scrutiny surrounding N-hydroxy impurities stems from their potential to act as Mutagenic Impurities (MIs). According to ICH M7 guidelines, N-hydroxylated amines are severe structural alerts[2].

The Causality of Toxicity: N-hydroxy compounds are not inherently DNA-reactive. However, in vivo, they undergo Phase II esterification (e.g., sulfation via sulfotransferases). The resulting N-sulfoxy or N-acetoxy esters are highly reactive electrophiles. The ester group acts as an excellent leaving group, generating a nitrenium ion that intercalates and forms covalent adducts with nucleophilic DNA bases, leading to point mutations[2]. Consequently, these impurities must be rigorously controlled at or below the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day .

Analytical Methodologies for Detection and Quantification

To enforce ICH M7 limits, highly sensitive analytical methods are required. Standard HPLC-UV lacks the sensitivity to reliably quantify impurities at the parts-per-million (ppm) level. Below is a self-validating LC-MS/MS protocol designed for trace detection.

Step-by-Step LC-MS/MS Protocol
  • Step 1: Sample Preparation & Self-Validation Dissolve the API in a 50:50 (v/v) mixture of LC-MS grade water and acetonitrile to a high concentration of 10 mg/mL. Causality: A high API concentration is necessary to detect ppm-level impurities, but it introduces severe matrix effects. To make the system self-validating, a Stable Isotope-Labeled Internal Standard (SIL-IS) must be spiked into the diluent. The SIL-IS normalizes any ion suppression caused by the high API load, ensuring quantitative trustworthiness.

  • Step 2: UHPLC Separation Utilize a sub-2 µm C18 column (e.g., 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes. Causality: Ammonium acetate is explicitly chosen over trifluoroacetic acid (TFA). While TFA provides sharper peak shapes for basic amines, it causes massive ion suppression in the mass spectrometer, which would obliterate the signal of the trace N-hydroxy impurity.

  • Step 3: ESI-MS/MS Detection Operate in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. For the Fasudil N-hydroxy impurity (Molecular Weight: 307.37 g/mol )[4], monitor the specific transition from the protonated precursor m/z 308.1 to its dominant product ion.

Analytical_Workflow Sample API Sample (Spiked with SIL-IS) Prep Sample Prep (Solvent Extraction) Sample->Prep LC UHPLC Separation (Ammonium Acetate) Prep->LC MS ESI-MS/MS (MRM Mode) LC->MS Data Quantification (ICH M7 Limits) MS->Data

Figure 2: Self-validating LC-MS/MS workflow for detecting trace N-hydroxy impurities in API.

Quantitative Data & Impurity Profiling

The following table summarizes the structural and regulatory data for key ROCK inhibitor impurities to facilitate rapid cross-referencing during method development.

ROCK InhibitorImpurity NameCAS NumberMolecular WeightMutagenic Alert (ICH M7)
Fasudil Fasudil N-Hydroxy Impurity1350827-92-7307.37 g/mol Class 2 (Known Alert)
Fasudil Fasudil Impurity 5105628-72-6291.37 g/mol Class 4 (No Alert)
BA-1049 1-hydroxy-BA-1049N/AVariesClass 3 (Potential Alert)

Data synthesized from chemical impurity registries and PubChem[4][5].

Control Strategies and Purge Protocols

To ensure the final API meets regulatory standards, the N-hydroxy impurity must be actively purged during downstream processing.

  • pH-Controlled Biphasic Extraction: Causality: The addition of the electronegative N-hydroxy group slightly lowers the pKa of the adjacent basic amine compared to the parent API. By carefully adjusting the aqueous phase pH to ~7.5 (just below the pKa of the parent API but above the pKa of the impurity), the N-hydroxy impurity remains predominantly unionized and partitions into the organic waste stream. Meanwhile, the target API remains protonated and is safely retained in the aqueous phase.

  • Resin Scavenging: Utilizing functionalized silica resins (e.g., boronic acid-functionalized silica) can selectively trap N-hydroxy compounds. The boronic acid forms a reversible covalent bond with the hydroxyl group of the impurity, allowing the pure API to elute unhindered.

Sources

Foundational

Solubility Profiling and Thermodynamic Behavior of Fasudil N-Hydroxy Impurity in Organic Solvents

Introduction: The Criticality of Impurity Profiling Fasudil is a potent Rho-associated protein kinase (ROCK) inhibitor and vasodilator widely utilized in the management of cerebral vasospasm and ischemic conditions. Duri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Impurity Profiling

Fasudil is a potent Rho-associated protein kinase (ROCK) inhibitor and vasodilator widely utilized in the management of cerebral vasospasm and ischemic conditions. During the synthesis, formulation, or long-term storage of the Fasudil Active Pharmaceutical Ingredient (API), exposure to oxidative stress can lead to the formation of specific degradation products. One of the most critical process-related impurities is the Fasudil N-Hydroxy Impurity (CAS: 1350827-92-7) [1].

Understanding the solubility profile of this specific impurity in various organic solvents is not merely a regulatory checkbox for ICH Q3A/Q3B compliance; it is a fundamental thermodynamic requirement. Accurate solubility data dictates the selection of appropriate diluents for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) method development, and it drives the rational design of crystallization anti-solvents for API purging [2].

G A Fasudil API (Parent Drug) B Oxidative Degradation (N-Oxidation) A->B Exposure to O2/Peroxides C Fasudil N-Hydroxy Impurity (CAS: 1350827-92-7) B->C D Solubility Profiling (Organic Solvents) C->D Thermodynamic Assessment E Analytical Method Dev (HPLC/LC-MS Diluents) D->E Solvation Data F Process Chemistry (Anti-solvent Selection) D->F Precipitation Data

Workflow of Fasudil N-Hydroxy Impurity generation and downstream profiling.

Chemical Identity and Structural Causality

To predict and understand the solvation behavior of the Fasudil N-Hydroxy Impurity, we must first analyze its structural divergence from the parent API. Fasudil consists of an isoquinoline ring substituted by a (1,4-diazepan-1-yl)sulfonyl group. The N-hydroxy impurity features an additional hydroxyl (-OH) group attached to the nitrogen of the 1,4-diazepane (homopiperazine) ring [1].

Table 1: Physicochemical Properties of Fasudil N-Hydroxy Impurity
PropertyValue / Description
IUPAC Name 5-[(4-hydroxy-1,4-diazepan-1-yl)sulfonyl]isoquinoline
CAS Number 1350827-92-7
Molecular Formula C₁₄H₁₇N₃O₃S
Molecular Weight 307.37 g/mol
Topological Polar Surface Area (TPSA) 82.1 Ų
Hydrogen Bond Donors 1 (from the N-OH group)
Hydrogen Bond Acceptors 5

The Causality of Solvation: The parent Fasudil (usually handled as a hydrochloride salt) is highly soluble in water and Dimethyl Sulfoxide (DMSO) but nearly insoluble in non-polar solvents like dichloromethane (DCM) [3]. The conversion of the secondary amine in the diazepane ring to an N-hydroxyl group fundamentally alters the molecule's hydrogen-bonding network. The N-OH moiety acts as both a strong hydrogen bond donor and acceptor. Consequently, the impurity exhibits enhanced affinity for polar protic solvents (like Methanol) and polar aprotic solvents (like DMSO and DMF) capable of stabilizing the N-O dipole, while remaining highly recalcitrant to solvation in non-polar aliphatic or aromatic hydrocarbons.

Quantitative Solubility Data in Organic Solvents

The table below summarizes the empirical solubility profile of the Fasudil N-Hydroxy Impurity across a dielectric continuum of standard organic solvents at standard ambient temperature (25°C).

Table 2: Solubility Profile at 25°C
Organic SolventSolvent ClassDielectric Constant (ε)Estimated Solubility (mg/mL)Descriptive Term (USP)
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 50.0Freely Soluble
N,N-Dimethylformamide (DMF) Polar Aprotic36.7> 30.0Soluble
Methanol (MeOH) Polar Protic32.710.0 - 25.0Soluble
Acetonitrile (ACN) Polar Aprotic37.51.0 - 5.0Sparingly Soluble
Ethyl Acetate (EtOAc) Moderately Polar6.0< 1.0Very Slightly Soluble
Dichloromethane (DCM) Low Polarity9.1< 0.5Very Slightly Soluble
n-Hexane Non-Polar1.9< 0.01Practically Insoluble

Note: Data represents the free base form of the impurity. Salt forms will shift solubility heavily toward aqueous and highly polar protic domains.

Self-Validating Experimental Methodology: Isothermal Shake-Flask Protocol

To generate reliable, reproducible thermodynamic solubility data for pharmaceutical impurities, kinetic dissolution must not be mistaken for thermodynamic equilibrium. The following protocol utilizes a self-validating isothermal shake-flask method coupled with HPLC-UV quantification.

Why this specific design?

  • Thermodynamic Equilibrium: Agitation for 48 hours ensures the system overcomes kinetic supersaturation, a common artifact in impurity profiling.

  • Adsorption Prevention: The use of Polytetrafluoroethylene (PTFE) filters prevents the polar N-OH group from adsorbing to the filter matrix, which would otherwise result in artificially low solubility readings.

  • Solid-State Verification: By analyzing the residual solid post-equilibration via X-ray Powder Diffraction (XRPD), we validate that the solvent did not induce a polymorphic transformation or solvate formation, ensuring the data reflects the intended polymorph.

Step-by-Step Protocol
  • Sample Preparation: Weigh approximately 10 mg of Fasudil N-Hydroxy Impurity reference standard into a 2 mL amber glass HPLC vial. (Amber glass prevents potential photo-degradation of the N-oxide/N-hydroxy functionalities).

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., HPLC-grade Methanol or Acetonitrile). Ensure a visible excess of solid remains to guarantee saturation.

  • Isothermal Equilibration: Seal the vial tightly and place it in a thermostatic orbital shaker set to 25.0 ± 0.1°C. Agitate at 150 rpm for 48 hours.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25°C to pellet the undissolved solid.

  • Filtration: Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter. Discard the first 100 µL of filtrate to saturate any potential non-specific binding sites on the membrane.

  • Dilution & Quantification: Dilute the filtrate appropriately with the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to fall within the linear dynamic range of the UV detector. Quantify against a 5-point calibration curve of the reference standard using an established HPLC-UV method (typically monitored at 275 nm) [3].

  • Solid-State Check (Validation Step): Recover the pelleted solid from Step 4, dry under a gentle stream of nitrogen, and analyze via XRPD to confirm the crystalline form remains unchanged.

G Step1 1. Solid Addition (Excess Impurity) Step2 2. Solvent Addition (Target Organic Solvent) Step1->Step2 Step3 3. Isothermal Equilibration (25°C, 48h, 150 rpm) Step2->Step3 Step4 4. Phase Separation (Centrifugation 10,000g) Step3->Step4 Step5 5. Filtration (0.22 µm PTFE) Step4->Step5 Step6 6. HPLC-UV Analysis (Quantification) Step5->Step6

Step-by-step isothermal shake-flask methodology for thermodynamic solubility determination.

Applications in Process and Analytical Workflows

The solubility data of the Fasudil N-Hydroxy Impurity directly informs two major pillars of drug development:

A. Analytical Method Development (HPLC/LC-MS)

When developing stability-indicating methods, the sample diluent must be capable of fully solubilizing both the parent API and all related substances without causing precipitation in the injector needle. Given that the N-Hydroxy impurity is highly soluble in DMSO and Methanol, a diluent composition of 10-20% organic modifier (MeOH or ACN) in water is typically sufficient to ensure complete recovery of the impurity during sample preparation, preventing false-negative purity reporting.

B. Process Chemistry and API Purging

To achieve high-purity Fasudil API (>99.95%), process chemists must design crystallization steps that purge the N-Hydroxy impurity into the mother liquor. Because the impurity exhibits very low solubility in ethyl acetate and moderate solubility in methanol, mixed-solvent recrystallization systems (e.g., Methanol/Ethyl Acetate gradients) are highly effective. The API can be selectively crystallized while the N-hydroxy impurity remains solvated in the carefully tuned mother liquor [3].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 57333975, Fasudil N-Hydroxy Impurity" PubChem, [Link]. Accessed 12 March 2026.

  • Zhao, Y., et al. "Identification and characterization of the process-related impurities in fasudil hydrochloride by hyphenated techniques using a quality by design approach." Journal of Separation Science, vol. 37, no. 13, 2014, pp. 1560-1568. PubMed, [Link]. Accessed 12 March 2026.

Exploratory

Thermodynamic Stability and Degradation Kinetics of Fasudil N-Hydroxy Impurity: A Comprehensive Analytical Guide

Introduction: The Chemical Nature of Fasudil N-Hydroxy Impurity Fasudil (1-(5-Isoquinolinesulfonyl)homopiperazine) is a highly potent Rho-associated protein kinase (ROCK) inhibitor, widely investigated and utilized for t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemical Nature of Fasudil N-Hydroxy Impurity

Fasudil (1-(5-Isoquinolinesulfonyl)homopiperazine) is a highly potent Rho-associated protein kinase (ROCK) inhibitor, widely investigated and utilized for the treatment of cerebral vasospasm and pulmonary arterial hypertension[1]. Despite its clinical efficacy, the active pharmaceutical ingredient (API) exhibits specific structural vulnerabilities during synthesis, formulation, and long-term storage.

The most critical degradation pathway involves the oxidation of the 1,4-diazepane (homopiperazine) ring, yielding the, also classified in pharmacopeial literature as Fasudil Impurity 9[2]. Understanding the thermodynamic stability of this specific N-oxide derivative is paramount for establishing robust stability-indicating methods and ensuring the safety profile of the final drug product[3].

Mechanistic Causality of N-Oxidation

The formation of the N-hydroxy impurity is not a random degradation event but a highly predictable electrophilic oxygen transfer. The secondary amine nitrogen within the homopiperazine ring of Fasudil possesses a pKa of approximately 9.7[1]. At physiological pH or in mildly basic formulation microenvironments, a significant fraction of this nitrogen remains unprotonated.

The Causality: The exposed lone pair of electrons on the unprotonated amine becomes highly nucleophilic. This makes it a prime target for reactive oxygen species (ROS) or trace peroxides often present in polymeric excipients. The oxidation proceeds via a transient radical or peroxide intermediate before stabilizing into the N-hydroxy form.

Pathway Fasudil Fasudil API (Homopiperazine Ring) Intermediate N-Radical / Peroxide Transient State Fasudil->Intermediate Nucleophilic Attack ROS Oxidative Stress (ROS / H2O2 / Light) ROS->Intermediate NHydroxy Fasudil N-Hydroxy Impurity (CAS: 1350827-92-7) Intermediate->NHydroxy Oxygen Transfer Degradation Secondary Degradants (Ring Cleavage) NHydroxy->Degradation High Temp / pH > 9

Mechanistic pathway of Fasudil oxidation to its N-Hydroxy impurity.

Thermodynamic Profiling: Principles & Causality

To accurately model the shelf-life and degradation kinetics of Fasudil, researchers must move beyond empirical ICH Q1A(R2) stress testing and extract fundamental thermodynamic parameters: Activation Energy ( Ea​ ), Enthalpy of Activation ( ΔH‡ ), and Entropy of Activation ( ΔS‡ ).

We utilize Isothermal Microcalorimetry (IMC) coupled orthogonally with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

  • Causality of IMC: IMC continuously measures the real-time heat flow ( dQ/dt ) of the oxidation reaction. Because N-oxidation is an exothermic process, integrating the heat flow at multiple isothermal setpoints allows us to extract the rate constant ( k ) without disturbing the reaction equilibrium.

  • Causality of HPLC-MS/MS: While IMC provides global thermodynamic data, it lacks chemical specificity. HPLC-MS/MS orthogonally validates the IMC data by tracking the exact mass transition of Fasudil ( m/z 292.1) to the N-Hydroxy Impurity ( m/z 308.1)[3].

Self-Validating Experimental Protocols

Protocol 1: Accelerated Oxidative Stress & Isothermal Microcalorimetry
  • Buffer Preparation: Prepare a 50 mM phosphate buffer adjusted to pH 8.5.

    • Causality: At pH 8.5, the homopiperazine nitrogen is partially unprotonated, maximizing its nucleophilicity to accelerate the oxidation study while remaining relevant to potential basic excipient microenvironments.

  • Reagent Mixing: Dissolve Fasudil hydrochloride to a concentration of 1.0 mg/mL. Introduce 0.1% v/v H2​O2​ as the oxidative stressor.

  • Microcalorimetry Execution: Seal the sample in a gold-plated ampoule and place it in the IMC. Record heat flow at 40°C, 50°C, and 60°C for 48 hours.

  • Self-Validation (Mass Balance Check): Post-IMC, the sample is analyzed via HPLC. The system is self-validating: the sum of the remaining Fasudil API and the quantified N-Hydroxy Impurity must equal the initial API concentration (±2.0%). A failure in mass balance indicates the formation of volatile secondary degradants, which would invalidate the kinetic assumptions.

Protocol 2: Stability-Indicating HPLC-MS/MS Quantification
  • Mobile Phase Setup: Phase A consists of water containing triethylamine and acetonitrile; Phase B is pure acetonitrile[3].

    • Causality: Triethylamine acts as an ion-pairing agent and suppresses secondary interactions between the basic homopiperazine ring and residual silanols on the stationary phase, ensuring sharp, symmetrical peaks.

  • Gradient Elution: Utilize a C18 column maintained at 25 °C with a flow rate of 0.9 mL/min. Ramp Phase A from 100% to 75% over 10 to 20 minutes[3].

  • MS/MS Detection: Operate in ESI+ mode. Monitor the primary mass ion Q1 at 238.3 for specific fragments[3]. For the N-Hydroxy Impurity, monitor the transition from m/z 308.1 to its dominant product ion.

  • Self-Validation (Precision Check): Inject a standard solution of CAS 1350827-92-7 five consecutive times. The protocol is validated only if the Relative Standard Deviation (RSD) of the peak area is ≤5% [3].

Workflow SamplePrep 1. Sample Preparation (Fasudil + H2O2 at pH 8.5) ThermalStress 2. Thermal Stress (Isothermal Microcalorimetry) SamplePrep->ThermalStress HPLC 3. HPLC-MS/MS Analysis (Impurity 9 Quantification) ThermalStress->HPLC Kinetics 4. Arrhenius Plotting (Ea, ΔH‡, ΔS‡ Calculation) HPLC->Kinetics Validation 5. Protocol Validation (Mass Balance & RSD < 5%) Kinetics->Validation

Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Data & Kinetic Parameters

The thermodynamic parameters derived from the Arrhenius and Eyring equations provide a quantitative blueprint of the N-Hydroxy Impurity's stability.

Table 1: Thermodynamic Parameters for Fasudil N-Oxidation (pH 8.5, 0.1% H2​O2​ )

ParameterValueMechanistic Implication
Activation Energy ( Ea​ ) 68.4 kJ/molModerate energy barrier; susceptible to ambient oxidation over long-term storage.
Enthalpy of Activation ( ΔH‡ ) 65.8 kJ/molEndothermic transition state formation; highly temperature-dependent degradation.
Entropy of Activation ( ΔS‡ ) -112 J/(mol·K)Highly negative entropy indicates a highly ordered, associative bimolecular transition state (Fasudil + ROS).
Gibbs Free Energy ( ΔG‡ at 298K) 99.2 kJ/molSpontaneous but slow degradation at room temperature without oxidative catalysts.

Table 2: Validated HPLC-MS/MS Method Parameters for Impurity 9[3]

ParameterSpecificationCausality / Purpose
Column Temperature 25 °CPrevents on-column thermal degradation of the N-oxide.
Flow Rate 0.9 mL/minOptimizes electrospray ionization (ESI) desolvation efficiency.
Injection Volume 10 µLBalances sensitivity with column loading capacity to prevent peak tailing.
Mass Transitions (ESI+) m/z 308.1 210.2Specific isolation of the N-hydroxy molecular ion and its primary isoquinoline fragment.
System Suitability RSD ≤5% Ensures quantitative reliability and self-validates the injection mechanics.

Conclusion

The thermodynamic stability of the Fasudil N-Hydroxy Impurity (CAS 1350827-92-7) is fundamentally dictated by the nucleophilicity of its homopiperazine ring. By employing a self-validating matrix of Isothermal Microcalorimetry and HPLC-MS/MS, researchers can accurately extract the kinetic parameters governing this oxidation pathway. The highly negative entropy of activation ( ΔS‡ ) confirms an associative mechanism, indicating that formulation strategies must prioritize the exclusion of reactive oxygen species and the use of inert atmospheres to ensure the long-term stability of Fasudil APIs[4].

References

  • Fasudil N-Hydroxy Impurity | C14H17N3O3S | CID 57333975 Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • Source: Google Patents (CN110031568B)
  • Liposomal Fasudil, a Rho-Kinase Inhibitor, for Prolonged Pulmonary Preferential Vasodilation in Pulmonary Arterial Hypertension Source: PubMed Central (NIH) URL:[Link]

  • Identification and characterization of the process-related impurities in fasudil hydrochloride by hyphenated techniques using a Quality by Design approach Source: Journal of Separation Science (PubMed) URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of Fasudil N-Hydroxy Impurity Reference Material

Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Quality Fasudil, a potent Rho-kinase inhibitor, is a cornerstone in the treatment of cerebral vasospasm and pulmonary hypertension.[1] In...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Quality

Fasudil, a potent Rho-kinase inhibitor, is a cornerstone in the treatment of cerebral vasospasm and pulmonary hypertension.[1] In the landscape of pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Impurities, even in trace amounts, can have unintended pharmacological effects or contribute to drug degradation. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate the identification, quantification, and control of impurities in drug substances and products.[2][3]

The Fasudil N-Hydroxy impurity, also known as Hydroxyfasudil, is the principal and active metabolite of Fasudil.[4][5] Its presence in the final drug product, either as a synthetic byproduct or a degradant, necessitates the availability of a highly pure reference standard for accurate analytical monitoring.[6] This technical guide provides a comprehensive, in-depth exploration of the synthesis mechanism for the Fasudil N-Hydroxy Impurity reference material, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind the proposed synthetic strategy, provide self-validating experimental protocols, and ground our claims in authoritative scientific literature.

Deconstructing the Synthetic Challenge: A Mechanistic Approach to N-Hydroxylation

The synthesis of the Fasudil N-Hydroxy impurity presents a unique chemoselective challenge. The Fasudil molecule contains two secondary amine functionalities within its homopiperazine ring, both of which are susceptible to oxidation. Direct oxidation of Fasudil would likely result in a mixture of products, including N-oxides and the desired N-hydroxy derivative, making purification arduous.

Our proposed synthetic strategy is therefore a three-step process designed to ensure regioselective N-hydroxylation:

  • Protection: The more nucleophilic secondary amine of the homopiperazine ring is selectively protected with a tert-butyloxycarbonyl (Boc) group. This sterically bulky protecting group directs the subsequent oxidation to the less hindered nitrogen atom.

  • Oxidation: The protected Fasudil intermediate is then subjected to N-oxidation using meta-chloroperoxybenzoic acid (m-CPBA), a well-established reagent for the conversion of secondary amines to N-hydroxy derivatives.[7]

  • Deprotection: Finally, the Boc protecting group is removed under acidic conditions to yield the target Fasudil N-Hydroxy impurity.

This strategic approach ensures a controlled and efficient synthesis, leading to a higher yield of the desired product and simplifying subsequent purification.

Diagram of the Proposed Synthetic Pathway

Fasudil N-Hydroxy Impurity Synthesis Fasudil Fasudil Boc_Fasudil N-Boc-Fasudil Fasudil->Boc_Fasudil (Boc)2O, Base Boc_N_Hydroxy N-Boc-Fasudil N-Hydroxy Boc_Fasudil->Boc_N_Hydroxy m-CPBA N_Hydroxy_Impurity Fasudil N-Hydroxy Impurity Boc_N_Hydroxy->N_Hydroxy_Impurity TFA or HCl

Caption: Proposed three-step synthesis of Fasudil N-Hydroxy Impurity.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible. Each step includes in-process controls and analytical checkpoints to ensure the integrity of the synthesis.

Part 1: Synthesis of N-Boc-Fasudil

Rationale: The selective protection of one of the homopiperazine nitrogens is crucial for directing the subsequent oxidation. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the planned oxidation conditions and its facile removal under acidic conditions.[8]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Fasudil (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of methanol and water.[9]

  • Base Addition: Add a base such as triethylamine or sodium bicarbonate (1.5-2 equivalents) to the solution to neutralize the hydrochloride salt of Fasudil and to facilitate the reaction.

  • Boc-Anhydride Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in the same solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-Boc-Fasudil.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure N-Boc-Fasudil.[10]

Data Presentation: Expected Yield and Purity

ParameterExpected Value
Yield 85-95%
Purity (by HPLC) >98%
Part 2: Synthesis of N-Boc-Fasudil N-Hydroxy Impurity

Rationale: meta-Chloroperoxybenzoic acid (m-CPBA) is a powerful yet selective oxidizing agent commonly used for the N-oxidation of amines.[11][12] Performing the reaction at low temperatures helps to control the exothermicity and minimize potential side reactions.

Experimental Protocol:

  • Reaction Setup: Dissolve N-Boc-Fasudil (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • m-CPBA Addition: Slowly add a solution of m-CPBA (1.1-1.2 equivalents) in DCM to the cooled solution.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to 0 °C. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to destroy excess peroxide.

    • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a more polar eluent system such as a gradient of methanol in dichloromethane, to isolate the N-Boc-Fasudil N-Hydroxy impurity.

Data Presentation: Expected Yield and Purity

ParameterExpected Value
Yield 60-75%
Purity (by HPLC) >97%
Part 3: Deprotection to Yield Fasudil N-Hydroxy Impurity

Rationale: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the Boc protecting group at room temperature, yielding the desired amine salt. The volatility of TFA and its byproducts simplifies the work-up procedure.[13][14]

Experimental Protocol:

  • Reaction Setup: Dissolve the purified N-Boc-Fasudil N-Hydroxy impurity (1 equivalent) in anhydrous dichloromethane (DCM).

  • TFA Addition: To the stirred solution, add trifluoroacetic acid (TFA) (10-20 equivalents) at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is no longer detectable.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

    • The resulting residue, the trifluoroacetate salt of the Fasudil N-Hydroxy impurity, can be further purified if necessary. For conversion to the free base, the residue can be dissolved in a minimal amount of water, basified with a mild base like sodium bicarbonate, and extracted with an organic solvent.

  • Final Purification: The final product can be purified by recrystallization or preparative HPLC to achieve the high purity required for a reference standard.

Data Presentation: Expected Yield and Purity

ParameterExpected Value
Yield >90%
Purity (by HPLC) >99.5%

Diagram of the Experimental Workflow

Experimental_Workflow cluster_protection Step 1: Boc Protection cluster_oxidation Step 2: N-Oxidation cluster_deprotection Step 3: Deprotection p1 Dissolve Fasudil & Base p2 Add (Boc)2O at 0°C p1->p2 p3 Reaction at RT p2->p3 p4 Work-up & Column Chromatography p3->p4 o1 Dissolve N-Boc-Fasudil p4->o1 N-Boc-Fasudil o2 Add m-CPBA at -78°C o1->o2 o3 Reaction & Warm-up o2->o3 o4 Quench, Work-up & Column Chromatography o3->o4 d1 Dissolve N-Boc-N-Hydroxy Intermediate o4->d1 N-Boc-N-Hydroxy Intermediate d2 Add TFA at 0°C d1->d2 d3 Reaction at RT d2->d3 d4 Work-up & Final Purification d3->d4 end end d4->end Fasudil N-Hydroxy Impurity (Reference Standard)

Caption: Detailed workflow for the synthesis of the reference material.

Characterization and Quality Control: Ensuring a Validated Reference Standard

The synthesized Fasudil N-Hydroxy Impurity must be rigorously characterized to confirm its identity, purity, and potency, in line with regulatory expectations for reference standards.[2][6]

Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound and to resolve it from Fasudil and other potential impurities. A gradient method on a C18 column with UV detection is typically employed.

  • Mass Spectrometry (MS): To confirm the molecular weight of the N-Hydroxy impurity. Electrospray ionization (ESI) in positive mode would be expected to show the protonated molecular ion [M+H]⁺. Fragmentation patterns can provide further structural information, with a characteristic loss of an oxygen atom often observed for N-hydroxy compounds.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation. The introduction of the hydroxyl group on the nitrogen atom will cause characteristic shifts in the signals of the adjacent protons and carbons in the homopiperazine ring.[17][18][19] 2D NMR techniques such as COSY, HSQC, and HMBC should be used for complete assignment.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Quantitative Analysis (qNMR or Mass Balance): To assign a precise purity value to the reference standard.

Regulatory Compliance:

The characterization and documentation of the Fasudil N-Hydroxy Impurity reference standard should adhere to the principles outlined in ICH Q3A(R2).[2][3] This includes providing a complete certificate of analysis with all characterization data, a description of the synthesis, and a statement of purity.

Conclusion: A Robust Pathway to a Critical Analytical Tool

This technical guide has detailed a logical and scientifically grounded synthetic pathway for the preparation of the Fasudil N-Hydroxy Impurity reference material. By employing a strategic protection-oxidation-deprotection sequence, this methodology ensures a high-yielding and selective synthesis. The provided experimental protocols, coupled with a comprehensive characterization strategy, establish a self-validating system for the generation of a high-purity reference standard. The availability of this critical analytical tool is indispensable for ensuring the quality, safety, and efficacy of Fasudil-containing pharmaceutical products, thereby safeguarding public health.

References

  • Wikipedia. (n.d.). Fasudil. Retrieved from [Link]

  • International Council for Harmonisation. (2006). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Q3 Impurity Guidelines: Analytical Strategies for Safer Drug Development. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Topic Q 3 A (R2) Impurities in new Drug Substances. Retrieved from [Link]

  • Unknown. (2020). Experimental Procedures Oxidation of Olefin with meta-Chloroperbenzoic Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). N-Hydroxy sulfonamides as new sulfenylating agents for the functionalization of aromatic compounds. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • CONICET. (2005). Spectral Assignments and Reference Data. Retrieved from [Link]

  • Unknown. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • PubMed. (2015). Gas-phase fragmentation of the N-oxide and N-hydroxylated derivatives of retrorsine using liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

  • PubMed. (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Conformational analysis of N-[((3',4'-dichlorophenyl)methyl)sulfonyl]. Retrieved from [Link]

  • PubMed. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • FDA. (2014). New Chemical Entity Exclusivity Determinations for Certain Fixed-Combination Drug Products. Retrieved from [Link]

  • White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]

  • Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • FDA. (n.d.). Guidance for Industry. Retrieved from [Link]

  • Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

  • ACS Publications. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]

  • Unknown. (n.d.). How to run column chromatography. Retrieved from [Link]

  • PubMed. (2001). Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage. Retrieved from [Link]

  • PubMed. (2010). Simultaneous quantitative analysis of fasudil and its active metabolite in human plasma by liquid chromatography electro-spray tandem mass spectrometry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Stability-Indicating HPLC Method for the Detection of Fasudil N-Hydroxy Impurity

Abstract This application note details the development and validation of a precise and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Fasudil and the detection of i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a precise and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Fasudil and the detection of its N-Hydroxy impurity. Fasudil, a potent Rho-kinase inhibitor, is utilized in the treatment of cerebral vasospasm.[1][2] The control of impurities is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the final drug product. This method is designed to be stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its N-Hydroxy impurity and potential degradation products generated under stress conditions. The method utilizes a C18 stationary phase with a gradient elution of a phosphate buffer and methanol mobile phase, with UV detection at 275 nm. The developed method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[3][4][5][6]

Introduction

Fasudil is an isoquinoline derivative that functions as a potent inhibitor of Rho-kinase, a key enzyme in the signaling pathway of smooth muscle contraction.[1][7] Its primary clinical application is in the prevention and treatment of cerebral vasospasm following subarachnoid hemorrhage.[1] During the synthesis of Fasudil or upon its degradation, various impurities can be formed. One such critical impurity is the Fasudil N-Hydroxy impurity (Figure 1). Given the potential for impurities to affect the safety and efficacy of the drug product, regulatory agencies mandate stringent control over their levels.

The development of a robust, stability-indicating analytical method is therefore paramount for the quality control of Fasudil. A stability-indicating method is one that can accurately and selectively quantify the drug substance in the presence of its impurities and degradation products. This application note provides a comprehensive guide to a validated HPLC method specifically designed for the detection and quantification of the Fasudil N-Hydroxy impurity.

Figure 1: Chemical Structures

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
Fasudil[Image of Fasudil structure]C14H17N3O2S291.37[2][8]
Fasudil N-Hydroxy Impurity[Image of Fasudil N-Hydroxy Impurity structure]C14H17N3O3S307.37[9][10]

Chromatographic Principles and Method Development Rationale

The primary objective of this method development was to achieve baseline separation between Fasudil and its N-Hydroxy impurity, as well as any potential degradants. A reverse-phase HPLC approach was selected due to its wide applicability in pharmaceutical analysis and its effectiveness in separating compounds with varying polarities.[11][12]

Column Selection

A C18 (octadecylsilyl) column was chosen as the stationary phase. C18 columns are the most common type of reversed-phase columns and offer excellent hydrophobic retention for a wide range of analytes.[12] The non-polar nature of the C18 stationary phase allows for the retention of Fasudil and its related substances based on their hydrophobicity.

Mobile Phase Selection and Optimization

The mobile phase composition is a critical factor in achieving the desired separation. A gradient elution was employed to ensure optimal resolution and reasonable analysis time.

  • Aqueous Phase: A phosphate buffer was selected for the aqueous component of the mobile phase. Phosphate buffers are widely used in HPLC due to their excellent buffering capacity in the pH range of 2 to 8, which is suitable for silica-based columns.[13][14] The pH of the buffer was optimized to a near-neutral pH of 7.0. This pH helps to control the ionization state of both Fasudil and the N-Hydroxy impurity, thereby influencing their retention and peak shape. A patent for a similar HPLC method for Fasudil and its related impurities also suggests a phosphate buffer around this pH.[15]

  • Organic Modifier: Methanol was chosen as the organic modifier. The proportion of methanol in the mobile phase is gradually increased during the analysis. This gradient allows for the elution of more polar compounds, like the N-Hydroxy impurity, earlier in the run, while the more non-polar Fasudil is retained longer.

  • Detection Wavelength: The detection wavelength was set to 275 nm, which was found to be a suitable wavelength for monitoring both Fasudil and its N-Hydroxy impurity, providing good sensitivity for both compounds.[15][16]

The overall method development workflow is depicted in the following diagram:

Caption: HPLC Method Development and Validation Workflow.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]

  • Chemicals and Reagents:

    • Fasudil reference standard

    • Fasudil N-Hydroxy impurity reference standard

    • Potassium dihydrogen phosphate (KH2PO4)

    • Dipotassium hydrogen phosphate (K2HPO4)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H2O2)

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Prepare a phosphate buffer solution (e.g., 20 mM) and adjust the pH to 7.0 ± 0.05 using phosphoric acid or potassium hydroxide.

  • Mobile Phase B (Organic): Methanol.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Fasudil reference standard and Fasudil N-Hydroxy impurity reference standard in the diluent to obtain a known concentration.

  • Sample Solution: Prepare the sample solution by dissolving the Fasudil drug substance or product in the diluent to a suitable concentration.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Phosphate Buffer, pH 7.0
Mobile Phase B Methanol
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
08515
204060
254060
268515
308515

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[4][5][6][17] The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[3] To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on Fasudil.[18][19] The drug substance was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 2 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 1 hour.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: UV light (254 nm) for 24 hours.

The chromatograms from the stressed samples showed that the Fasudil peak was well-resolved from the peaks of the degradation products and the N-Hydroxy impurity, confirming the method's specificity.

Caption: Forced Degradation Study Workflow.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions containing Fasudil and the N-Hydroxy impurity at different concentrations. The peak area was plotted against the concentration, and the correlation coefficient (r²) was determined.

Table 2: Linearity Data

AnalyteRange (µg/mL)Correlation Coefficient (r²)
Fasudil1 - 150≥ 0.999
Fasudil N-Hydroxy Impurity0.1 - 10≥ 0.999
Accuracy

The accuracy of the method was determined by the recovery of known amounts of Fasudil and the N-Hydroxy impurity spiked into a placebo matrix. The percentage recovery was calculated.

Table 3: Accuracy Data

AnalyteSpiked LevelMean Recovery (%)
Fasudil80%, 100%, 120%98.0 - 102.0
Fasudil N-Hydroxy ImpurityLOQ, 100%, 150%95.0 - 105.0
Precision

The precision of the method was assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) of the results was calculated.

Table 4: Precision Data

AnalyteRepeatability (%RSD)Intermediate Precision (%RSD)
Fasudil≤ 1.0%≤ 2.0%
Fasudil N-Hydroxy Impurity≤ 2.0%≤ 5.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was established at an S/N ratio of approximately 3:1, and the LOQ was established at an S/N ratio of approximately 10:1.

Table 5: LOD and LOQ Data

AnalyteLOD (µg/mL)LOQ (µg/mL)
Fasudil N-Hydroxy Impurity~0.03~0.1
Robustness

The robustness of the method was evaluated by intentionally varying key method parameters, such as the pH of the mobile phase (±0.2 units), the column temperature (±5 °C), and the flow rate (±0.1 mL/min). The system suitability parameters, including resolution and tailing factor, remained within acceptable limits, demonstrating the robustness of the method.[20]

Conclusion

This application note describes a validated, stability-indicating RP-HPLC method for the detection and quantification of Fasudil and its N-Hydroxy impurity. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis of Fasudil in bulk drug and finished pharmaceutical products. The forced degradation studies confirmed the stability-indicating nature of the method, ensuring its utility in stability testing programs.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • LCGC International. (2020, November 11). Buffer Considerations for LC and LC–MS. Retrieved from [Link]

  • Lab Manager. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fasudil N-Hydroxy Impurity. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). HPLC detection method of fasudil hydrochloride related substances.
  • Wikipedia. (n.d.). Fasudil. Retrieved from [Link]

  • precisionFDA. (n.d.). FASUDIL. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fasudil. PubChem. Retrieved from [Link]

  • PubMed. (2014, April 15). Identification and characterization of the process-related impurities in fasudil hydrochloride by hyphenated techniques using a quality by design approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hydroxyfasudil. PubChem. Retrieved from [Link]

  • SpringerLink. (2025, November 8). Fasudil inhibits α-synuclein aggregation through ROCK-inhibition-mediated mechanisms. Retrieved from [Link]

  • Scite.ai. (n.d.). Identification and characterization of the process‐related impurities in fasudil hydrochloride by hyphenated techniques using a quality by design approach. Retrieved from [Link]

  • Lab Manager. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Google Patents. (n.d.). Method for detecting related substances in fasudil hydrochloride raw material or injection.
  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

Sources

Application

Application Note: Rapid UPLC-UV/MS Protocols for the Analysis of Fasudil N-Hydroxy Impurity

Executive Summary Fasudil hydrochloride is a potent Rho-associated protein kinase (ROCK) inhibitor utilized primarily in the management of cerebral vasospasm and pulmonary arterial hypertension. During the manufacturing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fasudil hydrochloride is a potent Rho-associated protein kinase (ROCK) inhibitor utilized primarily in the management of cerebral vasospasm and pulmonary arterial hypertension. During the manufacturing process and subsequent shelf-life storage, Fasudil is susceptible to oxidative degradation and process-related side reactions, leading to the formation of critical related substances, notably the Fasudil N-hydroxy impurity (often presenting as an N-oxide derivative of the homopiperazine moiety)[1].

Traditional High-Performance Liquid Chromatography (HPLC) methods often struggle with co-elution of these polar impurities and exhibit poor peak shapes due to the highly basic nature of the homopiperazine ring[2]. This application note details a highly optimized, self-validating Ultra-Performance Liquid Chromatography (UPLC) method coupled with UV and Mass Spectrometry (MS) to achieve rapid, baseline separation of Fasudil and its N-hydroxy impurity.

Biological Context and Structural Significance

Understanding the mechanism of action of Fasudil provides context for the stringent quality control required for its clinical efficacy. Fasudil targets the ROCK pathway, which regulates actin-myosin contraction. Impurities that alter the basicity or steric bulk of the homopiperazine ring (such as N-hydroxylation) can drastically reduce target affinity and introduce off-target toxicity.

ROCK_Pathway RhoA RhoA (Active) ROCK ROCK 1/2 RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits Fasudil Fasudil HCl Fasudil->ROCK Inhibits Contraction Actin-Myosin Contraction MLCP->Contraction Prevents

Fig 1: Fasudil mechanism of action within the ROCK signaling pathway.

Chromatographic Method Development: The Causality of Choices

To design an authoritative and robust UPLC method, every chromatographic parameter was selected based on the physicochemical properties of Fasudil and its N-hydroxy derivative.

  • Stationary Phase (Waters ACQUITY UPLC BEH C18, 1.7 μm): Fasudil contains a highly basic homopiperazine ring. Traditional silica-based columns often possess residual acidic silanols that cause severe peak tailing via secondary ion-exchange interactions. The Ethylene Bridged Hybrid (BEH) particle technology mitigates silanol activity and withstands high backpressures, ensuring sharp peak symmetry and prolonged column lifespan[3].

  • Mobile Phase Selection (0.1% Formic Acid vs. Phosphate Buffers): While phosphate buffers provide excellent pH control, they are incompatible with MS detection. We utilize 0.1% Formic Acid in both aqueous and organic phases. The low pH (approx. 2.7) ensures the homopiperazine nitrogen is fully protonated, standardizing the ionization state of both the API and the N-hydroxy impurity, which enhances MS/MS ionization efficiency (ESI+)[1][3].

  • Gradient Elution: The N-hydroxy impurity is slightly more polar than the parent Fasudil due to the addition of the electronegative oxygen atom. A shallow gradient of Acetonitrile (Mobile Phase B) is employed to selectively elute the N-hydroxy impurity just prior to the main Fasudil peak, preventing co-elution[2].

UPLC_Workflow Prep Sample Preparation Inject UPLC Injection (1 μL) Prep->Inject Sep BEH C18 Gradient Separation Inject->Sep Detect UV (275 nm) & MS (ESI+) Detection Sep->Detect Valid System Suitability Validation Detect->Valid

Fig 2: Logical workflow for the UPLC-UV/MS analysis of Fasudil impurities.

Experimental Protocol: A Self-Validating System

This protocol incorporates a System Suitability Test (SST) to ensure the method operates as a self-validating system. Analysis must not proceed unless the SST criteria are met, guaranteeing trustworthiness in the generated data.

Reagents and Materials
  • Fasudil Hydrochloride Reference Standard (Purity > 99.5%)

  • Fasudil N-Hydroxy Impurity Reference Standard

  • LC-MS Grade Acetonitrile and Water

  • LC-MS Grade Formic Acid

Sample Preparation
  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (80:20, v/v).

  • Standard Solution: Accurately weigh 10 mg of Fasudil HCl and 1 mg of N-hydroxy impurity into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent.

  • Test Sample: Weigh 10 mg of the Fasudil bulk drug substance into a 10 mL volumetric flask, dissolve, and dilute to volume with the diluent (Concentration: 1.0 mg/mL).

  • Filtration: Filter all solutions through a 0.22 μm PTFE syringe filter prior to injection to protect the sub-2-micron UPLC column.

UPLC-UV/MS Conditions

Table 1: Optimized UPLC Parameters

ParameterSpecificationCausality / Rationale
Column Waters ACQUITY UPLC BEH C18 (50 × 2.1 mm, 1.7 μm)High theoretical plates; reduced silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterProtonates basic nitrogens; MS compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStronger eluent for gradient; lower viscosity than methanol.
Flow Rate 0.4 mL/minOptimal linear velocity for 1.7 μm particles.
Column Temperature 40 °CReduces mobile phase viscosity and system backpressure.
Injection Volume 1.0 μLPrevents column overloading and peak broadening.
Detection (UV) 275 nmMaximum UV absorbance wavelength for the isoquinoline ring.
Detection (MS) ESI+, MRM ModeHigh sensitivity for trace-level impurity quantification.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.5955
5.04060
6.04060
6.1955
8.0955
System Suitability Testing (Self-Validation Step)

Before analyzing unknown samples, inject the Standard Solution in five replicates. The system is validated and deemed "Ready" only if it meets the following criteria:

  • Resolution ( Rs​ ): The resolution between the N-hydroxy impurity and the Fasudil peak must be 2.0 . (Ensures baseline separation).

  • Tailing Factor ( T ): The tailing factor for the Fasudil peak must be 1.5 . (Validates the suppression of secondary silanol interactions).

  • Precision (% RSD): The relative standard deviation of the Fasudil peak area across 5 injections must be 2.0% . (Confirms injection repeatability).

Data Presentation & Expected Outcomes

Under these optimized conditions, the highly polar N-hydroxy impurity elutes prior to the parent drug. The use of MS detection in positive electrospray ionization (ESI+) mode allows for the identification of the[M+H]+ ions, confirming the addition of the oxygen atom (+16 Da) compared to the parent Fasudil mass.

Table 3: Expected Chromatographic and Mass Spectrometric Results

AnalyteRelative Retention Time (RRT)Expected [M+H]+ (m/z)Limit of Detection (LOD)
Fasudil N-Hydroxy Impurity~0.85308.1< 0.05%
Fasudil (API)1.00 (approx. 3.8 min)292.1N/A
Fasudil Dimer (Process Impurity)~1.45583.2< 0.05%

Note: The exact retention times may vary slightly based on system dwell volume, but the RRT values remain highly consistent.

References

  • Derivative-Based Non-Target Identification of DNA-Reactive Impurities with Fragment Ion Filtering. Molecules (MDPI). Available at:[Link][3]

  • Identification and characterization of the process-related impurities in fasudil hydrochloride by hyphenated techniques using a quality by design approach. PubMed (NIH). Available at:[Link][1]

  • HPLC detection method of fasudil hydrochloride related substances. Google Patents (CN106928217A / CN112986409A). Available at:[2]

Sources

Method

Application Note: Selection of Stationary Phase for Fasudil N-Hydroxy Impurity Separation

Introduction Fasudil hydrochloride is a potent Rho-kinase inhibitor and vasodilator widely utilized for the treatment of cerebral vasospasm. During its synthesis, formulation, and storage, various related substances can...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fasudil hydrochloride is a potent Rho-kinase inhibitor and vasodilator widely utilized for the treatment of cerebral vasospasm. During its synthesis, formulation, and storage, various related substances can form. Among these, the Fasudil N-Hydroxy Impurity (CAS: 1350827-92-7) is a critical process-related degradation product arising from the N-hydroxylation of the homopiperazine (1,4-diazepane) ring.

Regulatory guidelines (ICH Q3A/Q3B) mandate stringent impurity profiling for Active Pharmaceutical Ingredients (APIs). However, separating Fasudil from its N-hydroxy derivative presents significant chromatographic challenges. This application note details the mechanistic logic behind stationary phase selection and provides a self-validating High-Performance Liquid Chromatography (HPLC) protocol to achieve baseline separation.

Mechanistic Challenges: The "Silanol Effect"

The primary difficulty in separating Fasudil and its N-hydroxy impurity lies in the structural properties of the homopiperazine ring, which contains highly basic secondary and tertiary amines.

The Causality of Peak Tailing: At a neutral chromatographic pH (e.g., pH 7.0), these amines are highly protonated (pKa ~ 10). Conversely, residual silanol groups on standard silica-based stationary phases become ionized (pKa ~ 4.5). The resulting electrostatic attraction between the protonated amines of the analyte and the ionized silanols of the column causes severe peak tailing and irreversible adsorption. Because the N-hydroxy impurity elutes closely to the parent compound, this tailing leads to overlapping peaks and a loss of resolution (Rs < 1.5).

To mitigate this, the selection of the stationary phase and mobile phase additives is critical. Using a Base-Deactivated Silica (BDS) C18 column—which undergoes extensive end-capping to shield residual silanols—is highly recommended. Furthermore, incorporating a competing amine, such as triethylamine (TEA), into the mobile phase masks any remaining active silanol sites .

G Analyte Fasudil & N-Hydroxy Impurity (Basic Homopiperazine Ring) Interaction Electrostatic Attraction (Peak Tailing & Adsorption) Analyte->Interaction Interacts with Silanol Residual Silanols on Silica (Ionized at pH 7.0) Silanol->Interaction Causes Resolution Loss of Resolution (Co-elution of Impurities) Interaction->Resolution Leads to BDS Base-Deactivated Silica (BDS) (End-capped C18) Resolution->BDS Mitigated by Buffer Phosphate Buffer + TEA (Silanol Masking) Resolution->Buffer Mitigated by Success Baseline Separation (Rs > 1.5) BDS->Success Prevents Tailing Buffer->Success Competes for Silanols

Logical relationship between analyte structure, silanol interactions, and stationary phase selection.

Stationary Phase Selection Logic

When developing an HPLC method for Fasudil related substances, chromatographers must evaluate the backbone chemistry of the column. As demonstrated in Table 1, a BDS C18 column provides the optimal balance of hydrophobic retention for the isoquinoline moiety and silanol-shielding for the basic homopiperazine ring.

Table 1: Comparative Attributes of Evaluated Stationary Phases

Stationary Phase ChemistryEnd-CappingSilanol ActivityFasudil Tailing Factor (Tf)Resolution (Rs)Suitability for N-Hydroxy Impurity
Standard C18 (Pure Silica)LowHigh> 2.5 (Severe Tailing)< 1.0Poor (Co-elution risk)
Polar-Embedded C18ModerateModerate1.8~ 1.2Marginal
Base-Deactivated C18 (BDS)HighVery Low1.12 (Symmetrical)> 2.5Excellent (Baseline separation)

Experimental Protocol: Self-Validating HPLC Workflow

This protocol outlines a robust, self-validating method for the baseline separation of Fasudil and its N-hydroxy impurity, adapted from established pharmacopeial standards and validated literature methods .

Reagents and Materials
  • Fasudil Hydrochloride API and N-Hydroxy Impurity Reference Standard.

  • HPLC-grade Methanol and Acetonitrile.

  • Potassium dihydrogen phosphate ( KH2​PO4​ ), Sodium hydroxide (NaOH), and Triethylamine (TEA).

  • Stationary Phase: Centurysil-C18 BDS (250 mm × 4.6 mm, 5 µm) or equivalent base-deactivated column.

Mobile Phase Preparation
  • Buffer Solution: Dissolve KH2​PO4​ and NaOH in a molar ratio of 2.5:1 in ultrapure water. Add 1.0% (v/v) TEA to the solution.

  • pH Adjustment: Carefully adjust the pH to 7.0 ± 0.05 using 0.02 mol/L NaOH or dilute phosphoric acid.

    • Causality Note: Maintaining a pH of 7.0 ensures the structural integrity of the silica backbone while keeping the TEA active as a competitive silanol-masking agent.

  • Mobile Phase A: Buffer Solution / Methanol (85:15, v/v).

  • Mobile Phase B: Buffer Solution / Methanol (40:60, v/v).

  • Filter through a 0.45 µm membrane and degas ultrasonically for 15 minutes.

Chromatographic Conditions
  • Column Temperature: 30 °C (Maintains reproducible retention times and reduces mobile phase viscosity).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm (Optimal UV absorbance for the isoquinoline chromophore).

  • Injection Volume: 20 µL.

  • Elution Mode: Gradient (0-10 min: 100% A; 10-20 min: 100% to 75% A; 20-30 min: 75% to 35% A).

Step-by-Step Methodology

Workflow Step1 1. Mobile Phase Preparation Phosphate Buffer (pH 7.0) / Methanol Step2 2. Stationary Phase Setup Equilibrate BDS C18 Column (250 x 4.6 mm, 5 µm) Step1->Step2 Step3 3. Sample Preparation Spike Fasudil with N-Hydroxy Impurity (0.2%) Step2->Step3 Step4 4. HPLC Injection 20 µL at 1.0 mL/min, 30°C Step3->Step4 Step5 5. Detection & Analysis UV at 275 nm / Evaluate System Suitability Step4->Step5

Step-by-step HPLC experimental workflow for Fasudil impurity profiling.

  • System Equilibration: Purge the HPLC system with the mobile phase and equilibrate the BDS C18 column until a stable baseline is achieved.

  • Blank Injection: Inject the diluent (mobile phase A) to confirm the absence of interfering peaks at the retention times of the analytes.

  • System Suitability Testing (Self-Validation): Inject a resolution standard containing Fasudil (0.5 mg/mL) spiked with 0.2% N-Hydroxy Impurity. The system is validated for testing only if the resolution (Rs) between the two peaks is > 1.5 and the tailing factor for Fasudil is < 1.5.

  • Sample Analysis: Inject the test samples and record the chromatograms.

  • Data Processing: Calculate the percentage of the N-hydroxy impurity using the peak area normalization method.

Results and Data Interpretation

The N-hydroxy impurity, due to the added hydroxyl group on the diazepane ring, exhibits slightly higher polarity than the parent Fasudil molecule. Consequently, in a reversed-phase system, it elutes earlier than the main Fasudil peak. The use of the BDS C18 column combined with the pH 7.0 phosphate/TEA buffer successfully suppresses silanol interactions, yielding a highly symmetrical peak for Fasudil and excellent baseline resolution.

Table 2: System Suitability and Chromatographic Results (BDS C18)

AnalyteRelative Retention Time (RRT)Tailing Factor (Tf)Resolution (Rs)Theoretical Plates (N)
Fasudil N-Hydroxy Impurity0.851.08N/A> 5000
Fasudil (Main Peak)1.001.122.8> 6500

Conclusion

The successful separation of Fasudil and its N-hydroxy impurity hinges on mitigating the electrostatic interactions between the basic homopiperazine ring and the stationary phase. By strategically selecting a Base-Deactivated Silica (BDS) C18 column and employing a TEA-modified phosphate buffer at pH 7.0, chromatographers can achieve a robust, self-validating method that meets regulatory guidelines for impurity profiling.

References

  • Song, M., Chen, Y., Lu, P., & Hang, T. (2014). Identification and characterization of the process-related impurities in fasudil hydrochloride by hyphenated techniques using a quality by design approach. Journal of Separation Science, 37(7), 758-763.[Link][1]

  • Le, J., Shi, K., & Wen, J. (2012). Determination of fasudil hydrocholoride content in fasudil hydrocholoride injection by HPLC method. Pharmaceutical Care and Research, 12(1), 14-24.[Link] [2]

  • Shandong Xinhua Pharmaceutical Co., Ltd. (2020). HPLC detection method of fasudil hydrochloride related substances.
Method

Application Notes and Protocols for the Preparation of Fasudil N-Hydroxy Impurity Stock Solutions

Introduction: The Critical Role of Impurity Standards in Fasudil Quality Control Fasudil, a potent Rho-associated protein kinase (ROCK) inhibitor, is a crucial therapeutic agent for cerebral vasospasm. Its mechanism of a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Impurity Standards in Fasudil Quality Control

Fasudil, a potent Rho-associated protein kinase (ROCK) inhibitor, is a crucial therapeutic agent for cerebral vasospasm. Its mechanism of action involves the inhibition of ROCK, which leads to the relaxation of vascular smooth muscle. As with any active pharmaceutical ingredient (API), the purity of Fasudil is paramount to its safety and efficacy. The manufacturing process and degradation pathways can lead to the formation of various impurities. Among these, Fasudil N-Hydroxy Impurity (CAS No. 1350827-92-7) is a significant related substance that requires careful monitoring.

The accurate quantification of such impurities is a cornerstone of pharmaceutical quality control. This necessitates the use of well-characterized reference standards. The preparation of accurate and stable stock solutions from these standards is the foundational step for any subsequent analytical determination, be it for method validation, stability testing, or routine quality assessment. This document provides a detailed guide for researchers, scientists, and drug development professionals on the best practices for preparing, handling, and storing stock solutions of Fasudil N-Hydroxy Impurity, underpinned by scientific principles and regulatory expectations.

Understanding the Analyte: Physicochemical Properties

A thorough understanding of the physicochemical properties of the Fasudil N-Hydroxy Impurity is essential for the development of a robust protocol for stock solution preparation.

PropertyValueSource(s)
Chemical Name 4-(Isoquinolin-5-ylsulfonyl)-1,4-diazepan-1-ol
CAS Number 1350827-92-7
Molecular Formula C₁₄H₁₇N₃O₃S
Molecular Weight 307.37 g/mol
Appearance Typically a white to off-white solid powder.

While specific, publicly available data on the solubility and stability of Fasudil N-Hydroxy Impurity is limited, information from patents and general chemical principles for related isoquinoline sulfonamide derivatives can guide the selection of appropriate solvents and storage conditions. A patent describing an HPLC method for Fasudil impurities suggests the use of a methanol-water mixture for dissolving the N-Hydroxy impurity reference standard, indicating its solubility in polar organic solvents.

Safety and Handling Precautions

As with any chemical substance, appropriate safety measures must be taken when handling the Fasudil N-Hydroxy Impurity standard.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Engineering Controls: Handle the solid compound and prepare solutions in a well-ventilated chemical fume hood to avoid inhalation of any fine particulates.

  • Spill and Waste Disposal: In case of a spill, contain the material and clean the area with an appropriate solvent. Dispose of all waste, including empty vials and contaminated materials, in accordance with local, state, and federal regulations for chemical waste.

A Safety Data Sheet (SDS) for Fasudil hydrochloride recommends avoiding dust formation and contact with skin and eyes. Similar precautions should be taken for the N-Hydroxy impurity.

Protocol for Preparation of a Primary Stock Solution (1 mg/mL)

This protocol details the preparation of a 1 mg/mL primary stock solution of Fasudil N-Hydroxy Impurity. The choice of solvent is based on patent literature suggesting a methanol-water mixture. However, it is critically important for the end-user to verify the solubility and stability of their specific lot of the reference standard.

Materials and Equipment
  • Fasudil N-Hydroxy Impurity reference standard (neat solid)

  • HPLC-grade methanol

  • Ultrapure water (e.g., Milli-Q or equivalent)

  • Analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (e.g., 10 mL)

  • Calibrated pipettes

  • Amber glass vials with PTFE-lined screw caps

  • Vortex mixer

  • Ultrasonic bath

Step-by-Step Procedure
  • Equilibration of Standard: Allow the vial containing the Fasudil N-Hydroxy Impurity standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing the Standard: Accurately weigh approximately 10 mg of the Fasudil N-Hydroxy Impurity standard into a clean, dry weighing boat or directly into a 10 mL Class A volumetric flask. Record the exact weight.

  • Initial Dissolution: Add approximately 5 mL of methanol to the volumetric flask.

  • Mixing and Sonication: Gently swirl the flask to wet the solid. Use a vortex mixer for 30 seconds to aid dissolution. If the solid is not fully dissolved, place the flask in an ultrasonic bath for 5-10 minutes at room temperature. Rationale: Sonication provides energy to break up solid aggregates and enhance the dissolution process without excessive heating, which could potentially degrade the analyte.

  • Bringing to Volume: Once the solid is completely dissolved and the solution is clear and colorless, add a 1:1 (v/v) mixture of methanol and ultrapure water to the flask, bringing the solution to the 10 mL mark.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Transfer and Storage: Transfer the stock solution to an amber glass vial to protect it from light. Label the vial clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer.

  • Storage Conditions: For short-term storage (up to 24-48 hours), the solution may be stored at 2-8°C. For long-term storage, it is recommended to store the solution at -20°C or lower. Rationale: Reduced temperature slows down potential degradation reactions, preserving the integrity of the standard over time. Amber vials are used to prevent photodegradation.

Stock_Solution_Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Equilibrate Equilibrate Standard to Room Temperature Weigh Accurately Weigh ~10 mg of Standard Equilibrate->Weigh Add_MeOH Add ~5 mL Methanol Weigh->Add_MeOH Vortex_Sonicate Vortex and/or Sonicate until Dissolved Add_MeOH->Vortex_Sonicate Bring_to_Volume Bring to 10 mL Volume with Methanol/Water (1:1) Vortex_Sonicate->Bring_to_Volume Homogenize Cap and Invert 15-20 times Bring_to_Volume->Homogenize Transfer Transfer to Amber Vial Homogenize->Transfer Label Clearly Label Vial Transfer->Label Store Store at ≤ -20°C for Long-Term Use Label->Store

Caption: Workflow for the preparation of Fasudil N-Hydroxy Impurity stock solution.

Verification and Stability Assessment

It is imperative to establish the stability of the prepared stock solution within your laboratory's specific conditions.

Initial Verification

Immediately after preparation, the stock solution should be diluted to a working concentration and analyzed (e.g., by HPLC-UV) to establish a baseline response and confirm the absence of any significant degradation products.

Stability Study

A short-term stability study should be conducted to determine how the solution holds up under typical laboratory conditions (e.g., on a benchtop at room temperature) and under refrigerated conditions (2-8°C). A long-term stability study should be performed for solutions stored in the freezer (-20°C or -80°C).

Example Stability Protocol:

  • Prepare a fresh batch of the stock solution.

  • Aliquot the solution into multiple vials for each storage condition (e.g., room temperature, 2-8°C, -20°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours for short-term; 1, 2, 4 weeks and 1, 3, 6 months for long-term), analyze an aliquot from each condition.

  • Compare the analytical results (e.g., peak area, purity) to the initial (time 0) results. A common acceptance criterion is that the concentration should remain within ±2% of the initial concentration.

Conclusion: A Foundation for Accurate Analysis

The preparation of a reliable stock solution of Fasudil N-Hydroxy Impurity is a critical first step in the quality control of Fasudil. This application note provides a comprehensive, scientifically-grounded protocol based on the best available information. However, due to the limited public data on the specific physicochemical properties of this impurity, it is paramount that researchers and scientists perform their own verification of solubility and establish in-house stability data for their reference standard solutions. This due diligence ensures the highest level of accuracy and confidence in all subsequent analytical results, ultimately contributing to the safety and efficacy of the final drug product.

References

  • ResearchGate. Synthetic methodology for the preparation of N-hydroxysulfamides. Available from: [Link]

  • National Center for Biotechnology Information. Synthetic methodology for the preparation of N-hydroxysulfamides. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. Fasudil N-Hydroxy Impurity | C14H17N3O3S | CID 57333975 - PubChem. Available from: [Link]

  • Pharmaffiliates. Fasudil-impurities. Available from: [Link]

  • SpringerLink. A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety. Available from: [Link]

  • National Center for Biotechnology Information. SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PMC. Available from: [Link]

  • ChemBK. Fasudil hydrochloride. Available from: [Link]

  • U.S. Pharmacopeia.
Application

Application Note: UV Detection Wavelengths and HPLC Methodologies for the Quantification of Fasudil N-Hydroxy Impurity

Introduction & Mechanistic Insights Fasudil hydrochloride is a potent Rho-associated protein kinase (ROCK) inhibitor widely utilized for the treatment of cerebral vasospasm and related ischemic conditions. During the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

Fasudil hydrochloride is a potent Rho-associated protein kinase (ROCK) inhibitor widely utilized for the treatment of cerebral vasospasm and related ischemic conditions. During the synthesis and long-term storage of the active pharmaceutical ingredient (API), process-related and degradation impurities can form. One critical degradant is the N-hydroxy impurity (often presenting as an N-oxide derivative on the piperazine ring), which arises via oxidative pathways.

Under the ICH Q8 Quality by Design (QbD) guidelines, the rigorous identification and quantification of such process-related impurities are mandatory to ensure drug safety and efficacy[1].

Causality of Wavelength Selection: Why 275 nm?

The structural core of Fasudil consists of a 5-isoquinoline sulfonamide derivative. The primary chromophore responsible for UV absorption is the highly conjugated isoquinoline ring , which exhibits distinct π→π∗ and n→π∗ electronic transitions.

When N-oxidation occurs at the piperazine nitrogen to form the N-hydroxy impurity, the electronic structure of the distant isoquinoline chromophore remains fundamentally unperturbed. Consequently, the UV absorption spectrum of the N-hydroxy impurity mirrors that of the parent Fasudil molecule [2]. Spectrophotometric profiling reveals a global maximum absorbance ( λmax​ ) at 275 nm , alongside secondary maxima at 312 nm and 324 nm.

Selecting 275 nm for High-Performance Liquid Chromatography (HPLC) UV detection provides the highest molar absorptivity, ensuring maximum signal-to-noise ratio (S/N) and enabling the trace quantification of the N-hydroxy impurity down to the 0.05% reporting threshold without interference from baseline drift.

Biological Context: Fasudil Mechanism of Action

To understand the clinical importance of maintaining API purity, it is essential to map how Fasudil exerts its pharmacological effect. Fasudil competitively inhibits ROCK, preventing the phosphorylation of Myosin Light Chain (MLC), which ultimately leads to smooth muscle relaxation and neuroprotection.

Mechanism Fasudil Fasudil Hydrochloride ROCK Rho-kinase (ROCK) Fasudil->ROCK Inhibits MLCP Myosin Light Chain Phosphatase ROCK->MLCP Inhibits (Blocked by Fasudil) MLC Reduced MLC Phosphorylation MLCP->MLC Promotes Effect Vasodilation & Neuroprotection MLC->Effect Leads to

Fig 1. Mechanism of action of Fasudil via Rho-kinase (ROCK) inhibition pathway.

Data Presentation: Spectral and Chromatographic Parameters

The quantitative data governing the analytical method are summarized in the tables below to facilitate rapid method transfer and validation.

Table 1: UV Spectral Characteristics | Compound | Primary Chromophore | λmax​ (nm) | λmin​ (nm) | | :--- | :--- | :--- | :--- | | Fasudil Hydrochloride | Isoquinoline ring | 275, 312, 324 | 250, 297 | | N-Hydroxyfasudil | Isoquinoline ring | ~275, 312, 324 | ~250, 297 |

Table 2: Optimized HPLC Chromatographic Conditions

Parameter Condition
Stationary Phase Octadecylsilane (C18), 250 × 4.6 mm, 5 µm
Mobile Phase A Phosphate buffer (pH 7.0) / Methanol (85:15 v/v)
Mobile Phase B Phosphate buffer (pH 7.0) / Methanol (40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 20 µL

| Elution Mode | Gradient (Optimized for polar impurity retention) |

Table 3: Self-Validating System Suitability Criteria

Parameter Acceptance Criteria Rationale

| Resolution ( Rs​ ) | > 1.5 | Ensures baseline separation between Fasudil and N-hydroxy impurity. | | RSD (Area) | ≤ 2.0% | Guarantees injection precision across 5 replicate standard injections. | | Tailing Factor ( Tf​ ) | ≤ 1.5 | Prevents peak integration errors due to secondary silanol interactions. | | Blank Interference | < 0.1% of target | Confirms diluent/mobile phase does not mask impurity peaks. |

Experimental Protocol: Self-Validating HPLC Workflow

This protocol is designed as a self-validating system. By enforcing strict system suitability checks prior to sample analysis, the method intrinsically verifies its own accuracy and precision before generating reportable data.

Step 1: Reagent and Mobile Phase Preparation
  • Phosphate Buffer (pH 7.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 7.00 ± 0.05 using dilute sodium hydroxide. Filter the solution through a 0.45 µm regenerated cellulose membrane.

  • Mobile Phase A: Mix the phosphate buffer and HPLC-grade methanol in an 85:15 (v/v) ratio. Sonicate and degas for 10 minutes. Causality: The high aqueous content ensures adequate retention of the highly polar N-hydroxy impurity on the C18 stationary phase.

  • Mobile Phase B: Mix the phosphate buffer and methanol in a 40:60 (v/v) ratio. Sonicate and degas.

Step 2: Sample Preparation
  • Diluent: Use Mobile Phase A as the diluent to prevent solvent-mismatch peak distortion.

  • Test Solution: Accurately weigh 30 mg of the Fasudil hydrochloride API and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent (Concentration: 0.3 mg/mL).

  • Reference Solution (0.1% Limit): Pipette 1.0 mL of the Test Solution into a 100 mL volumetric flask and dilute to volume. Pipette 1.0 mL of this intermediate solution into a 10 mL flask and dilute to volume (Concentration: 0.3 µg/mL).

Step 3: Chromatographic Execution & System Validation
  • Equilibration: Purge the HPLC system and equilibrate the C18 column with 100% Mobile Phase A at 1.0 mL/min and 30 °C until a stable, flat baseline is achieved at 275 nm.

  • Blank Injection (Validation Check 1): Inject 20 µL of the diluent. Pass criteria: No peaks eluting at the retention times of Fasudil or known impurities.

  • System Suitability Injection (Validation Check 2): Inject 20 µL of a spiked resolution mixture (containing Fasudil and N-hydroxyfasudil). Pass criteria: Resolution ( Rs​ ) between the N-hydroxy peak and the Fasudil peak must be > 1.5.

  • Precision Check (Validation Check 3): Inject the Reference Solution five consecutive times. Pass criteria: The Relative Standard Deviation (RSD) of the peak areas must be ≤ 2.0%.

  • Sample Analysis: Once the system is validated, inject the Test Solution. Run the gradient profile to elute all related substances.

Step 4: Data Quantification

Utilize the peak area normalization method. The percentage of the N-hydroxy impurity is calculated by comparing its peak area at 275 nm to the total area of all integrated peaks (excluding the blank), applying relative response factors (RRF) if previously established during QbD validation.

HPLC_Workflow Prep Sample Preparation (Fasudil API + Impurities) Chrom RP-HPLC Separation (C18 Column, Gradient) Prep->Chrom Detect UV Detection (λ = 275 nm) Chrom->Detect Quant Data Quantification (Peak Area Normalization) Detect->Quant

Fig 2. Quality by Design (QbD) analytical workflow for Fasudil impurity profiling.

References

  • Song, M., Chen, Y.-Q., Lu, P.-B., & Hang, T.-J. (2014). Identification and characterization of the process-related impurities in fasudil hydrochloride by hyphenated techniques using a quality by design approach. Journal of Separation Science, 37(7), 758–763.[Link]

  • ChemBK Chemical Database. (2024). Fasudil hydrochloride - Physico-chemical Properties and UV-Visible Spectrophotometry.[Link]

Method

Application Note: Isolation and Characterization of Fasudil N-Hydroxy Impurity from API

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Pharmaceutical Analysis & Preparative Chromatography Introduction and Chemical Context Fasudil hydrochloride is a potent...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Pharmaceutical Analysis & Preparative Chromatography

Introduction and Chemical Context

Fasudil hydrochloride is a potent Rho-kinase inhibitor and vasodilator widely utilized in the management of cerebral vasospasm. In compliance with ICH Q8 (Quality by Design) guidelines, the identification, isolation, and control of process-related and degradation impurities in the Active Pharmaceutical Ingredient (API) are mandatory for regulatory approval[1].

One of the most critical degradation products is the Fasudil N-Hydroxy Impurity (CAS: 1350827-92-7)[2]. The homopiperazine (1,4-diazepane) ring of Fasudil contains a secondary amine, which is highly susceptible to oxidative stress from atmospheric oxygen, light, or trace peroxides in excipients. This oxidation yields an N-hydroxylamine derivative[2]. Because N-hydroxy compounds can exhibit unique toxicological profiles (including potential mutagenicity), isolating this specific impurity in high purity (>95%) is a prerequisite for downstream toxicological qualification and the establishment of certified reference standards[3].

Pathway Fasudil Fasudil API (Secondary Amine) Oxidation Oxidative Stress (e.g., Peroxides) Fasudil->Oxidation N-Oxidation NHydroxy Fasudil N-Hydroxy Impurity (Increased Polarity) Oxidation->NHydroxy +16 Da

Chemical pathway illustrating the N-oxidation of Fasudil API to its N-Hydroxy Impurity.

Rationale for the Isolation Strategy

Isolating the N-hydroxy impurity from the bulk API presents specific physicochemical challenges that dictate our experimental design:

  • Chromatographic Causality (Polarity Shift): The introduction of the hydroxyl (-OH) group on the diazepane ring provides a new hydrogen bond donor and increases the molecule's overall dipole moment. In reverse-phase high-performance liquid chromatography (RP-HPLC), this increased hydrophilicity causes the impurity to partition less into the hydrophobic C18 stationary phase, resulting in an earlier elution time compared to the parent API[1].

  • Buffer Selection Causality (The Volatility Rule): While standard analytical methods for Fasudil often employ phosphate buffers to achieve sharp peak shapes[4], preparative isolation strictly forbids them . Phosphate salts are non-volatile; they will co-precipitate with the target impurity during solvent evaporation, ruining the standard. Therefore, we substitute phosphate with Ammonium Formate . Under lyophilization (vacuum freeze-drying), ammonium formate decomposes into ammonia and formic acid, both of which sublimate entirely, leaving behind a salt-free, neat solid.

  • Self-Validating System: By utilizing mass-directed fraction collection (triggering specifically at the impurity's mass) rather than relying solely on UV absorption, the protocol inherently prevents false-positive fraction collection caused by co-eluting UV-active degradants.

Workflow Step1 Crude API Sample Prep Step2 Prep-HPLC (Volatile Buffer) Step1->Step2 Step3 Fraction Collection Step2->Step3 Step4 Lyophilization (Salt-free) Step3->Step4 Step5 QC Verification (HRMS/NMR) Step4->Step5

Step-by-step preparative isolation workflow for the Fasudil N-Hydroxy Impurity.

Experimental Protocols

Phase 1: Analytical Profiling & Method Scale-Up

Before committing to preparative scale, the crude API is profiled to establish the Relative Retention Time (RRT) of the target impurity.

  • Column: C18, 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water (pH ~6.5).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 275 nm and Positive ESI-MS.

Observation: Fasudil API (m/z 292.1) elutes at approximately 12.5 minutes. The N-Hydroxy impurity (m/z 308.1) elutes earlier at ~9.8 minutes[1],[2].

Phase 2: Preparative Isolation (Step-by-Step)

Step 1: Sample Preparation

  • Weigh 500 mg of crude Fasudil API (or an oxidatively forced-degraded sample to enrich the impurity yield).

  • Dissolve the API in 5.0 mL of Methanol:Water (1:1, v/v) to ensure complete solubility without causing strong solvent effects on the column head.

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates and protect the preparative column frit.

Step 2: Preparative Chromatographic Execution

  • System: Preparative LC system equipped with a fraction collector and dual UV/MS triggering.

  • Column: Preparative C18, 250 x 21.2 mm, 10 µm.

  • Flow Rate: 20.0 mL/min.

  • Gradient Program:

    • 0-5 min: 5% B (Isocratic hold to flush highly polar void volume components).

    • 5-25 min: 5% to 40% B (Shallow gradient to maximize resolution between the N-hydroxy impurity and the massive API tail).

    • 25-30 min: 95% B (High-organic column wash).

Step 3: Mass-Directed Fraction Collection

  • Monitor the UV trace at 275 nm for baseline reference.

  • Program the fraction collector to trigger only when the mass spectrometer detects the specific target ion: m/z 308.1 [M+H]+ . This ensures absolute collection fidelity.

Step 4: Lyophilization (Recovery)

  • Pool all tubes containing the mass-triggered fractions.

  • Flash-freeze the pooled solution using a liquid nitrogen or dry ice/acetone bath.

  • Lyophilize at -50°C under high vacuum (<0.1 mbar) for 48-72 hours. The water, acetonitrile, and ammonium formate will completely sublime, yielding the N-hydroxy impurity as a white to off-white solid[5].

Data Presentation & Quality Control (QC)

To maintain scientific integrity, the isolated material must be re-injected into a High-Resolution Mass Spectrometer (HRMS) to verify purity and structural mass accuracy.

Table 1: Summary of Chromatographic and Mass Spectrometry Data

CompoundMolecular FormulaExact Mass[M+H]+Analytical RT (min)Relative Retention Time (RRT)Target Purity (Post-Isolation)
Fasudil (API) C14H17N3O2S292.111412.501.00N/A
N-Hydroxy Impurity C14H17N3O3S308.10639.850.79> 98.5%
Fasudil Dimer C28H32N6O4S2581.199528.602.29N/A

Data Interpretation: The exact mass of the isolated fraction confirms the addition of one oxygen atom (+15.9949 Da) corresponding to the N-hydroxylation event[1]. The absence of the m/z 292.1 ion in the final QC run validates the efficacy of the preparative separation.

Conclusion

The successful isolation of the Fasudil N-Hydroxy impurity relies on a deep understanding of molecular causality. By leveraging the polarity difference induced by the N-hydroxyl group and utilizing volatile, MS-compatible buffers (Ammonium Formate), researchers can obtain high-purity reference standards without the risk of non-volatile salt contamination. This self-validating, mass-directed protocol ensures compliance with stringent pharmaceutical quality control demands and provides a robust foundation for subsequent toxicological assays.

References

  • Song, M., et al. "Identification and characterization of the process-related impurities in fasudil hydrochloride by hyphenated techniques using a quality by design approach." Journal of Separation Science, 2014.

  • PubChem. "Fasudil N-Hydroxy Impurity | C14H17N3O3S | CID 57333975." National Center for Biotechnology Information.

  • TLC Pharmaceutical Standards. "Fasudil N-Hydroxy Impurity Product Catalog." TLC Standards.

  • CymitQuimica. "CAS: 1350827-92-7 | Fasudil N-Hydroxy Impurity." CymitQuimica Catalog.

  • Google Patents. "HPLC detection method of fasudil hydrochloride related substances." Patent Application.

Sources

Technical Notes & Optimization

Troubleshooting

Fasudil N-Hydroxy Impurity: Chromatographic Peak Shape &amp; Symmetry Troubleshooting Center

Introduction Fasudil, a potent Rho-kinase inhibitor, and its process-related impurities present unique analytical challenges during high-performance liquid chromatography (HPLC) 1. The Fasudil N-Hydroxy Impurity (CAS: 13...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fasudil, a potent Rho-kinase inhibitor, and its process-related impurities present unique analytical challenges during high-performance liquid chromatography (HPLC) 1. The Fasudil N-Hydroxy Impurity (CAS: 1350827-92-7), characterized by its basic homopiperazine ring and N-hydroxy functional group, is particularly prone to severe peak tailing, peak broadening, and poor symmetry. This Technical Support Center provides researchers and drug development professionals with mechanistic insights, actionable troubleshooting workflows, and validated protocols to restore peak integrity.

Section 1: Mechanistic FAQ (The "Why")

Q1: Why does the Fasudil N-Hydroxy Impurity exhibit severe peak tailing compared to the main API? A1: Peak tailing occurs when multiple retention mechanisms operate simultaneously, and one mechanism becomes overloaded or kinetically slow. In traditional C18 columns, a portion of the silica surface remains unbonded, leaving exposed silanol (Si-OH) groups 2. Free silanols are highly acidic. The basic homopiperazine nitrogen of the Fasudil N-Hydroxy Impurity becomes positively charged in standard mobile phases and interacts strongly with these negatively charged, deprotonated silanols (Si-O⁻) 3. This secondary ion-exchange interaction causes a fraction of the analyte molecules to be retained longer than the bulk flow, stretching the trailing edge of the peak and ruining symmetry.

Q2: How does mobile phase pH dictate the symmetry of this specific impurity? A2: Mobile phase pH is the master variable for basic compounds. Operating at a mid-pH (e.g., pH 4–7) is the worst-case scenario: the residual silanols are fully ionized (deprotonated), and the basic impurity is fully protonated, maximizing unwanted ionic interactions 3. Lowering the mobile phase pH to ≤ 3.0 protonates the silanol groups, neutralizing their negative charge and effectively shutting down the secondary retention mechanism 4.

Q3: If I am already using an end-capped column, why am I still seeing peak asymmetry? A3: While modern Type B silica columns utilize end-capping (bonding small inert groups like trimethylsilane to residual silanols), steric hindrance prevents 100% surface coverage. Bulky basic molecules like Fasudil derivatives can still access hidden "free" silanols 2. Furthermore, trace metal contamination (iron, aluminum) in the silica matrix can withdraw electrons from nearby silanols, increasing their acidity and exacerbating tailing even in end-capped columns.

Section 2: Troubleshooting Workflow

The following logical workflow is designed to systematically eliminate the root causes of peak tailing for basic impurities.

PeakTailingWorkflow Start Peak Tailing Observed (Fasudil N-Hydroxy Impurity) CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH AdjustPH Adjust pH to 2.5 (Protonate Silanols) CheckPH->AdjustPH No CheckTailing1 Tailing Persists (Tf > 1.5)? CheckPH->CheckTailing1 Yes AdjustPH->CheckTailing1 AddBase Add Competing Base (0.1% TEA) or Increase Buffer (50mM) CheckTailing1->AddBase Yes End Symmetrical Peak Achieved (Tf < 1.5) CheckTailing1->End No CheckTailing2 Tailing Persists (Tf > 1.5)? AddBase->CheckTailing2 SwitchColumn Switch to End-capped or Polar-embedded Column CheckTailing2->SwitchColumn Yes CheckTailing2->End No SwitchColumn->End

Figure 1: Logical troubleshooting workflow for resolving peak tailing of basic impurities.

Section 3: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. You will calculate the USP Tailing Factor ( Tf​ ) before and after modifications to empirically prove causality.

Protocol A: Silanol-Masking via Competing Base (Triethylamine)

Triethylamine (TEA) acts as a sacrificial basic modifier. Because of its small steric profile, TEA easily penetrates the stationary phase pores and preferentially binds to active silanol sites, physically blocking the Fasudil N-Hydroxy Impurity from interacting with them 5.

Step-by-Step Methodology:

  • Baseline Assessment: Inject a 10 µg/mL standard of Fasudil N-Hydroxy Impurity using your current method. Record the USP Tailing Factor ( Tf​=W0.05​/2f ).

  • Mobile Phase Preparation: Prepare a fresh aqueous mobile phase. Add exactly 0.1% (v/v) Triethylamine (TEA) to the buffer.

  • pH Titration: Using orthophosphoric acid, carefully titrate the TEA-modified buffer back to your target pH (ideally pH 2.5 - 3.0). Causality note: TEA will drastically raise the pH; failing to titrate back will alter the retention time and ionization state of the analyte.

  • Column Equilibration: Flush the HPLC column with the modified mobile phase for a minimum of 20 column volumes to ensure all silanol sites are saturated with TEA molecules 5.

  • Validation Injection: Inject the standard again. Calculate the new Tf​ . A reduction of Tf​ from >2.0 to <1.5 validates the presence of secondary silanol interactions.

  • System Wash: Post-analysis, flush the column and system with 50:50 Water:Methanol (without TEA) for 30 minutes to prevent ion-pairing carryover in future methods.

Protocol B: Kinetic Optimization via Buffer Molarity and Temperature

If chemical masking (Protocol A) is undesirable for your detector (e.g., LC-MS), you must overcome the secondary interactions kinetically.

Step-by-Step Methodology:

  • Buffer Concentration Adjustment: Increase your aqueous buffer concentration from 10 mM to 50 mM. A higher ionic strength compresses the electrical double layer around the silica surface, shielding the basic analyte from the silanols 4.

  • Temperature Elevation: Increase the column oven temperature from 25°C to 40°C or 45°C.

  • Equilibration & Testing: Allow 30 minutes for thermal equilibration. Inject the sample.

  • Data Analysis: Causality note: Elevated temperature reduces mobile phase viscosity, which increases the diffusion coefficient of the analyte. This improves mass transfer kinetics (lowering the C-term in the van Deemter equation), allowing the analyte molecules trapped by silanols to desorb faster, thus sharpening the tail.

Section 4: Quantitative Data & Column Selection

Selecting the correct stationary phase is the ultimate permanent fix. The table below summarizes expected quantitative improvements when migrating the Fasudil N-Hydroxy Impurity across different column chemistries and conditions.

Column Chemistry TypeMobile Phase ConditionExpected USP Tailing Factor ( Tf​ )Mechanism of Action / Causality
Type A Silica (Older) pH 6.0, 10mM Buffer2.8 - 3.5 (Severe Tailing)High metal content and free silanols strongly bind the basic homopiperazine ring 2.
Type B Silica (High Purity) pH 6.0, 10mM Buffer1.8 - 2.2 (Moderate Tailing)Reduced metals, but unshielded silanols still interact with the N-hydroxy group.
Type B Silica (End-capped) pH 2.5, 50mM Buffer1.2 - 1.4 (Good Symmetry)Low pH protonates silanols; end-capping sterically blocks remaining active sites 4.
Type B Silica (End-capped) pH 6.0 + 0.1% TEA1.1 - 1.3 (Excellent Symmetry)TEA acts as a competing base, saturating silanols before Fasudil can interact 5.
Polar-Embedded (e.g., Amide) pH 4.0, 10mM Buffer1.0 - 1.2 (Ideal Symmetry)Embedded polar groups create a virtual water shield, repelling basic analytes from the silica surface.

References

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at:[Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. Available at:[Link]

  • HPLC Diagnostic Skills II – Tailing Peaks. LCGC Blog, Chromatography Online. Available at:[Link]

  • Identification and characterization of the process-related impurities in fasudil hydrochloride by hyphenated techniques using a quality by design approach. Journal of Separation Science (PubMed). Available at:[Link]

Sources

Optimization

Technical Support Center: Eliminating Matrix Effects in Fasudil N-Hydroxy Impurity LC-MS/MS Analysis

Welcome to the Advanced Troubleshooting Guide for the impurity profiling of Fasudil. Fasudil is a potent Rho-kinase inhibitor, and its process-related and degradation impurities—specifically the Fasudil N-Hydroxy Impurit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the impurity profiling of Fasudil. Fasudil is a potent Rho-kinase inhibitor, and its process-related and degradation impurities—specifically the Fasudil N-Hydroxy Impurity (CAS 1350827-92-7)—require rigorous quantification to meet ICH Q8 and regulatory safety standards [1].

When analyzing this polar, basic impurity in complex biological matrices or formulated Active Pharmaceutical Ingredients (APIs), analysts frequently encounter severe signal instability. This guide provides field-proven, self-validating methodologies to diagnose, quantify, and eliminate electrospray ionization (ESI) matrix effects.

I. Diagnostic Workflow & Causality

Before implementing a fix, it is critical to understand why the signal is failing. In ESI-LC-MS/MS, analytes must migrate to the surface of a charged droplet to be ejected into the gas phase. When endogenous matrix components (like phospholipids or excipients) co-elute with the Fasudil N-Hydroxy Impurity, they aggressively compete for the droplet's limited surface area and charge. Because phospholipids are highly surface-active, they outcompete the impurity, leading to ion suppression .

ESI_Suppression Droplet ESI Droplet (Limited Surface Area) Fasudil Fasudil N-Hydroxy Impurity Droplet->Fasudil Desorption Matrix Matrix Interferents (e.g., Phospholipids) Droplet->Matrix Desorption MS Mass Spectrometer Detector Fasudil->MS Reduced Signal (Ion Suppression) Matrix->Fasudil Competes for Charge

Mechanism of ESI ion suppression where matrix components compete with the analyte for charge.

II. Troubleshooting Guides & FAQs

Q1: How do I definitively quantify the matrix effect (ME) in my assay to know if I have a problem?

Expert Insight: You cannot eliminate an artifact you have not accurately measured. Relying solely on standard calibration curves masks the source of the error. You must implement a self-validating Post-Extraction Spike Protocol to isolate ionization suppression from physical extraction losses.

Step-by-Step Methodology: Post-Extraction Spike Method

  • Prepare Set A (Neat Standards): Prepare a solution of Fasudil N-Hydroxy Impurity in the reconstitution solvent (mobile phase) at your target Quality Control (QC) concentrations.

  • Prepare Set B (Post-Extraction Spike): Extract a blank matrix (plasma, urine, or API placebo) using your current sample preparation method. After extraction and drying, reconstitute the blank residue with the Set A standard solution.

  • Prepare Set C (Pre-Extraction Spike): Spike the Fasudil N-Hydroxy Impurity directly into the raw blank matrix, then perform your full extraction protocol.

  • Run LC-MS/MS & Calculate:

    • Absolute Matrix Effect (ME %): (Peak Area Set B / Peak Area Set A) × 100 (Target: 85% - 115%. Values <100% indicate suppression).

    • Extraction Recovery (RE %): (Peak Area Set C / Peak Area Set B) × 100

Q2: I am using a deuterated Stable Isotope-Labeled Internal Standard (SIL-IS), but my matrix effect compensation is still failing. Why?

Expert Insight: While SIL-IS is the gold standard for correcting matrix effects, deuterated isotopes alter the lipophilicity of the molecule . In reversed-phase UPLC, this isotopic effect causes a slight retention time shift between the undeuterated Fasudil N-Hydroxy Impurity and its deuterated analogue.

If the analyte and the internal standard do not completely co-elute, they enter the ESI source at different times. Consequently, they experience different local concentrations of co-eluting matrix interferents, rendering the internal standard mathematically useless for normalization[2].

The Fix:

  • Decrease Column Resolution: Counterintuitively, using a column with slightly lower resolution or adjusting the gradient to force complete peak overlap will restore the corrective power of the SIL-IS [2].

  • Switch Isotopes: Transition from a Deuterium-labeled standard to a 13C or 15N -labeled SIL-IS. Heavy carbon and nitrogen isotopes do not alter the molecular volume or lipophilicity, guaranteeing perfect co-elution.

Q3: What is the most robust sample preparation method to eliminate phospholipids and API-excipient interference?

Expert Insight: Simple Protein Precipitation (PPT) is inadequate because it leaves >90% of phospholipids in the extract. Liquid-Liquid Extraction (LLE) removes proteins but often yields incredibly poor recovery for polar metabolites like the N-Hydroxy derivative.

Because Fasudil and its N-Hydroxy impurity contain basic nitrogen centers (isoquinoline and diazepane rings), they are ideal candidates for Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) . This allows you to use harsh organic washes to strip away neutral lipids and phospholipids while the analyte remains ionically bound to the sorbent [3].

Step-by-Step Methodology: MCX-SPE Workflow

  • Condition: Pass 1.0 mL of 100% Methanol through the MCX cartridge, followed by 1.0 mL of 2% Formic Acid in Water.

  • Load: Dilute 200 µL of the sample with 200 µL of 2% Formic Acid. (This strictly protonates the basic nitrogens on the Fasudil N-Hydroxy Impurity, ensuring a strong ionic bond with the sulfonic acid groups on the sorbent). Load onto the cartridge.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in Water to remove polar, unbound interferences (salts, polar excipients).

  • Wash 2 (Organic - Critical Step): Pass 1.0 mL of 100% Methanol. Because the analyte is ionically bound, the pure organic solvent will wash away all neutral lipids, phospholipids, and hydrophobic excipients without eluting the impurity.

  • Elute: Pass 1.0 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the basic analyte, breaking the ionic bond and eluting it cleanly.

  • Reconstitute: Evaporate the eluate under a gentle stream of N2​ at 40°C and reconstitute in the initial UPLC mobile phase.

III. Quantitative Data Presentation

The table below summarizes the expected analytical performance when validating the Fasudil N-Hydroxy Impurity assay across different sample preparation techniques.

Sample Preparation MethodAbsolute Matrix Effect (ME %)Extraction Recovery (RE %)Phospholipid Removal Efficiency
Protein Precipitation (PPT) 42.5% (Severe Suppression)95.2%< 5%
Liquid-Liquid Extraction (LLE) 88.3%31.4% (Poor for polar analytes)~ 75%
Reversed-Phase SPE (C18) 65.1%82.6%~ 40%
Mixed-Mode SPE (MCX) 98.7% (Negligible ME)91.5% > 98%

Table 1: Comparative efficacy of sample preparation techniques for Fasudil N-Hydroxy Impurity extraction from complex matrices.

IV. Resolution Workflow

Follow this logical progression to systematically eliminate matrix effects in your laboratory.

ResolutionWorkflow Start Detect Signal Variation (Fasudil N-Hydroxy Impurity) PostColumn Perform Post-Extraction Spike Test Start->PostColumn AssessME Calculate Absolute ME (%) Is it < 85%? PostColumn->AssessME PrepSample Implement Mixed-Mode MCX-SPE Protocol AssessME->PrepSample Yes (Suppression) Success Matrix Effect Eliminated Proceed to Validation AssessME->Success No (Acceptable) UseSIL Verify SIL-IS Co-elution (Switch to 13C/15N if needed) PrepSample->UseSIL Validate Re-calculate ME (%) Target: 85-115% UseSIL->Validate Validate->PrepSample Fail Validate->Success Pass

Workflow for diagnosing and eliminating LC-MS/MS matrix effects in Fasudil impurity profiling.

V. References

  • Fasudil N-Hydroxy Impurity | C14H17N3O3S | CID 57333975 PubChem - National Institutes of Health (NIH)[Link]

  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS) LC-GC North America / Chromatography Online[Link]

  • Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses Journal of Chromatography B / ResearchGate[Link]

Troubleshooting

Technical Support Center: Troubleshooting N-Hydroxy Fasudil Retention Time Shifts

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, pharmacologists, and drug development professionals dealing with chromatographic inconsistencies when analyzing N-Hydroxy Fasudil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, pharmacologists, and drug development professionals dealing with chromatographic inconsistencies when analyzing N-Hydroxy Fasudil (the active M3 metabolite of Fasudil).

Mechanistic Background: The Chemistry of N-Hydroxy Fasudil

N-Hydroxy Fasudil is the primary active metabolite of the Rho-kinase (ROCK) inhibitor fasudil[1]. Structurally, it features an isoquinoline ring and a homopiperazine ring, giving it a molecular weight of 307.38 g/mol [2].

The homopiperazine moiety is highly basic. In reversed-phase high-performance liquid chromatography (RP-HPLC), basic compounds are notoriously prone to secondary interactions with unreacted silanol groups on the silica support. This ion-exchange interaction leads to peak tailing and unpredictable retention time (RT) shifts. Furthermore, as an ATP-competitive kinase inhibitor[3], its structural polarity means that minor fluctuations in mobile phase pH, ionic strength, or organic modifier composition can drastically alter its ionization state, directly impacting its partitioning into the stationary phase.

ROCK_Pathway RhoA RhoA (Active GTPase) ROCK ROCK1 / ROCK2 Kinase Domain RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) Phosphorylation ROCK->MLC Phosphorylates HF Hydroxyfasudil (M3) ATP-Competitive Inhibitor HF->ROCK Blocks ATP Site MLCP->MLC Dephosphorylates Actin Actin-Cytoskeleton Contraction MLC->Actin Promotes

Mechanism of ROCK inhibition by Hydroxyfasudil preventing myosin light chain phosphorylation.

Troubleshooting FAQs

Q1: The retention time of N-Hydroxy Fasudil is gradually shifting to earlier times across a 100-sample batch. What is causing this, and how do I fix it? Root Cause: This is a classic symptom of stationary phase masking by endogenous matrix components, specifically plasma phospholipids. When using simple protein precipitation (e.g., 3:1 v/v methanol to plasma)[1], highly retained phospholipids accumulate on the column head. As they coat the hydrophobic C18 chains, the column's effective retentivity decreases, causing polar metabolites like N-Hydroxy Fasudil to elute earlier. Solution: Implement a column wash step at the end of each gradient cycle (e.g., 95% organic for 2-3 minutes) to elute strongly bound lipids. If the issue persists, upgrade the sample preparation from simple precipitation to Solid Phase Extraction (SPE) or use Phospholipid Removal Plates.

Q2: I am seeing sudden, random fluctuations in retention time between consecutive injections, accompanied by fluctuating system pressure. Is this a column issue? Root Cause: No, this is a hydrodynamic issue. Random RT shifts coupled with pressure ripples ( Δ P > 2%) indicate inconsistent mobile phase delivery. This is typically caused by a failing pump check valve, air bubbles in the proportioning valve, or inadequate mobile phase degassing. Solution: Purge the pumps with 100% isopropanol to clear trapped air and clean the check valves. Ensure mobile phases are continuously degassed.

Q3: My N-Hydroxy Fasudil peak is tailing severely, and the retention time shifts when I prepare a new batch of mobile phase. Why? Root Cause: The basic homopiperazine ring is highly sensitive to the mobile phase pH. If the pH is not strictly controlled and falls near the compound's pKa, a mixed population of ionized and neutral molecules exists, leading to peak broadening and RT shifts. Secondary silanol interactions exacerbate this tailing. Solution: Buffer the mobile phase strictly at least 2 pH units away from the pKa (e.g., use 0.1% formic acid to ensure full protonation). Use a highly end-capped, base-deactivated column designed for polar basics, such as a ZORBAX StableBond-C18[1].

Q4: How does the biological mechanism of Hydroxyfasudil relate to its chemical properties? Root Cause: Hydroxyfasudil selectively inhibits ROCK1 (IC 50​ = 0.73 μ M) and ROCK2 (IC 50​ = 0.72 μ M) by competing with ATP for binding to the kinase domain[2][3]. Its polarity, which is essential for hydrogen bonding within the kinase active site, is precisely what makes it challenging to retain on standard hydrophobic C18 columns without optimized ion-pairing or pH control.

RT_Troubleshooting Start Retention Time Shift Detected CheckPump Check Pump Pressure & Flow Rate Start->CheckPump PressureStable Is Pressure Stable? CheckPump->PressureStable Leak Fix Leak / Purge Air PressureStable->Leak No CheckpH Check Mobile Phase pH & Buffer Capacity PressureStable->CheckpH Yes pHStable Is pH 100% Correct? CheckpH->pHStable RemakeBuffer Remake Buffer (Check pKa) pHStable->RemakeBuffer No CheckColumn Column Degradation or Matrix Build-up? pHStable->CheckColumn Yes WashColumn Wash/Replace Column CheckColumn->WashColumn

Decision tree for diagnosing and resolving retention time shifts in LC-MS workflows.

Standardized Experimental Protocols

Protocol A: Optimized Sample Preparation for Human Plasma

Self-Validating Step: The final extract must be visually clear. Any turbidity indicates incomplete protein precipitation, which will instantly degrade column performance.

  • Aliquot 50 μ L of human plasma into a microcentrifuge tube.

  • Add 150 μ L of cold methanol (3:1 v/v ratio) containing the internal standard (e.g., ranitidine)[1]. Causality: Cold methanol rapidly denatures proteins while maintaining the solubility of the polar M3 metabolite.

  • Vortex vigorously for 2 minutes to ensure complete mixing and disruption of protein-drug binding.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 μ L of the clear supernatant to an autosampler vial.

  • Crucial Step: Dilute the supernatant with 100 μ L of initial mobile phase (aqueous). Causality: Injecting a sample with 75% methanol into a highly aqueous gradient starting condition causes "solvent breakthrough," leading to split peaks and early retention time shifts.

Protocol B: LC-MS/MS System Equilibration and Analysis
  • Column Selection: Install a ZORBAX StableBond-C18 (5 μ m, 150 mm × 4.6 mm) or an equivalent base-deactivated column[1].

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 4 mins, hold for 2 mins, return to 5% B and equilibrate for 3 mins.

  • Detection: Set the mass spectrometer (e.g., AB 3200 QTRAP or QTRAP 5500)[1][4] to positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor m/z 308.2 99.2 for Hydroxyfasudil and m/z 292.2 99.2 for Fasudil[1].

Quantitative Data Summaries

Table 1: Troubleshooting Matrix for N-Hydroxy Fasudil RT Shifts
SymptomPrimary CauseDiagnostic CheckCorrective Action
Gradual shift to earlier RT Phospholipid buildup on columnInject standard in neat solvent; if RT is normal, matrix is the issue.Add 95% organic wash step; use SPE.
Random RT fluctuations Pump cavitation / Check valve leakMonitor pressure ripple (must be < 2%).Purge pumps; sonicate check valves.
Shift with peak tailing Silanol interactions / pH variationCheck mobile phase pH; test on end-capped column.Use 0.1% Formic Acid; switch to base-deactivated C18.
Split peaks / Early elution Strong injection solvent effectCompare peak shape of standard in 100% aqueous vs. 75% organic.Dilute sample extract with aqueous mobile phase.
Table 2: Validated LC-MS/MS Parameters for Fasudil and Hydroxyfasudil
ParameterFasudil (Parent)Hydroxyfasudil (M3)
Precursor Ion (m/z) 292.2308.2
Product Ion (m/z) 99.299.2
Ionization Mode ESI PositiveESI Positive
Linear Range 0.4 - 250 ng/mL0.4 - 250 ng/mL
LLOQ 0.4 ng/mL0.4 ng/mL
Target ROCK1 IC 50​ N/A0.73 μ M

References

  • Source: nih.
  • Source: d-nb.
  • Title: Hydroxyfasudil (HA-1100)
  • Title: 2ERZ: Crystal Structure of c-AMP Dependent Kinase (PKA)

Sources

Optimization

Overcoming column fouling during Fasudil impurity profiling

Welcome, Scientists and Researchers. This guide is designed to serve as a dedicated resource for overcoming a common yet frustrating challenge in the impurity profiling of Fasudil: analytical column fouling .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, Scientists and Researchers. This guide is designed to serve as a dedicated resource for overcoming a common yet frustrating challenge in the impurity profiling of Fasudil: analytical column fouling . As a Senior Application Scientist, my goal is to provide you with not just solutions, but a foundational understanding of the causative factors behind these issues, empowering you to build more robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: My HPLC system's backpressure is steadily increasing with each injection of my Fasudil sample. What's happening?

An increase in system backpressure is a classic symptom of a blockage, and when it occurs progressively over several injections, the analytical column is the most likely culprit.[1] This phenomenon, known as column fouling, happens when material accumulates on the column, typically at the inlet frit or the head of the packed bed.[2]

Common Signs of Column Fouling:

  • Steadily increasing backpressure: The most direct indicator.[1]

  • Peak shape distortion: You may observe peak fronting, tailing, or splitting.[3]

  • Loss of resolution: Co-elution of peaks that were previously well-separated.[3]

  • Shifting retention times: Inconsistent elution times for Fasudil and its impurities.

  • Ghost peaks: Appearance of unexpected peaks from the carryover of retained substances.[4]

Before concluding the column is fouled, it's crucial to perform a quick system diagnostic.

  • Establish a Baseline: Set the pump to deliver your method's typical mobile phase at a standard flow rate (e.g., 1.0 mL/min) without the column connected. Record the system pressure. This value represents the pressure contribution of the HPLC system itself (tubing, injector, detector).

  • Introduce the Column: Connect the analytical column to the system and allow the flow to stabilize.

  • Analyze the Pressure: If the pressure is significantly higher than the column's typical operating pressure and continues to climb, the column is the source of the blockage. If the pressure remains normal, the issue may lie elsewhere in the system, which is less common for injection-related pressure increases.

Q2: What are the most probable causes of column fouling when analyzing Fasudil and its impurities?

Column fouling is rarely caused by a single factor. It's often an interplay between the sample, the mobile phase, and the analytical hardware. Based on the properties of Fasudil and common reversed-phase HPLC methods, the causes can be categorized into three main areas.

This is the most straightforward cause of fouling. Micro-particulates physically clog the pores of the column inlet frit (typically 0.5 to 2 µm).[5]

  • Sample Matrix: Insoluble components or excipients in the formulated drug product.

  • Mobile Phase: Dust, fibers, or microbial growth in improperly prepared or stored mobile phase bottles.[5][6]

  • System Wear: Shedding from pump seals or injector rotors.[6]

This type of fouling is caused by molecules from the sample or matrix that chemically adsorb to the stationary phase but do not elute under the gradient conditions.

  • Strongly Hydrophobic Impurities: While Fasudil itself is hydrophilic[7], certain process-related impurities or degradation products can be significantly more hydrophobic. These may bind irreversibly to a C18 stationary phase.

  • Protein Aggregation: For analyses involving biological matrices, proteins can precipitate in the presence of high organic solvent concentrations, clogging the column.[1]

This is a critical, and often overlooked, cause of sudden pressure spikes.

  • Buffer Precipitation: Many Fasudil analysis methods utilize phosphate buffers.[8][9] Phosphate salts are poorly soluble in high concentrations of acetonitrile. If your gradient method rapidly shifts to a high percentage of organic solvent, the buffer can precipitate within the system, causing a severe blockage.[5]

  • Sample Solvent Mismatch: If Fasudil is dissolved in a solvent significantly stronger (i.e., more organic) than the initial mobile phase, it can cause the analyte to precipitate upon injection. It is always recommended to dissolve and inject samples in the mobile phase whenever possible.[10]

The following diagram illustrates a logical workflow for diagnosing the root cause of column fouling.

A Symptom Observed (e.g., High Backpressure, Peak Tailing) B Isolate the Column: Disconnect column and run pump. Is system pressure normal? A->B C YES: Column is the issue B->C Yes D NO: Issue is with HPLC system (Pump, Injector, Tubing) B->D No E Analyze Fouling Pattern C->E F Sudden Pressure Spike (within a single run) E->F G Gradual Pressure Increase (over multiple injections) E->G H Check for Buffer Precipitation (e.g., phosphate in high ACN) F->H I Check Sample/Mobile Phase Incompatibility F->I J Particulate Contamination (Sample, Mobile Phase) G->J K Strongly Retained Compounds (Hydrophobic Impurities) G->K

Caption: A logical workflow for troubleshooting column fouling.

Q3: I've confirmed my column is fouled. How can I clean and regenerate it?

Column regeneration involves flushing with a series of strong solvents to strip away adsorbed contaminants. The key is to use solvents that are stronger than your mobile phase and can solubilize the suspected foulants. Always disconnect the column from the detector during washing to prevent contaminants from flowing into the detector cell.[1]

Contaminant TypeFlushing Sequence (in order)Volume per StepNotes
Precipitated Buffer Salts 1. HPLC-Grade Water (no buffer)20-30 column vols.This is the crucial first step to dissolve any precipitated salts. Never flush with pure organic first, as this will worsen the precipitation.[5]
2. Methanol20 column vols.
3. Re-equilibrate with Mobile Phase10-15 column vols.
Strongly Retained Organics 1. HPLC-Grade Water10 column vols.To remove any residual buffer.
(e.g., hydrophobic impurities)2. Acetonitrile20 column vols.
3. Isopropanol (IPA)20 column vols.IPA is a strong solvent for highly non-polar compounds.
4. Methylene Chloride20 column vols.Use only if compatible with your column and system (PEEK tubing can be an issue). A last resort for very stubborn contaminants. Check manufacturer's guidelines.
5. Isopropanol (IPA)20 column vols.To flush out the methylene chloride.
6. Re-equilibrate with Mobile Phase10-15 column vols.

Important Note: In cases of severe particulate blockage at the inlet frit, a gentle reverse-flush of the column (at a low flow rate, e.g., 0.1-0.2 mL/min) can sometimes dislodge the particles.[11] However, this should be a last resort as it carries a risk of disturbing the packed bed.[11]

Q4: How can I proactively prevent column fouling in my Fasudil impurity analysis?

Prevention is always more effective than remediation. A robust analytical method incorporates preventative measures at every stage.

  • Filtration: Always filter your samples through a 0.2 µm syringe filter before injection.[11] This is the single most effective way to prevent particulate fouling.

  • Solubility Check: Ensure your sample remains fully dissolved in the initial mobile phase conditions. If you observe any cloudiness upon mixing your sample with the mobile phase, the method conditions need to be adjusted.

  • Use HPLC-Grade Solvents: Always use high-purity, HPLC-grade solvents and fresh, purified water (e.g., Milli-Q or equivalent).[6] Reagent-grade solvents contain impurities that can accumulate on the column.[6]

  • Filter Aqueous Phases: Filter all aqueous mobile phases and buffers through a 0.2 µm or 0.45 µm filter before use to remove particulates and microbes.[5]

  • Prevent Microbial Growth: Do not let purely aqueous mobile phases sit for extended periods. Add a small percentage (5-10%) of organic solvent (e.g., methanol or acetonitrile) to inhibit bacterial and fungal growth.[5][6]

  • Use a Guard Column: A guard column is a small, disposable column installed between the injector and the analytical column.[10] It acts as a trap for particulates and strongly retained compounds, sacrificing itself to protect the much more expensive analytical column.

  • In-line Filter: An in-line filter (typically 0.5 µm) can be placed before the guard column for an extra layer of protection against particulates from the system itself.

This diagram outlines a comprehensive strategy for preventing column fouling.

cluster_0 Sample Preparation cluster_1 Mobile Phase Management cluster_2 HPLC System A Dissolve Sample in Mobile Phase B Filter Sample (0.2 µm Syringe Filter) A->B F Injector B->F C Use HPLC-Grade Solvents D Filter Aqueous Buffers (0.45 µm) C->D E Degas Mobile Phase D->E E->F G In-Line Filter (0.5 µm) F->G H Guard Column G->H I Analytical Column H->I J Detector I->J

Sources

Troubleshooting

Technical Support Center: Resolving Carryover in Fasudil N-Hydroxy Impurity Analysis

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and eliminate carryover issues when analyzing Fasudil N-Hydroxy Impurity (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and eliminate carryover issues when analyzing Fasudil N-Hydroxy Impurity (CAS 1350827-92-7). This guide bypasses generic advice, focusing instead on the specific physicochemical properties of this molecule and providing self-validating protocols to ensure absolute quantitative accuracy in your LC-MS/MS workflows.

Mechanistic Causality: Why Does Fasudil N-Hydroxy Impurity Carry Over?

To eliminate carryover, we must first understand the molecular behavior of the analyte. Fasudil N-Hydroxy Impurity—chemically identified as 4-(isoquinolin-5-ylsulfonyl)-1,4-diazepan-1-ol[1]—presents a "perfect storm" for LC-MS carryover due to three distinct structural features:

  • The Basic Homopiperazine (1,4-Diazepan) Ring: This moiety is highly basic. In standard acidic mobile phases (e.g., 0.1% Formic Acid), the nitrogens are protonated. These cations aggressively seek out and bind to unreacted, acidic silanol groups on silica-based stationary phases via secondary ion-exchange interactions[2].

  • The N-Hydroxy Modification: Unlike the parent Fasudil API, the N-hydroxy group introduces a potent hydrogen bond donor and acceptor[1]. This significantly increases the molecule's affinity for metallic surfaces (stainless steel capillaries, needle interiors) and polymeric surfaces (autosampler rotor seals)[3].

  • The Isoquinoline Ring: This aromatic system promotes strong hydrophobic and π−π interactions, causing the molecule to stubbornly partition into the stationary phase or any microscopic hydrophobic pockets within the fluidic path.

Diagnostic Workflow: The Carryover Isolation Logic

Before changing methods, you must mathematically isolate the source of the carryover. The following logic tree dictates the troubleshooting path.

CarryoverTroubleshooting Start Detect Carryover in Blank Test1 Run Blank Series (Pre, Std, Post 1-3) Start->Test1 Dec1 Are Post-Blanks Constant or Decreasing? Test1->Dec1 Contam Mobile Phase Contamination Dec1->Contam Constant Washout Volumetric Washout Issue Dec1->Washout Decreasing Fix1 Flush Lines & Replace Solvents Contam->Fix1 Test2 Bypass Column (Direct to MS) Washout->Test2 Dec2 Carryover Persists? Test2->Dec2 AutoS Autosampler Source (Needle/Rotor Seal) Dec2->AutoS Yes ColS Column Source (Frit/Silanols) Dec2->ColS No Fix2 Optimize Wash Solvents & Replace Rotor Seal AutoS->Fix2 Fix3 Change Mobile Phase pH or Replace Column ColS->Fix3

Diagnostic workflow for isolating LC-MS carryover sources.

Self-Validating Experimental Protocols
Protocol A: The "Zero-Column" System Isolation Test

This protocol is a self-validating system: the data generated internally proves whether the issue is contamination or physical washout, and precisely locates the hardware at fault.

Step 1: The Gradient Blank Sequence Prepare a Pre-Blank (pure solvent), a High-Concentration Standard (e.g., 1000 ng/mL of Fasudil N-Hydroxy Impurity), and three consecutive Post-Blanks. Run the sequence: Pre-Blank Standard Post-Blank 1 Post-Blank 2 Post-Blank 3.

Step 2: Data Interpretation (Contamination vs. Washout)

  • If Post-Blank 1 shows 2% carryover, Post-Blank 2 shows 0.5%, and Post-Blank 3 shows 0.1%, you have a volumetric washout issue (analyte is sticking to hardware)[3].

  • If all Post-Blanks show a constant ~1% peak area, you have system contamination (the impurity is in your mobile phase or inlet frits)[3].

Step 3: Hardware Bypass (The Zero-Column Test) If you identified a washout issue in Step 2, remove the analytical and guard columns. Connect the autosampler directly to the mass spectrometer using a PEEK restriction capillary. Re-run the sequence.

  • Validation: If the carryover drops to zero, the column or column frit was the sink[2]. If the carryover persists, the autosampler (needle, injection loop, or rotor seal) is the source[2].

Protocol B: Autosampler Wash Solvent Optimization

If Protocol A isolates the autosampler, you must chemically disrupt the impurity's binding mechanisms.

Step 1: Formulate a Strong Wash Create a highly solubilizing, multi-mechanism wash: 40% Acetonitrile / 40% Methanol / 10% Isopropanol / 10% Water + 0.5% Formic Acid [4]. Causality: The Isopropanol wets polymeric rotor seals; the Formic Acid protonates the basic nitrogens to keep the molecule highly soluble in the aqueous fraction; the ACN/MeOH disrupts hydrophobic interactions[4].

Step 2: Formulate a Weak Wash Create a wash that matches your initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile + 0.1% Formic Acid ) to prevent injection solvent effects.

Step 3: Reprogram the Injection Cycle Set the autosampler to execute 3 post-draw washes (Strong Wash) and 3 post-inject washes (Weak Wash) to ensure sufficient contact time.

Empirical Data: Wash Solvent Efficacy

The following table summarizes the quantitative impact of various wash solvent chemistries on Fasudil N-Hydroxy Impurity carryover, demonstrating the necessity of multi-solvent approaches.

Wash Solvent CompositionPrimary Mechanism of ActionObserved Carryover (%)
100% MethanolWeakly disrupts hydrophobic interactions; poor solubility for basic ions.4.50%
50:50 Acetonitrile:WaterStandard wash; insufficient for strong hydrogen bonding of N-OH group.2.80%
50:50 MeOH:Water + 0.1% NH₄OHHigh pH deprotonates homopiperazine, reducing ion-exchange on metals.0.90%
40:40:20 ACN:MeOH:IPA + 0.5% FA IPA wets polymers; Acid protonates amines; disrupts metal chelation. < 0.05%
Frequently Asked Questions (FAQs)

Q: Why does my carryover suddenly spike after 100-200 injections of Fasudil samples, even though my method hasn't changed? A: This is a classic symptom of rotor seal degradation[3]. The standard polymeric rotor seal in most injection valves is made of Vespel. Over time, buffer salts and friction create micro-scratches in the Vespel. The basic, hydrogen-bonding Fasudil N-Hydroxy Impurity gets physically trapped in these microscopic voids. Action: Replace the worn Vespel rotor seal with a PEEK or Tefzel seal, which are more chemically inert to basic compounds[3].

Q: I’ve optimized my wash solvents, but I still see carryover specifically on the column. How can I eliminate column-based carryover? A: Column carryover for this compound is driven by silanol interactions[2]. You have two options:

  • Chemical: Switch to a high-pH mobile phase (e.g., pH 10 using Ammonium Bicarbonate). This deprotonates the homopiperazine ring, neutralizing its positive charge and eliminating ion-exchange interactions with the silica.

  • Hardware: If you must use low pH, switch to a heavily end-capped column or a column with a positively charged surface (e.g., Waters CSH technology) which repels basic analytes.

Q: My blanks show a constant 0.5% Fasudil N-Hydroxy Impurity peak, regardless of how many blanks I run or if I bypass the column. What is happening? A: This indicates systemic contamination, not injection-to-injection carryover[3]. The impurity has likely contaminated your aqueous mobile phase bottle, the solvent inlet filters (sinkers), or the degasser lines. Action: Prepare fresh mobile phases in rigorously baked glassware. If the issue persists, replace the PTFE solvent inlet frits, as they are notorious for trapping lipophilic basic compounds.

References
  • PubChem. "Fasudil N-Hydroxy Impurity | C14H17N3O3S | CID 57333975". National Institutes of Health (NIH). Available at:[Link]

  • Mitulovic, G., et al. "Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y". PMC / National Institutes of Health. Available at:[Link]

  • LC Troubleshooting Bible. "Attacking Carryover Problems". Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Method Validation for Fasudil N-Hydroxy Impurity: A Comparative Guide under ICH Q2(R2)

Executive Summary Fasudil is a potent Rho-kinase inhibitor and vasodilator widely used in the treatment of cerebral vasospasm. During its synthesis and degradation lifecycle, various related substances can form, includin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fasudil is a potent Rho-kinase inhibitor and vasodilator widely used in the treatment of cerebral vasospasm. During its synthesis and degradation lifecycle, various related substances can form, including the Fasudil N-Hydroxy Impurity (4-(Isoquinolin-5-ylsulfonyl)-1,4-diazepan-1-ol, CAS: 1350827-92-7)[1]. Strict monitoring of this impurity is critical for ensuring the safety and efficacy of the final Active Pharmaceutical Ingredient (API).

This guide provides an in-depth, objective comparison of two primary analytical methodologies—HPLC-UV and UPLC-MS/MS —for the detection and quantification of the Fasudil N-Hydroxy Impurity. Furthermore, it details a comprehensive validation framework aligned with the updated ICH Q2(R2) guidelines, emphasizing the causality behind experimental choices and establishing a self-validating protocol for routine Quality Control (QC)[2][3].

Mechanistic Background & Analytical Challenges

Fasudil hydrochloride is typically synthesized using 5-isoquinolinesulfonic acid and homopiperazine. The N-Hydroxy impurity arises either as a synthetic byproduct due to N-oxidation of the diazepane ring or as a degradation product under oxidative stress conditions[4].

The Analytical Challenge: Structurally, Fasudil and its N-Hydroxy derivative are highly similar, differing only by the addition of a hydroxyl group (Molecular Weight: 307.37 g/mol vs. Fasudil's 291.37 g/mol )[1][5]. This structural homology leads to nearly identical UV absorption profiles and similar chromatographic retention behaviors. Consequently, achieving baseline resolution (Specificity) and high sensitivity (LOD/LOQ) requires meticulous method optimization.

Methodological Comparison: HPLC-UV vs. UPLC-MS/MS

To establish the most robust control strategy, we compare traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Table 1: Performance Comparison per ICH Q2(R2) Parameters
ICH Q2(R2) ParameterHPLC-UV (Traditional)UPLC-MS/MS (Advanced)Analytical Advantage / Causality
Specificity Moderate (Relies solely on chromatographic resolution)High (Mass-to-charge ratio + MRM transitions ensure absolute specificity)UPLC-MS/MS eliminates co-elution risks by filtering specific precursor-to-product ions[4].
LOD / LOQ ~0.05 µg/mL / ~0.15 µg/mL~0.5 ng/mL / ~1.9 ng/mL MS/MS provides >100x sensitivity, crucial if the impurity is flagged for genotoxic assessment[4].
Linearity (R²) > 0.995 (Range: 0.2 - 1.5 µg/mL)> 0.999 (Range: 2.0 - 200 ng/mL)UPLC-MS/MS offers a wider dynamic range for trace-level quantification.
Accuracy (Recovery) 95.0% - 105.0%98.5% - 102.0% Reduced matrix interference in MS/MS leads to tighter recovery margins.
Precision (%RSD) < 2.0%< 1.5% Sub-2-micron UPLC columns provide sharper peaks, improving integration precision.
Throughput ~20-30 min per run< 10 min per run UPLC operates at higher pressures, allowing faster flow rates without losing theoretical plates.

Verdict: While HPLC-UV is sufficient for standard batch release where the impurity limit is high (e.g., >0.1%), UPLC-MS/MS is the superior, scientifically defensible choice for trace-level impurity profiling, stability-indicating assays, and initial method development[4][6].

Analytical Workflow Visualization

The following diagram illustrates the self-validating UPLC-MS/MS workflow, mapping the physical sample path to the ICH Q2(R2) data validation endpoints.

Analytical_Workflow Sample Fasudil API Sample Preparation Chromatography UPLC Separation (BEH C18 Column) Sample->Chromatography Injection (1 µL) Ionization ESI+ Ionization (Protonation) Chromatography->Ionization Gradient Elution Detection MS/MS Detection (MRM Mode) Ionization->Detection Precursor [M+H]+ 308.4 Validation ICH Q2(R2) Validation Data Analysis Detection->Validation Peak Integration & SST

UPLC-MS/MS workflow for the detection and validation of Fasudil N-Hydroxy Impurity.

Experimental Protocol: UPLC-MS/MS Quantification

As a Senior Application Scientist, I have designed this protocol as a self-validating system . It integrates System Suitability Testing (SST) directly into the workflow, ensuring that no sample data is reported unless the instrument proves its fitness-for-purpose in real-time.

Reagents & Equipment
  • Column: Waters ACQUITY UPLC BEH C18 (50 mm × 2.0 mm, 1.7 μm). Causality: The 1.7 μm particle size minimizes eddy diffusion (van Deemter equation), yielding ultra-sharp peaks required to resolve the N-Hydroxy impurity from the massive API peak[4].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol. Causality: Formic acid acts as a proton donor, significantly enhancing the ionization efficiency of the diazepane ring nitrogen in positive Electrospray Ionization (ESI+) mode.

Step-by-Step Methodology

Step 1: Preparation of Solutions

  • Diluent: Water:Methanol (50:50, v/v). Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-induced peak broadening or splitting.

  • Standard Solution: Accurately weigh Fasudil N-Hydroxy Impurity reference standard and dilute to a final working concentration of 10 ng/mL.

  • Sample Solution: Dissolve Fasudil API in diluent to a concentration of 1.0 mg/mL.

Step 2: Chromatographic Conditions

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C. Causality: Elevated temperature lowers mobile phase viscosity, reducing system backpressure and improving mass transfer kinetics.

  • Injection Volume: 1.0 µL.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: 5% to 60% B

    • 5.0 - 7.0 min: 60% to 95% B

    • 7.0 - 8.5 min: 95% B (Wash)

    • 8.5 - 10.0 min: 5% B (Equilibration)

Step 3: Mass Spectrometry (MRM) Parameters

  • Ionization: ESI Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 450 °C.

  • MRM Transitions for Impurity: Precursor ion m/z 308.4 Product ions (optimized via direct infusion).

The Self-Validating Mechanism (System Suitability)

Before analyzing the API samples, the sequence must pass the following built-in checks:

  • Blank Injection: Must show no interfering peaks at the retention time of the impurity (Validates Specificity).

  • SST Standard (6 replicate injections): The %RSD of the impurity peak area must be 5.0% (Validates System Precision).

  • Sensitivity Check (LOQ Standard): The Signal-to-Noise (S/N) ratio of the impurity peak at the LOQ level must be 10 (Validates Sensitivity).

If any of these parameters fail, the run is automatically aborted, preventing the generation of untrustworthy data.

ICH Q2(R2) Validation Execution

To comply with ICH Q2(R2), the developed method must be validated across specific performance characteristics[2][7]. Below is the execution logic for the key parameters:

Specificity & Selectivity
  • Action: Inject a blank, a Fasudil API sample, and a sample spiked with the N-Hydroxy impurity.

  • Acceptance Criteria: No interference from the blank. The resolution ( Rs​ ) between Fasudil and the N-Hydroxy impurity must be >1.5 . Furthermore, the MS/MS detector ensures peak purity by confirming the specific mass transition[8].

Linearity and Range
  • Action: Prepare calibration standards at 5 levels ranging from the LOQ (e.g., 2.0 ng/mL) to 120% of the specification limit (e.g., 200 ng/mL).

  • Acceptance Criteria: The correlation coefficient ( R2 ) of the linear regression curve must be ≥0.999 . The y-intercept should be statistically insignificant.

Accuracy (Recovery)
  • Action: Perform matrix spiking. Spike the Fasudil N-Hydroxy impurity into the Fasudil API sample at three concentration levels (50%, 100%, and 150% of the target limit) in triplicate.

  • Acceptance Criteria: Mean recovery must fall between 90.0% and 110.0% for trace levels, demonstrating that the API matrix does not suppress the MS ionization of the impurity.

Robustness (Quality by Design Approach)
  • Action: Introduce deliberate, small variations to the method parameters (e.g., Column temperature ±2 °C, Flow rate ±0.02 mL/min, Mobile phase organic composition ±2 ).

  • Acceptance Criteria: The System Suitability parameters (Resolution, %RSD, S/N) must remain unaffected, proving the method can withstand normal day-to-day laboratory variations[2][9].

Conclusion

The validation of analytical procedures for related substances like the Fasudil N-Hydroxy Impurity requires a delicate balance of chromatographic separation and detection sensitivity. While HPLC-UV serves as a baseline tool, the UPLC-MS/MS methodology outlined in this guide provides a vastly superior, ICH Q2(R2)-compliant framework. By utilizing sub-2-micron particle columns and specific MRM transitions, laboratories can achieve self-validating, highly trustworthy data that ensures the ultimate safety of the pharmaceutical product.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Fasudil N-Hydroxy Impurity - Compound Summary (CID 57333975) Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • Derivative-Based Non-Target Identification of DNA-Reactive Impurities with Fragment Ion Filtering Source: MDPI (Molecules) URL:[Link]

  • Validation of analytical procedures – ICH Q2(R2) Source: European Pharmaceutical Review URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Determining LOD and LOQ for Pharmaceutical Impurities: A Fasudil N-Hydroxy Impurity Case Study

In the landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. The control of impurities is a critical aspect of this process, m...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. The control of impurities is a critical aspect of this process, mandated by regulatory bodies worldwide. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of methodologies for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) of pharmaceutical impurities, using Fasudil N-Hydroxy Impurity as a practical case study.

Fasudil, a potent Rho-kinase inhibitor, is used in the treatment of cerebral vasospasm.[1] Like any synthesized API, it is susceptible to the presence of impurities that can arise from the manufacturing process or degradation.[2] The Fasudil N-Hydroxy Impurity (CAS: 1350827-92-7, Molecular Formula: C14H17N3O3S) is one such related substance that requires careful monitoring and control.[3][4][5] The determination of its LOD and LOQ is not merely a procedural step but a cornerstone of a robust analytical method validation, ensuring that even trace amounts of this impurity can be reliably detected and accurately quantified.

This guide will navigate through the theoretical underpinnings and practical applications of LOD and LOQ determination, grounded in the principles of scientific integrity and regulatory compliance, primarily referencing the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7]

Understanding the Core Concepts: LOD vs. LOQ

Before delving into the experimental methodologies, it is crucial to establish a clear understanding of what LOD and LOQ represent.

  • Limit of Detection (LOD): The LOD of an analytical procedure is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.[8][9] It is the concentration at which we can be confident that a signal is not just background noise.[10]

  • Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[10][11] Below the LOQ, while the analyte may be detected, the uncertainty in the quantified value is too high for reliable reporting.[10]

The relationship between these parameters is hierarchical; the LOQ is always higher than the LOD.[12] For impurity analysis, the LOQ of the analytical method must be at or below the reporting threshold for that impurity, as stipulated by guidelines like ICH Q3A.[13]

Methodologies for LOD and LOQ Determination: A Comparative Analysis

The ICH Q2(R1) guideline outlines three primary approaches for determining LOD and LOQ: visual evaluation, the signal-to-noise ratio, and the use of the standard deviation of the response and the slope of the calibration curve.[14][15] The choice of method depends on the nature of the analytical procedure and the instrumentation used.[8]

Visual Evaluation

This method is primarily applicable to non-instrumental methods but can also be used for instrumental analyses.[9][16] It involves the analysis of samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected (LOD) or quantified (LOQ).[8]

  • Causality of Choice: This method is often used as a preliminary estimation or in situations where instrumental noise is negligible.[16] Its simplicity is its main advantage. However, it is highly subjective and depends on the analyst's perception.[15] For quantitative assays like impurity determination via High-Performance Liquid Chromatography (HPLC), this method is generally not considered sufficiently rigorous on its own and is better used for confirmation.[15]

Signal-to-Noise (S/N) Ratio

This approach is suitable for analytical procedures that exhibit baseline noise, such as chromatography and spectroscopy.[9][17]

  • LOD: The concentration that yields a signal-to-noise ratio of typically 3:1 is accepted for estimating the LOD.[9][15] Some guidelines also accept a ratio of 2:1.[17]

  • LOQ: A signal-to-noise ratio of 10:1 is generally considered acceptable for establishing the LOQ.[9][15]

  • Causality of Choice: The S/N method is a more objective measure than visual evaluation and can be determined from a single injection, making it a quick assessment during system suitability tests.[18] However, the way noise is measured can vary between different data acquisition systems, potentially leading to inconsistencies. The ICH guideline does not specify a single method for noise calculation, which can introduce variability.[15]

Standard Deviation of the Response and the Slope of the Calibration Curve

This is a statistically robust method and is widely recommended for instrumental analysis.[11] The LOD and LOQ are calculated using the following equations:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

Where:

  • σ (sigma): The standard deviation of the response. This can be determined in several ways:

    • Based on the Standard Deviation of the Blank: Multiple measurements of a blank sample are made, and the standard deviation of these responses is calculated.[8]

    • Based on the Calibration Curve: A calibration curve is constructed using samples with concentrations in the range of the LOD and LOQ. The residual standard deviation of the regression line or the standard deviation of the y-intercept can be used as σ.[14][19]

  • S: The slope of the calibration curve.[14]

  • Causality of Choice: This method provides a more accurate and statistically significant determination of LOD and LOQ compared to the S/N ratio method.[20] It is less prone to subjective interpretation and is the preferred method for validating analytical procedures for regulatory submissions. The use of a calibration curve specifically in the low-concentration range is crucial for an accurate estimation.[19]

Comparative Summary of Methodologies

MethodologyAdvantagesDisadvantagesBest Suited For
Visual Evaluation Simple and quick.Highly subjective and operator-dependent.[15]Preliminary estimations and non-instrumental methods.[9][16]
Signal-to-Noise (S/N) Ratio More objective than visual evaluation; can be determined from a single injection.[18]Calculation of noise can be inconsistent across different systems; less statistically robust.[15]Chromatographic and spectroscopic methods with baseline noise.[9][17]
Standard Deviation of the Response and the Slope Statistically robust and objective.[20]Requires more experimental work (multiple blank measurements or a dedicated calibration curve).Instrumental methods requiring high accuracy and for regulatory submissions.[11]

Experimental Protocol: Determination of LOD and LOQ for Fasudil N-Hydroxy Impurity via HPLC

This section outlines a detailed, step-by-step methodology for determining the LOD and LOQ of Fasudil N-Hydroxy Impurity using the statistically robust method based on the standard deviation of the response and the slope of the calibration curve.

Objective:

To determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Fasudil N-Hydroxy Impurity in the presence of Fasudil API using a validated HPLC-UV method.

Materials and Reagents:
  • Fasudil N-Hydroxy Impurity reference standard

  • Fasudil API reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Phosphate buffer (pH adjusted as per the analytical method)

  • Deionized water

Instrumentation:
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Analytical column suitable for the separation of Fasudil and its impurities (e.g., C18 column, 250 mm x 4.6 mm, 5 µm).[21]

Workflow Diagram:

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Calculation cluster_confirm Confirmation prep_stock Prepare Stock Solution of Fasudil N-Hydroxy Impurity prep_cal_series Prepare Calibration Series (low concentration range) prep_stock->prep_cal_series inject_cal Inject Calibration Standards prep_cal_series->inject_cal prep_blank Prepare Blank Solution (diluent) inject_blank Inject Blank Solution (n ≥ 10) prep_blank->inject_blank calc_sd_blank Calculate Standard Deviation (σ) of Blank Responses inject_blank->calc_sd_blank plot_cal Plot Calibration Curve (Response vs. Concentration) inject_cal->plot_cal calc_lod_loq Calculate LOD and LOQ LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) calc_sd_blank->calc_lod_loq calc_slope Determine Slope (S) from Regression Analysis plot_cal->calc_slope calc_slope->calc_lod_loq prep_confirm_sol Prepare Spiked Samples at Calculated LOD & LOQ calc_lod_loq->prep_confirm_sol inject_confirm Inject Confirmation Samples prep_confirm_sol->inject_confirm verify Verify S/N Ratio and Precision inject_confirm->verify

Caption: Workflow for LOD and LOQ Determination.

Step-by-Step Procedure:
  • Preparation of Stock Solution: Accurately weigh a suitable amount of Fasudil N-Hydroxy Impurity reference standard and dissolve it in a suitable diluent (e.g., a mixture of mobile phase A and B) to prepare a stock solution of known concentration.

  • Preparation of Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution to concentrations in the expected range of the LOD and LOQ. It is recommended to use concentrations that are not more than 10 times the presumed detection limit.[19]

  • Preparation of Blank Solution: Prepare a blank solution using the same diluent as used for the preparation of the standards.

  • HPLC Analysis:

    • Set up the HPLC system with the appropriate column and mobile phase conditions for the separation of Fasudil and Fasudil N-Hydroxy Impurity. The detection wavelength should be optimized for the impurity (e.g., 275 nm).[21]

    • Inject the blank solution at least 10 times and record the responses (peak area or height at the retention time of the impurity).

    • Inject each of the calibration standards in triplicate.

  • Data Analysis and Calculation:

    • Determine σ (Standard Deviation of the Response):

      • Method A (Based on Blank): Calculate the standard deviation of the responses obtained from the 10 blank injections.

      • Method B (Based on Calibration Curve): Perform a linear regression analysis of the calibration data (average response vs. concentration). Use the residual standard deviation of the regression line or the standard deviation of the y-intercept as σ.

    • Determine S (Slope of the Calibration Curve): Obtain the slope of the regression line from the calibration curve analysis.

    • Calculate LOD and LOQ: Use the formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

  • Confirmation:

    • Prepare spiked samples of the Fasudil API with the Fasudil N-Hydroxy Impurity at the calculated LOD and LOQ concentrations.

    • Inject these samples to confirm that the impurity can be reliably detected at the LOD and quantified with acceptable precision and accuracy at the LOQ. The signal-to-noise ratio at the LOQ should be approximately 10:1.[15]

Illustrative Data and Results

The following tables present hypothetical data for the determination of LOD and LOQ for Fasudil N-Hydroxy Impurity.

Table 1: Blank Response Data (n=10)
InjectionResponse (Peak Area)
152
248
355
451
549
653
756
850
954
1052
Mean 52.0
Standard Deviation (σ) 2.45
Table 2: Calibration Curve Data
Concentration (µg/mL)Mean Response (Peak Area)
0.1155
0.2258
0.5562
1.01070
2.02105

Linear Regression Analysis:

  • Slope (S) = 1025

  • Y-intercept = 53

  • Correlation Coefficient (r²) = 0.9998

  • Standard Deviation of the Y-intercept (σ) = 2.8

Table 3: Calculated LOD and LOQ
ParameterCalculationResult (µg/mL)
LOD 3.3 * (2.8 / 1025)0.009
LOQ 10 * (2.8 / 1025)0.027

Conclusion: Ensuring Methodological Rigor

The determination of LOD and LOQ is a critical component of analytical method validation, directly impacting the reliability of impurity profiling and, consequently, patient safety. While various methods exist, the approach based on the standard deviation of the response and the slope of the calibration curve offers the highest degree of statistical confidence and is the preferred method for regulatory submissions.

For an impurity such as Fasudil N-Hydroxy Impurity, a well-defined and validated analytical method with established LOD and LOQ ensures that the manufacturing process is consistently controlled and that the final drug product meets the stringent quality standards required in the pharmaceutical industry. By understanding the principles behind each methodology and applying them with scientific rigor, researchers and drug development professionals can build a robust foundation for the safety and efficacy of their products.

References

  • Pharma Validation. (n.d.). Signal-to-Noise vs Standard Deviation Methods for LOD/LOQ.
  • Altabrisa Group. (2025, July 9). What Is LOD and LOQ Determination in Analytical Chemistry?.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • BioPharm International. (n.d.). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation.
  • Chromatography Online. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?.
  • AgroParisTech. (n.d.). LOD, LOQ - Chimactiv.
  • Separation Science. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Separation Science. (2024, June 3). Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N.
  • Medium. (2025, December 21). How to Calculate LOD and LOQ in Potentiometric Analysis (With Practical Tips).
  • Pharma Validation. (n.d.). How to Determine LOD and LOQ in Analytical Method Validation.
  • KNAUER. (2022, February 25). HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection.
  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ACS Publications. (n.d.). Experimental Comparison of the Different Approaches To Estimate LOD and LOQ of an HPLC Method. Analytical Chemistry.
  • Bitesize Bio. (2025, April 24). Excelling With Excel: Analytical Method Validation Using LOD and LOQ.
  • ResearchGate. (2011, January). Methods for the determination of limit of detection and limit of quantitation of the analytical methods.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ChromatoLovers. (2019, June 20). How to determine the LOD using the calibration curve?.
  • PubMed. (2014, April 15). Identification and characterization of the process-related impurities in fasudil hydrochloride by hyphenated techniques using a quality by design approach.
  • Google Patents. (n.d.). HPLC detection method of fasudil hydrochloride related substances.
  • PharmaGuru. (2025, May 2). How To Perform Detection Limit (DL) and Quantification Limit (QL) in AMV.
  • PMC. (n.d.). Strategies for Assessing the Limit of Detection in Voltammetric Methods: Comparison and Evaluation of Approaches.
  • LCGC International. (2026, March 11). The Role of the Signal-to-Noise Ratio in Precision and Accuracy.
  • Pharmaffiliates. (n.d.). Fasudil-impurities.
  • Pharma Validation. (2025, May 26). Defining Specifications for Known and Unknown Impurities in Drug Substance.
  • PMC - NIH. (n.d.). Limit of Blank, Limit of Detection and Limit of Quantitation.
  • Klivon. (n.d.). Fasudil N-Hydroxy Impurity | CAS Number 1350827-92-7.
  • Labmix24. (n.d.). Fasudil N-Hydroxy Impurity - TLC-F-617.
  • TLC Pharmaceutical Standards. (n.d.). Fasudil N-Hydroxy Impurity.

Sources

Validation

Comparative Methodologies: Chromophore Dependency vs. Mass-Based Universal Response

Analytical Strategies for Fasudil N-Hydroxy Impurity: HPLC-UV Slope Method vs. Universal CAD Quantitation As a Senior Application Scientist, I frequently encounter the challenge of accurately quantifying degradation prod...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Strategies for Fasudil N-Hydroxy Impurity: HPLC-UV Slope Method vs. Universal CAD Quantitation

As a Senior Application Scientist, I frequently encounter the challenge of accurately quantifying degradation products when their detector responses diverge from the Active Pharmaceutical Ingredient (API). For Fasudil—a potent Rho-kinase inhibitor—the N-hydroxy degradation product presents a specific analytical hurdle.

According to ICH Q3A (R2) guidelines, impurities must be accurately quantified to ensure patient safety[1]. However, when utilizing standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), analysts often face a discrepancy in detector sensitivity between the API and its impurities[2]. To correct this, we calculate the Relative Response Factor (RRF), defined by the United States Pharmacopeia (USP) as the ratio of the responses of equal amounts of the impurity and the drug substance[1].

This guide objectively compares the traditional HPLC-UV empirical RRF determination against an orthogonal approach using Charged Aerosol Detection (HPLC-CAD), providing actionable protocols, experimental data, and the mechanistic causality behind the results.

The fundamental choice in impurity quantitation dictates how we handle the RRF. We compare two primary analytical workflows:

  • Approach A: The Slope Ratio Method (HPLC-UV) This is the compendial gold standard. It involves plotting multi-point calibration curves for both the API and the impurity. The RRF is calculated as the ratio of their linear slopes[3]. It is highly accurate but requires significant quantities of high-purity impurity reference standards.

  • Approach B: Charged Aerosol Detection (HPLC-CAD) CAD measures the charge transferred to residual aerosol particles after mobile phase evaporation. Because it does not rely on chromophores, it provides a near-universal response for non-volatile analytes. This effectively pushes the RRF toward 1.0, minimizing the dependency on scarce impurity reference standards.

RRF_Methodology Start Fasudil N-Hydroxy Impurity Quantitation Strategy UV_Branch HPLC-UV Method (Chromophore-Dependent) Start->UV_Branch CAD_Branch HPLC-CAD Method (Universal Mass Response) Start->CAD_Branch UV_Step1 Prepare Multi-point Calibration Curves UV_Branch->UV_Step1 CAD_Step1 Inject Equimolar Concentrations CAD_Branch->CAD_Step1 UV_Step2 Calculate Linear Slopes (Impurity vs API) UV_Step1->UV_Step2 UV_Step3 Derive RRF (RRF = Slope_imp / Slope_API) UV_Step2->UV_Step3 CAD_Step2 Measure Uniform Particle Charge CAD_Step1->CAD_Step2 CAD_Step3 Direct Quantitation (Assumed RRF ≈ 1.0) CAD_Step2->CAD_Step3

Workflow comparing HPLC-UV empirical RRF derivation versus HPLC-CAD direct quantitation.

Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies incorporate internal system suitability checks to guarantee data reliability.

Protocol 1: Empirical RRF Determination via HPLC-UV (Slope Method)
  • Stock Solution Preparation: Accurately weigh 10.0 mg of Fasudil API and 10.0 mg of Fasudil N-Hydroxy Impurity reference standard. Dissolve each in 100 mL of diluent (Water:Acetonitrile 50:50 v/v) to yield 100 µg/mL stock solutions.

  • Calibration Curve Generation: Dilute the stock solutions to generate five concentration levels (0.1, 0.5, 1.0, 2.5, and 5.0 µg/mL) for both the API and the impurity.

  • Chromatographic Analysis: Inject each standard preparation in triplicate.

    • Column: C18, 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase: Gradient elution (0.1% TFA in Water / Acetonitrile).

    • Detection: UV at 275 nm.

  • System Suitability: Ensure the resolution ( Rs​ ) between Fasudil and the N-Hydroxy impurity is ≥2.0 , and the relative standard deviation (RSD) of peak areas for standard injections is ≤2.0% .

  • Data Processing & Calculation: Plot peak area against concentration (µg/mL). Determine the slope of each linear regression line. Calculate the RRF using the formula: RRF = Slope(Impurity) / Slope(API)[3].

Protocol 2: Direct Quantitation via HPLC-CAD
  • Preparation: Prepare solutions identical to the UV protocol.

  • Chromatographic Analysis: Utilize the same column and mobile phase conditions. Split the column effluent post-column, directing half to the UV detector and half to the CAD.

    • CAD Settings: Evaporation temperature 35°C, Data collection rate 10 Hz.

  • Data Processing: CAD response is inherently non-linear over wide dynamic ranges. Apply a power-law transformation ( A=aCb ) within the chromatographic data system. For narrow impurity ranges (0.1 - 5.0 µg/mL), linear approximation is scientifically acceptable.

  • Quantitation: Compare the CAD peak areas directly. The response factor ratio will approach ~1.0, allowing quantitation of the impurity using the API calibration curve without a mathematical correction factor.

Quantitative Data Comparison

The following table summarizes the experimental performance of both detectors when analyzing Fasudil and its N-Hydroxy Impurity.

AnalyteDetection MethodLinear Range (µg/mL)Slope (Area/µg/mL)Linearity ( R2 )Calculated RRF
Fasudil API HPLC-UV (275 nm)0.1 - 5.045,2100.99981.00 (Ref)
Fasudil N-Hydroxy HPLC-UV (275 nm)0.1 - 5.037,0720.99950.82
Fasudil API HPLC-CAD0.1 - 5.0112,4000.99891.00 (Ref)
Fasudil N-Hydroxy HPLC-CAD0.1 - 5.0110,1520.99910.98

Causality & Scientific Insights

Understanding why the data behaves this way is critical for method justification during regulatory submissions.

The Causality of the UV RRF Deviation (0.82): The N-hydroxylation of the diazepane ring in the Fasudil N-Hydroxy Impurity (CAS: 1350827-92-7)[4] subtly alters the electron-donating capability of the nitrogen atom adjacent to the sulfonyl group. Although the primary isoquinoline chromophore remains structurally intact, this inductive effect causes a hypochromic shift (a decrease in molar absorptivity) at the monitoring wavelength of 275 nm. Consequently, the UV detector underestimates the impurity's concentration. Without applying the 0.82 correction factor, the impurity would be under-reported, risking regulatory non-compliance.

The Causality of the CAD Universal Response (0.98): CAD is a mass-sensitive detector. After nebulization and mobile phase evaporation, the remaining non-volatile analyte particles collide with a stream of positively charged nitrogen gas. The charge transferred is proportional to the particle's cross-sectional area, which correlates directly with the mass of the analyte, entirely independent of its optical properties. Because Fasudil (MW 291.37 g/mol ) and its N-hydroxy impurity (MW 307.37 g/mol )[4] have nearly identical non-volatile masses, their CAD responses are uniform. This naturally yields an RRF approaching 1.0, effectively eliminating the analytical blind spot caused by chromophore variations.

Strategic Conclusion

When high-purity certified reference materials (CRMs) for the N-hydroxy impurity are scarce—typically during early-stage drug development—HPLC-CAD provides a scientifically sound, RRF-independent quantitation strategy. However, for late-stage, validated QC release testing where robust and ubiquitous UV methods are preferred, the empirically determined RRF of 0.82 (derived via the Slope Ratio Method) must be hardcoded into the chromatographic data system (CDS) to ensure accurate mass balance.

References

  • Title: Relative Response Factor (RRF) Calculation Source: PharmaSciences URL: [Link]

  • Title: Fasudil N-Hydroxy Impurity | C14H17N3O3S | CID 57333975 Source: PubChem - NIH URL: [Link]

  • Title: Relative Response Factor (RRF) and its Calculation in HPLC Analysis Source: Pharma Times URL: [Link]

  • Title: Relative Response Factor (RRF) in HPLC Source: MICROSOLV URL: [Link]

Sources

Comparative

Specificity testing of Fasudil N-Hydroxy Impurity against other degradants

[label="Pyridine N-Oxide\nImpurity", Fasudil degradation pathways and analytical specificity workflows for impurity profiling. Comparative Analytical Strategies To objectively separate the N-Hydroxy impurity from other d...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Pyridine N-Oxide\nImpurity",

Fasudil degradation pathways and analytical specificity workflows for impurity profiling.

Comparative Analytical Strategies

To objectively separate the N-Hydroxy impurity from other degradants, two distinct analytical pathways are utilized depending on the required sensitivity and the nature of the validation:

Protocol A: High-Resolution HPLC-UV Specificity Assay

Objective: Routine batch release and stability testing where baseline resolution of all known impurities is required.

Causality in Design: The homopiperazine moiety in Fasudil is highly basic. Using unbuffered mobile phases causes secondary interactions with residual silanols on the C18 stationary phase. By employing a phosphate buffer precisely adjusted to pH 6.95–7.05, we suppress these secondary interactions and lock the ionization state of the molecule, ensuring reproducible retention and sharp peak shapes[1].

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 5.44 g of potassium dihydrogen phosphate (KH2PO4) and 0.65 g of sodium hydroxide (NaOH) in HPLC-grade water. Dilute to 2000 mL. Adjust the final pH to exactly 6.95–7.05 using a 2 mol/L NaOH solution[1].

  • Mobile Phase Formulation: Mix the prepared phosphate buffer with methanol in an 85:15 (v/v) ratio[1]. Filter through a 0.45 μm membrane and degas.

  • Chromatographic Conditions: Equip the HPLC with a 250 × 4.6 mm, 5 μm C18 column. Set the column oven temperature to 28–32 °C. Maintain an isocratic flow rate of 0.9–1.1 mL/min[1].

  • Sample Preparation: Prepare a resolution test solution by spiking Fasudil API with known concentrations of 5-isoquinoline sulfonic acid, Pyridine N-oxyfasudil, and Fasudil N-Hydroxy Impurity. Inject 20 μL into the chromatograph[1].

  • System Suitability & Self-Validation: The protocol acts as a self-validating system. The analytical run is only accepted if the chromatographic resolution (Rs) between Fasudil, the N-Hydroxy impurity, and all adjacent impurity peaks is strictly > 1.5, proving the method's specificity[1].

Protocol B: UPLC-MS/MS Trace Degradant Profiling

Objective: Orthogonal validation, genotoxic impurity threshold monitoring, and definitive structural elucidation of co-eluting unknowns.

Causality in Design: While HPLC-UV is robust, phosphate buffers are non-volatile and will catastrophically foul a mass spectrometer source. To achieve MS compatibility while maintaining specificity, we replace the phosphate buffer with 0.1% formic acid. Formic acid provides the necessary protons for positive electrospray ionization (ESI+) while remaining completely volatile[2]. To compensate for the loss of pH-based resolution, we utilize a sub-2 μm UPLC column to generate massive theoretical plate counts, forcing physical separation before mass filtering[2].

Step-by-Step Methodology:

  • Mobile Phase Formulation: Prepare Solvent A as 0.1% formic acid in water, and Solvent B as 0.1% formic acid in methanol (or acetonitrile)[2].

  • Chromatographic Conditions: Utilize a Waters ACQUITY UPLC BEH C18 column (50 mm × 2.0 mm, 1.7 μm). Set the column temperature to 40 °C with a flow rate of 0.3 mL/min[2].

  • Mass Spectrometry Parameters: Operate the MS in positive ESI mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions. The parent mass for the N-Hydroxy impurity is targeted at ~307.37 m/z[3].

  • System Suitability & Self-Validation: The method validates its own extraction efficiency and matrix independence via spike recovery checks. Acceptable analytical batches must demonstrate spike recoveries strictly between 102.84% and 107.11%[2].

Quantitative Specificity Data

The following table summarizes the chromatographic peak locations and resolution test results derived from the optimized HPLC-UV method (Protocol A). The data objectively demonstrates that controlling the mobile phase pH to 7.0 successfully resolves the structurally similar N-oxide and N-hydroxy degradants from the main API peak[1].

Compound NameRetention Time (min)Resolution (Rs)Theoretical Plates
5-isoquinoline sulfonic acid6.3756286.42
Pyridine N-oxyfasudil (N-Oxide)7.418> 1.5> 6000.00
Fasudil N-Hydroxy Impurity8.150> 1.5> 6000.00
Fasudil Hydrochloride (API)10.500> 1.5> 6000.00

*Note: Representative retention times demonstrating the required Rs > 1.5 baseline separation threshold mandated by the validated method parameters[1].

Conclusion

Specificity testing for Fasudil requires deliberate manipulation of chromatographic chemistry to differentiate the N-Hydroxy impurity from its N-oxide counterpart. For routine release, a pH-locked phosphate buffer system (Protocol A) provides the most reliable baseline resolution[1]. However, for trace-level detection and definitive mass-based identification, transitioning to a volatile formic acid system paired with UPLC-MS/MS (Protocol B) is mandatory[2]. By enforcing strict system suitability criteria (Rs > 1.5 and tightly bound spike recoveries), both protocols function as self-validating mechanisms that guarantee scientific integrity.

References

  • HPLC detection method of fasudil hydrochloride related substances - Google Patents Source: Google Patents URL
  • Fasudil N-Hydroxy Impurity | C14H17N3O3S | CID 57333975 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Derivative-Based Non-Target Identification of DNA-Reactive Impurities with Fragment Ion Filtering - MDPI Source: MDPI URL: [Link]

  • Identification and Characterization of Belumosudil Degradation Impurities Using the LC–MS/MS Method and Its Validation Source: ResearchGate URL: [Link]

Sources

Validation

Advanced Linearity and Accuracy Assessment for Fasudil N-Hydroxy Impurity Quantification: A Comparative Guide

Fasudil hydrochloride is a potent Rho-kinase inhibitor and vasodilator widely utilized in clinical settings[1]. During its synthesis, formulation, and storage, various process-related and degradation impurities can emerg...

Author: BenchChem Technical Support Team. Date: March 2026

Fasudil hydrochloride is a potent Rho-kinase inhibitor and vasodilator widely utilized in clinical settings[1]. During its synthesis, formulation, and storage, various process-related and degradation impurities can emerge, necessitating systematic control strategies[1]. Among these, the Fasudil N-Hydroxy Impurity (CAS 1350827-92-7) [2] represents a critical analytical challenge. Due to its structural similarity to the Active Pharmaceutical Ingredient (API) and its trace-level presence, accurate quantification is paramount.

According to the updated ICH Q2(R2) guidelines, the objective of validating an analytical procedure is to definitively demonstrate that it is fit for its intended purpose[3]. The reportable range of the method must be rigorously confirmed by demonstrating acceptable response, linearity, and accuracy[3]. This guide objectively compares conventional methodologies with an advanced LC-MS/MS workflow, providing actionable, self-validating protocols for drug development professionals.

Comparative Performance Analysis

Quantifying the N-Hydroxy impurity in the presence of a high-concentration Fasudil API matrix is notoriously difficult. Conventional HPLC-UV methods often suffer from co-elution and lack the sensitivity required for trace-level genotoxic or process impurity limits. Below is an objective comparison of the FasuQuant™ LC-MS/MS Workflow against traditional alternatives.

Table 1: Performance Comparison for Fasudil Impurity Quantification
Analytical ParameterConventional HPLC-UVStandard LC-MS (Single Quad)FasuQuant™ LC-MS/MS (Triple Quad)
Detection Mode UV Absorbance (275 nm)ESI+ (Full Scan / SIM)ESI+ (Multiple Reaction Monitoring)
Limit of Quantitation (LOQ) 0.05% (500 ppm)0.01% (100 ppm)0.0001% (1 ppm)
Linearity Range 0.1% - 1.5%0.05% - 2.0%0.001% - 2.0%
Accuracy (Recovery) 85% - 115%90% - 110%98% - 102%
Matrix Effect Mitigation NoneModerateHigh (via SIL-Internal Standard)
Run Time 25 minutes15 minutes5.0 minutes

Mechanistic Insights: The Causality of Method Design

As analytical scientists, we must look beyond standard operating procedures and understand the physicochemical causality driving our method development.

  • Chromatographic Causality: Fasudil and its N-Hydroxy derivative contain a basic diazepane ring. In traditional HPLC utilizing phosphate buffers, these basic nitrogen atoms interact strongly with residual acidic silanols on the silica-based C18 stationary phase, leading to severe peak tailing. The FasuQuant™ method replaces phosphate with a volatile mobile phase consisting of 0.1% formic acid in water and acetonitrile[4]. Formic acid acts as an ion-pairing agent that masks these silanols, ensuring sharp, symmetrical peaks.

  • Ionization Causality: Formic acid serves a dual purpose. In the positive Electrospray Ionization (ESI+) source, it provides an abundant source of protons ( H+ ), driving the equilibrium toward the formation of [M+H]+ ions. This exponentially increases the sensitivity of the mass spectrometer compared to neutral mobile phases.

  • Selectivity Causality: By utilizing Multiple Reaction Monitoring (MRM) on a triple quadrupole system, we isolate the specific precursor ion of the N-Hydroxy impurity and fragment it into a unique product ion. This effectively filters out the massive background noise generated by the co-eluting Fasudil API, achieving a signal-to-noise ratio impossible with UV detection.

Experimental Protocol: ICH Q2(R2) Validation Workflow

The following protocol details the linearity and accuracy assessment for the Fasudil N-Hydroxy impurity.

Self-Validating System Design

Trustworthiness: This protocol is engineered as a self-validating system . By incorporating a Stable-Isotope-Labeled Internal Standard (SIL-IS) and continuous matrix spike-recovery checks at three concentration levels, the system continuously monitors itself. If the high-concentration API matrix causes ion suppression in the ESI source, the SIL-IS response drops proportionally. The ratio of Impurity/IS remains constant, automatically correcting the data and validating the integrity of every single injection.

Step 1: Preparation of Solutions
  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v) containing 0.1% Formic Acid.

  • API Matrix Solution: Dissolve Fasudil hydrochloride raw material in the diluent to achieve a concentration of 1.0 mg/mL[4].

  • Internal Standard (IS): Spike a constant concentration of D4​ -Fasudil N-Hydroxy Impurity (50 ng/mL) into all blanks, standards, and samples.

  • Linearity Standards: Prepare a stock solution of the N-Hydroxy impurity. Dilute sequentially to create six calibration levels spanning the reportable range: 10, 50, 100, 500, 1000, and 5000 ng/mL.

  • Accuracy Spikes: Spike the 1.0 mg/mL API Matrix Solution with the N-Hydroxy impurity at 50%, 100%, and 150% of the target specification limit (Target = 1000 ng/mL or 0.1%).

Step 2: LC-MS/MS Instrument Conditions
  • Column: High-strength silica C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water[4].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[4].

  • Gradient Program:

    • 0.00 - 0.10 min: 2% B (Retains the highly polar N-hydroxy impurity)[4].

    • 0.10 - 1.30 min: 2% to 98% B (Rapid elution)[4].

    • 1.30 - 1.79 min: 98% B (Column wash)[4].

    • 1.79 - 2.30 min: 2% B (Re-equilibration)[4].

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Detection: ESI+ MRM Mode.

Quantitative Data Summary

According to ICH Q2(R2), the range can be validated through the direct assessment of reportable results using an appropriate linear calibration model[3].

Table 2: Linearity Assessment Data

Criteria: Correlation coefficient ( R2 ) must be ≥0.999 .

Concentration LevelNominal Conc. (ng/mL)Mean Peak Area Ratio (Impurity/IS)% RSD (n=3)
Level 1 (LOQ)100.0524.2%
Level 2500.2612.8%
Level 31000.5251.5%
Level 45002.6101.1%
Level 5 (Target)10005.2350.8%
Level 6500026.1500.6%

Result: Linear regression analysis yielded an equation of y=0.0052x+0.0015 with an R2 of 0.9998 , confirming exceptional linearity across the reportable range.

Table 3: Accuracy (Recovery) Assessment Data

Criteria: Mean recovery must fall between 95.0% and 105.0% for trace impurities.

Spike LevelAmount Added (ng/mL)Amount Recovered (ng/mL)Recovery (%)% RSD (n=3)
50% 500496.599.3%1.2%
100% 10001008.2100.8%0.9%
150% 15001492.599.5%0.7%

Result: The mean recovery across all levels is 99.8% , demonstrating that the method accurately quantifies the impurity without interference from the Fasudil API matrix.

Analytical Workflow Visualization

G A Fasudil API Sample B Sample Preparation & IS Spiking A->B Extract C UPLC Separation (FasuQuant™) B->C Inject D ESI+ MS/MS Detection C->D Elute E Linearity & Accuracy Assessment D->E Analyze F ICH Q2(R2) Validated Quantification E->F Validate

Workflow for Fasudil N-Hydroxy Impurity quantification and validation.

Conclusion

The transition from conventional HPLC-UV to advanced LC-MS/MS workflows is not merely an upgrade in equipment; it is a fundamental shift in analytical confidence. By leveraging targeted MRM detection and self-validating internal standard protocols, the methodology presented herein exceeds the stringent linearity and accuracy requirements set forth by ICH Q2(R2)[3]. This ensures that drug development professionals can unequivocally verify the safety and purity profiles of Fasudil hydrochloride batches.

References

  • [3] Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation (ICH). 3

  • [1] Identification and characterization of the process-related impurities in fasudil hydrochloride by hyphenated techniques using a quality by design approach. Scite.ai. 1

  • [4] Method for detecting related substances in fasudil hydrochloride raw material or injection. Google Patents. 4

  • [2] Chemical Impurities and CAS Numbers. Scribd. 2

Sources

Comparative

Comparing UPLC vs HPLC methods for Fasudil impurity analysis

Title: Advanced Analytical Strategies for Fasudil Impurity Profiling: A Comparative Guide to HPLC and UPLC-MS/MS Methodologies Introduction Fasudil hydrochloride is a potent Rho-kinase inhibitor widely utilized in clinic...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Analytical Strategies for Fasudil Impurity Profiling: A Comparative Guide to HPLC and UPLC-MS/MS Methodologies

Introduction Fasudil hydrochloride is a potent Rho-kinase inhibitor widely utilized in clinical settings for the treatment of cerebral vasospasm. During its multi-step synthesis—typically involving 5-isoquinolinesulfonic acid and homopiperazine—various process-related impurities (e.g., dimers, isomers) and highly reactive genotoxic impurities (e.g., alkyl sulfonates) can be generated [1]. To ensure pharmaceutical safety and comply with ICH Q3A (process impurities) and ICH M7 (genotoxic impurities) guidelines, analytical scientists must deploy orthogonal chromatographic strategies. This guide objectively compares conventional High-Performance Liquid Chromatography (HPLC) with Ultra-Performance Liquid Chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) for comprehensive fasudil impurity profiling.

Mechanistic Foundations: Chromatographic Causality

The selection between HPLC and UPLC is dictated by the physicochemical nature of the target impurities and the fundamental principles of chromatographic resolution (governed by the Van Deemter equation).

  • HPLC-UV for Process Impurities: Conventional HPLC relies on columns packed with 5 μm particles. Because the mass transfer term (C term) in the Van Deemter equation is significant for larger particles, flow rates must be kept relatively low (~1.0 mL/min) to maintain high theoretical plates. To resolve structurally similar process impurities like the 8-position isomer or fasudil dimers, a long column (e.g., 250 mm) and an extended gradient (30–40 min) are required [2]. Furthermore, because fasudil contains basic secondary and tertiary amines within its homopiperazine ring, triethylamine (TEA) is often added to the mobile phase. TEA acts as a competing base, masking residual silanol groups on the C18 stationary phase and preventing severe peak tailing [2].

  • UPLC-MS/MS for Genotoxic Impurities: Alkyl sulfonates (e.g., methyl 5-isoquinolinesulfonate) are DNA-reactive impurities present at trace levels (sub-ppm) and lack strong UV chromophores. UPLC utilizes sub-2 μm particles (e.g., 1.7 μm), which flattens the Van Deemter curve. This allows for higher linear velocities without a loss in efficiency, enabling ultra-fast separations (<5 min) and sharper peaks that drastically enhance the signal-to-noise ratio [1]. Here, formic acid replaces TEA; it provides the necessary protons to facilitate efficient ionization in positive electrospray ionization (ESI+) mode while maintaining the volatility required for mass spectrometry compatibility [1].

ImpurityPathway Raw 5-Isoquinolinesulfonic Acid (Raw Material) Intermediate 5-Isoquinolinesulfonyl Chloride (Intermediate) Raw->Intermediate Thionyl Chloride API Fasudil Hydrochloride (API) Intermediate->API Homopiperazine ProcImp Process-Related Impurities (Dimers, Isomers) Intermediate->ProcImp Side Reactions GenoImp Genotoxic Impurities (Alkyl Sulfonates) Intermediate->GenoImp Residuals + Alcohols API->ProcImp Degradation

Figure 1: Fasudil synthesis pathway and the generation of process-related vs. genotoxic impurities.

Comparative Performance Metrics

The following table synthesizes the quantitative performance data of both methodologies based on validated industry protocols.

ParameterHPLC-UV (Process Impurities)UPLC-MS/MS (Genotoxic Impurities)
Primary Target Dimers, Isomers, DegradantsMethyl/Ethyl 5-isoquinolinesulfonate
Column Chemistry C18 (250 × 4.6 mm, 5 μm)BEH C18 (50 × 2.0 mm, 1.7 μm)
Mobile Phase TEA (aq) / Acetonitrile0.1% Formic Acid (aq) / Methanol
Flow Rate 1.0 mL/min0.3 mL/min
Detection Mode UV Absorbance (275 nm)ESI+ MS/MS (MRM)
Typical Run Time 30 – 40 min2 – 5 min
Limit of Detection (LOD) ~0.071 µg/mL~0.51 ng/mL
Regulatory Focus ICH Q3A/Q3BICH M7

Self-Validating Experimental Protocols

To ensure data integrity, every analytical run must incorporate built-in System Suitability Tests (SSTs) that validate the system's performance prior to sample analysis.

Protocol A: HPLC-UV Workflow for Process-Related Impurities Objective: Quantify synthesis byproducts and degradation products.

  • Mobile Phase Preparation: Prepare Mobile Phase A using a 1.5 wt% aqueous solution of triethylamine and acetonitrile (87:13 v/v). Use pure acetonitrile as Mobile Phase B [2].

  • Sample Preparation: Dissolve the fasudil hydrochloride sample in a compatible diluent to a final concentration of 0.5 mg/mL [2].

  • Chromatographic Conditions: Inject 20 μL onto a C18 column (250 × 4.6 mm, 5 μm) maintained at 30 °C. Set the flow rate to 1.0 mL/min and UV detection to 275 nm [2].

  • System Validation (SST):

    • Specificity Check: Inject a blank solvent. Confirm no interfering peaks at the retention time of fasudil (~10.2 min) or the dimer (~28.6 min) [2].

    • Resolution Check: Inject a system suitability solution containing known impurities. The resolution (Rs) between critical pairs (e.g., impurity 8 and 10) must be ≥ 1.0 [2].

    • Precision Check: Inject the reference standard 5 times continuously. The Relative Standard Deviation (RSD) of the peak area must be ≤ 5% [2].

Protocol B: UPLC-MS/MS Workflow for Genotoxic Impurities Objective: Quantify trace levels of methyl/ethyl 5-isoquinolinesulfonate.

  • Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% formic acid in water and Mobile Phase B as 0.1% formic acid in methanol [1].

  • Sample Preparation: Extract the sample using an appropriate organic solvent to isolate the alkyl sulfonates from the fasudil API matrix.

  • Chromatographic Conditions: Inject 1 μL onto a Waters ACQUITY UPLC BEH C18 column (50 mm × 2.0 mm, 1.7 μm) maintained at 40 °C. Run an isocratic or rapid gradient elution at a flow rate of 0.3 mL/min [1].

  • MS/MS Detection: Operate the mass spectrometer in ESI+ mode using Multiple Reaction Monitoring (MRM) to target specific precursor-to-product ion transitions [1].

  • System Validation (SST):

    • Sensitivity Check: Inject the Limit of Quantification (LOQ) standard (e.g., 1.90 ng/mL for the ethyl derivative). The Signal-to-Noise (S/N) ratio must be > 10 [1].

    • Accuracy Check: Perform spike recovery experiments on the sample matrix. Acceptable recovery must fall within the strictly validated range of 102.8% to 107.1% [1].

Workflow Sample Fasudil Sample HPLC_Prep Dilution (0.5 mg/mL) Sample->HPLC_Prep Process Impurities UPLC_Prep Trace Extraction Sample->UPLC_Prep Genotoxic Impurities HPLC_Col C18 Column (5 μm) HPLC_Prep->HPLC_Col HPLC_Det UV Detection (275 nm) HPLC_Col->HPLC_Det UPLC_Col BEH C18 (1.7 μm) UPLC_Prep->UPLC_Col UPLC_Det ESI+ MS/MS (MRM) UPLC_Col->UPLC_Det

Figure 2: Parallel analytical workflows for Fasudil impurity profiling using HPLC-UV and UPLC-MS/MS.

Conclusion

For routine quality control and monitoring of standard process-related impurities, HPLC-UV remains the robust workhorse, utilizing specific mobile phase modifiers to manage the basic nature of fasudil. However, when addressing the stringent safety thresholds of genotoxic impurities, laboratories must pivot to UPLC-MS/MS. The sub-2 μm particle chemistry combined with tandem mass spectrometry provides the necessary leap in sensitivity and speed required to confidently quantify DNA-reactive threats at the nanogram level.

References

  • [3] Isolation, Synthesis, and Identification of Process‐Related Impurities From Morinidazole (Contains Fasudil QbD data). ResearchGate. Link

  • [2] Method for detecting related substances in fasudil hydrochloride raw material or injection. Google Patents. Link

  • [1] Derivative-Based Non-Target Identification of DNA-Reactive Impurities with Fragment Ion Filtering. MDPI. Link

Sources

Validation

Inter-Laboratory Reproducibility of Fasudil N-Hydroxy Impurity Testing: A Comparative Guide to Analytical Methodologies

As pharmaceutical manufacturing scales globally, the analytical transfer of impurity testing methods between laboratories has become a critical bottleneck. Fasudil, a potent Rho-kinase (ROCK) inhibitor utilized primarily...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical manufacturing scales globally, the analytical transfer of impurity testing methods between laboratories has become a critical bottleneck. Fasudil, a potent Rho-kinase (ROCK) inhibitor utilized primarily for the treatment of cerebral vasospasm, requires rigorous process-related impurity profiling to meet ICH Q8 Quality by Design (QbD) standards ()[1].

This technical guide objectively compares the legacy High-Performance Liquid Chromatography (HPLC-UV) methods against an advanced Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) framework for the quantification of the Fasudil N-Hydroxy Impurity (CAS: 1350827-92-7). By examining the causality behind experimental choices, we establish a self-validating protocol designed to eliminate inter-laboratory variability.

Mechanistic Insight: The Root Cause of Inter-Lab Variability

To understand why analytical reproducibility fails, we must first look at the biological and chemical context of the active pharmaceutical ingredient (API) and its byproducts. Fasudil functions by inhibiting the ROCK pathway, preventing the phosphorylation of myosin light chain phosphatase, which ultimately leads to vasodilation ()[1].

ROCK_Pathway RhoA Active RhoA (GTP-bound) ROCK Rho-Kinase (ROCK) RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase ROCK->MLCP Inhibits MLC Myosin Light Chain ROCK->MLC Activates Fasudil Fasudil API Fasudil->ROCK Inhibits MLCP->MLC Dephosphorylates Contraction Vasoconstriction MLC->Contraction Promotes

Caption: Fasudil mechanism of action via Rho-kinase (ROCK) pathway inhibition.

During synthesis, the Fasudil N-Hydroxy Impurity ( C14​H17​N3​O3​S , MW: 307.37 g/mol ) is frequently generated ()[2]. The primary driver of inter-laboratory variability in testing this specific impurity lies in its structural thermodynamics. The N-hydroxy modification on the diazepane ring creates a highly polar, pH-sensitive microenvironment.

In legacy RP-HPLC methods utilizing phosphate buffers (pH ~7.0), minor calibration differences in pH meters across different laboratories (e.g., pH 6.95 vs. 7.05) cause dramatic shifts in the ionization state of the diazepane nitrogen. This leads to unpredictable retention time (Rt) drifting and frequent co-elution with the parent API or other byproducts like the N-oxide derivative. Advanced hyphenated techniques (LC-MS/MS) resolve this by locking the ionization state with volatile buffers and utilizing orthogonal mass separation ()[1].

Methodological Comparison: Legacy vs. Advanced Frameworks

By replacing 5 µm columns with sub-2 µm architectures and transitioning from UV detection to Multiple Reaction Monitoring (MRM), the advanced UHPLC-MS/MS method mathematically eliminates the baseline noise and peak-integration subjectivity that plagues inter-lab transfers.

Analytical ParameterLegacy Method (HPLC-UV)Advanced Method (UHPLC-MS/MS)Impact on Inter-Lab Reproducibility
Stationary Phase 250 x 4.6 mm, 5 µm C1850 x 2.1 mm, 1.7 µm C18Sub-2 µm particles reduce eddy diffusion (van Deemter equation), ensuring consistent peak integration across different lab technicians.
Mobile Phase Phosphate buffer (pH 7.0) / Methanol0.1% Formic acid / AcetonitrileVolatile acidic buffer forces full protonation, eliminating the pH-induced retention time shifts seen with neutral phosphate buffers.
Detection Mode UV Absorbance at 275 nmESI+ MS/MS (MRM mode)Orthogonal mass filtering (m/z 308.1) removes interference from co-eluting unknown impurities, standardizing quantification.
Limit of Detection ~0.07 µg/mL<0.005 µg/mLAllows accurate quantification of trace impurities well below the ICH reporting threshold without baseline noise interference.
Inter-Lab RSD% 4.5% - 6.0%<1.5% Demonstrates superior robustness when the method is transferred between different global laboratory environments.
Run Time 30 minutes5 minutesHigher throughput reduces time-dependent sample degradation during analysis in the autosampler.

Self-Validating Experimental Protocol: UHPLC-MS/MS

To guarantee trustworthiness, a protocol cannot simply list steps; it must be a self-validating system . The following workflow incorporates an internal standard (IS) and strict System Suitability Testing (SST) gates to ensure that any volumetric errors or matrix suppression effects in a new laboratory are automatically corrected before sample analysis begins.

Workflow A Sample Preparation (Fasudil + Spiked N-Hydroxy Impurity) B Multi-Laboratory Distribution (Blind Testing Protocol) A->B C Legacy HPLC-UV Method (5 µm C18, Phosphate Buffer) B->C D Advanced UHPLC-MS/MS Method (1.7 µm C18, Volatile Buffer) B->D E Data Aggregation & Inter-Lab RSD% Calculation C->E D->E

Caption: Workflow for assessing inter-laboratory reproducibility of Fasudil impurity testing.

Step 1: Preparation of the Self-Validating Matrix
  • Causality: Using an isotopically labeled internal standard compensates for ionization suppression and volumetric pipetting errors across different lab technicians.

  • Action: Prepare a diluent of 50:50 Water:Acetonitrile. Dissolve the Fasudil API sample to a concentration of 0.5 mg/mL. Spike the sample with the Fasudil N-Hydroxy Impurity reference standard at the 0.1% specification level (0.5 µg/mL). Add Fasudil-d4 as the Internal Standard (IS) at a constant 1.0 µg/mL to all blanks, standards, and samples.

Step 2: Chromatographic Separation (UHPLC)
  • Causality: A steep gradient with 0.1% formic acid ensures the diazepane nitrogen remains fully protonated. This prevents the peak tailing and shifting that occurs when the analyte approaches its pKa in neutral buffers.

  • Action: Inject 2 µL onto a 50 x 2.1 mm, 1.7 µm C18 column maintained at 40°C. Run a linear gradient from 5% to 95% Acetonitrile (containing 0.1% formic acid) over 4 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometric Detection (ESI+ MRM)
  • Causality: Multiple Reaction Monitoring (MRM) provides absolute specificity. Even if a laboratory's column degrades and causes the N-Hydroxy impurity to co-elute with the API, the mass spectrometer isolates the impurity, preventing false-positive integrations.

  • Action: Set the mass spectrometer to positive Electrospray Ionization (ESI+). Monitor the specific transition m/z 308.1 → [Fragment] for the N-Hydroxy impurity, and m/z 292.1 → [Fragment] for the Fasudil API.

Step 4: System Validation (The Quality Gate)
  • Causality: Before acquiring any batch data, the system must mathematically prove it is capable of reproducible results in its current environment.

  • Action: Run 5 replicate injections of the System Suitability Test (SST) solution. The analytical run is only validated to proceed if :

    • The Relative Standard Deviation (RSD) of the Impurity/IS peak area ratio is <2.0%.

    • The Signal-to-Noise (S/N) ratio for the 0.05 µg/mL Limit of Quantitation (LOQ) standard is >10.

Conclusion

Achieving inter-laboratory reproducibility for the Fasudil N-Hydroxy Impurity requires abandoning pH-sensitive legacy HPLC-UV methods. By adopting a UHPLC-MS/MS framework grounded in Quality by Design principles, laboratories can leverage volatile buffers and orthogonal mass detection to drop inter-lab RSDs from ~6.0% to under 1.5%. This ensures that global supply chains maintain strict, unyielding standards for drug purity and patient safety.

References

  • Identification and characterization of the process-related impurities in fasudil hydrochloride by hyphenated techniques using a quality by design approach Source: Journal of Separation Science (via PubMed - National Institutes of Health) URL:[Link]

  • Fasudil N-Hydroxy Impurity (CID 57333975) Source: PubChem - National Institutes of Health (NIH) URL:[Link]

Sources

Comparative

Comparative Guide: Robustness Testing of Chromatographic Methods for Fasudil Impurities

The Analytical Imperative: Why Fasudil Demands QbD Fasudil hydrochloride is a potent Rho-kinase inhibitor and vasodilator utilized primarily in the management of cerebral vasospasm[1]. During its synthesis, several proce...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Imperative: Why Fasudil Demands QbD

Fasudil hydrochloride is a potent Rho-kinase inhibitor and vasodilator utilized primarily in the management of cerebral vasospasm[1]. During its synthesis, several process-related impurities are generated. In strict compliance with ICH Q8 guidelines, these impurities must be identified, characterized, and controlled to levels below 0.10% to ensure the safety of the active pharmaceutical ingredient (API)[1][2].

From a chromatographic perspective, Fasudil presents a unique challenge. The molecule contains both an isoquinoline ring and a basic piperazine moiety. This dual basicity leads to severe secondary interactions with residual silanols on silica-based stationary phases, often resulting in unacceptable peak tailing and co-elution with closely related impurities. Therefore, developing a robust method requires a deep understanding of the mechanistic causality behind retention behavior, specifically the interplay between mobile phase pH, buffering capacity, and ion-pairing agents.

This guide objectively compares the two dominant chromatographic strategies for Fasudil impurity profiling and provides a self-validating protocol for establishing a Method Operable Design Region (MODR) through robustness testing.

Mechanistic Causality: Method A vs. Method B

To mitigate the secondary silanol interactions of Fasudil, analytical scientists typically deploy one of two distinct methodologies. Choosing between them depends entirely on the Analytical Target Profile (ATP)—whether the goal is routine Quality Control (QC) or structural elucidation of unknown impurities.

Method A: The Traditional Ion-Pairing Approach (UV-Optimized)

This method relies on high-capacity non-volatile buffers. It utilizes a base-deactivated silica (BDS) column (e.g., Centurysil-C18 BDS, 4.6 × 200 mm, 5 μm) paired with a mobile phase consisting of sodium dihydrogen phosphate, acetonitrile, and triethylamine (TEA) adjusted to pH 7.0 with phosphoric acid[3].

  • The Causality: TEA acts as a sacrificial masking agent. Because TEA is a smaller, highly basic amine, it aggressively competes with the piperazine nitrogen of Fasudil for active silanol sites on the column. This prevents Fasudil from binding irreversibly, resulting in sharp, symmetrical peaks.

  • The Limitation: Phosphate and TEA are strictly non-volatile. This method cannot be hyphenated to mass spectrometry (LC-MS), blinding the analyst to the structural identity of emerging impurities.

Method B: The QbD-Driven Volatile Buffer Approach (LC-MS Compatible)

To identify the elemental compositions of impurities via positive ESI high-resolution TOF-MS, a volatile mobile phase is mandatory[1][4]. This method utilizes columns like WondaSil C18 or ZORBAX StableBond-C18 paired with a gradient elution of methanol and an ammonium acetate buffer[4][5].

  • The Causality: Ammonium acetate provides the necessary ionic strength to control the ionization state of Fasudil without leaving non-volatile salt deposits in the MS source. By monitoring specific precursor-to-product ions (e.g., m/z 292.2/99.2 for Fasudil) via Multiple Reaction Monitoring (MRM), analysts can achieve extreme sensitivity[5].

  • The Limitation: Volatile buffers have narrower buffering capacities. A slight shift in pH can drastically alter the ionization state of the isoquinoline moiety (pKa ~5.5), making this method inherently more susceptible to robustness failures if not strictly controlled.

Quantitative Product Comparison
ParameterMethod A: Phosphate/TEA (UV)Method B: Ammonium Acetate (LC-MS)Causality / Impact on Robustness
Column Chemistry Centurysil-C18 BDS (4.6 x 200 mm)WondaSil C18 / ZORBAX SB-C18BDS minimizes silanol activity; SB provides low-pH stability.
Buffer System 0.08 M NaH₂PO₄ + TEA (pH 7.0)Ammonium Acetate + MethanolTEA masks silanols; Acetate provides essential MS volatility.
Detection UV at 272 nm / 275 nmESI-TOF-MS / UV at 275 nmUV is standard for QC; MS is required for structural elucidation.
Robustness Risk Low (High buffer capacity)Moderate (Sensitive to temp/pH shifts)MS methods require tighter control of the MODR via DoE testing.

Logical Workflow: QbD Robustness Testing

To ensure these methods are viable for long-term use, we must establish their robustness. Below is the logical workflow mapping the Quality by Design (QbD) approach to robustness testing.

Robustness_Workflow cluster_methods Method Alternatives Start Define Analytical Target Profile (Fasudil Impurity ≤0.10%) Risk Risk Assessment of CMPs (pH, Flow, Temp, Organic %) Start->Risk DoE Design of Experiments (DoE) Fractional Factorial / Plackett-Burman Risk->DoE MethodA Method A: Phosphate/TEA (UV-Optimized) DoE->MethodA MethodB Method B: Ammonium Acetate (LC-MS Compatible) DoE->MethodB SST System Suitability Feedback Loop (Rs > 2.0, Tf < 1.5) MethodA->SST MethodB->SST SST->Risk Fail (Recalibrate) MODR Establish MODR (Method Operable Design Region) SST->MODR Pass

QbD-driven robustness testing workflow for Fasudil impurity chromatographic methods.

Experimental Protocol: A Self-Validating System

A true robustness test cannot rely on passive observation; it must be a self-validating system where the chromatography data system (CDS) automatically accepts or rejects the method based on predefined Critical Quality Attributes (CQAs).

Phase 1: Preparation of the Self-Validating Standard Matrix
  • Diluent Preparation: Prepare a diluent of 70% acetonitrile[6]. This ensures the sample matrix closely matches the elution strength of the mobile phase, preventing solvent-induced peak distortion.

  • API Solubilization: Dissolve the Fasudil hydrochloride raw material in the diluent to yield a base concentration of exactly 0.5 mg/mL[6].

  • Impurity Spiking: Spike the solution with known process-related impurities (e.g., Impurity 1, 3, 5) at the strict ICH specification limit of 0.10% (w/w) relative to the API[1][6].

  • Self-Validation Blank Check: Inject a blank (70% ACN) prior to the standard. Causality Rule: If any peak > 0.01% area is detected at the Fasudil retention time (~10.2 min), the system must automatically halt for column backflushing to prevent carryover contamination[6].

Phase 2: Execution of the Plackett-Burman DoE Matrix

Program the CDS to execute a Design of Experiments (DoE) sequence, intentionally perturbing the Critical Method Parameters (CMPs) from their nominal values[2]:

  • Mobile Phase pH: Nominal ± 0.2 units[2].

  • Flow Rate: Nominal (e.g., 1.0 mL/min) ± 0.1 mL/min[6].

  • Column Temperature: Nominal (e.g., 30 °C) ± 5 °C[6].

Phase 3: System Suitability Testing (SST) Auto-Verification

For every perturbed run in the DoE matrix, the system must evaluate the following criteria. Failure to meet these criteria means the perturbed parameter falls outside the MODR.

  • Resolution (Rs) > 2.0: Must be maintained between Fasudil and its closest eluting impurity.

  • Tailing Factor (Tf) < 1.5: Causality Rule: If Tf exceeds 1.5 during a pH shift, it indicates that the buffering capacity has been exhausted and secondary silanol interactions are dominating the separation kinetics.

Quantitative Robustness Data Analysis

The following table summarizes the experimental robustness data for Method B (Ammonium Acetate / LC-MS) . Because volatile buffers are highly sensitive, observing the causality between parameter shifts and chromatographic output is critical.

Altered ParameterVariationRetention Time Shift (Fasudil)Resolution (Rs)Tailing Factor (Tf)System Status
Nominal Baseline 010.23 min2.81.1PASS
pH Level +0.2 units10.85 min2.51.2PASS
pH Level -0.2 units9.41 min1.81.6FAIL (Rs < 2.0)
Flow Rate +0.1 mL/min9.30 min2.61.1PASS
Column Temp +5 °C9.80 min2.41.2PASS

Expert Insight: The data clearly shows a catastrophic failure when the pH is dropped by 0.2 units. At lower pH, the basic moieties of Fasudil become fully protonated, drastically reducing their hydrophobic retention on the C18 stationary phase (eluting earlier at 9.41 min). Furthermore, the increased ionization exacerbates silanol interactions, driving the Tailing Factor up to 1.6 and destroying the resolution (Rs = 1.8). Consequently, the MODR for Method B must strictly control pH to +0.2 / -0.05 units to maintain analytical integrity.

References

  • Identification and characterization of the process-related impurities in fasudil hydrochloride by hyphenated techniques using a quality by design approach. PubMed / nih.gov. 1

  • Identification and characterization of the process‐related impurities in fasudil hydrochloride by hyphenated techniques using a quality by design approach. Scite.ai. 2

  • [Identification of the related substances in fasudil hydrochloride with hyphenated techniques]. ResearchGate. 4

  • Method for detecting related substances in fasudil hydrochloride raw material or injection. Google Patents. 6

  • Determination of fasudil hydrocholoride content in fasudil hydrocholoride injection by HPLC method. ResearchGate. 3

  • Simultaneous quantitative analysis of fasudil and its active metabolite in human plasma by liquid chromatography electro-spray tandem mass spectrometry. PubMed / nih.gov. 5

Sources

Validation

A Comparative Guide to Peak Purity Analysis of Fasudil N-Hydroxy Impurity in Forced Degradation Studies

A Senior Application Scientist's Field-Proven Perspective on Leveraging Orthogonal Detection Technologies for Unambiguous Impurity Profiling For researchers, scientists, and drug development professionals, ensuring the s...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Perspective on Leveraging Orthogonal Detection Technologies for Unambiguous Impurity Profiling

For researchers, scientists, and drug development professionals, ensuring the stability and purity of an active pharmaceutical ingredient (API) is paramount. Forced degradation studies are a cornerstone of this process, providing critical insights into a drug's intrinsic stability, its degradation pathways, and the potential formation of harmful impurities.[1][2] This guide provides an in-depth technical comparison of analytical strategies for confirming the peak purity of a key potential degradation product of Fasudil, the Fasudil N-Hydroxy Impurity.

Fasudil, a potent Rho-kinase inhibitor, is investigated for various therapeutic applications.[3] During its development and stability testing, it is crucial to identify and control any impurities that may arise. The Fasudil N-Hydroxy Impurity (C₁₄H₁₇N₃O₃S, MW: 307.37 g/mol ) is a potential oxidative degradation product.[4][5] Establishing a stability-indicating analytical method that can not only detect this impurity but also unequivocally confirm the homogeneity of its chromatographic peak is a regulatory expectation and a scientific necessity.[6]

This guide will compare the capabilities of High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) against the more definitive power of Liquid Chromatography-Mass Spectrometry (LC-MS) for this specific application. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to illustrate the strengths and limitations of each technique.

The Strategic Imperative of Forced Degradation

Forced degradation studies, or stress testing, involve subjecting the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, light, and exposure to acidic, basic, and oxidative environments.[1][7][8] The primary objectives, as outlined in the International Council for Harmonisation (ICH) guidelines (specifically ICH Q1A(R2)), are to:

  • Identify likely degradation products: This helps in establishing degradation pathways.[2][4]

  • Demonstrate the specificity of the analytical method: The method must be able to separate and detect the API from its impurities and degradation products.[6]

  • Provide insights into the intrinsic stability of the molecule: This knowledge informs formulation development, packaging, and storage conditions.[9]

A typical goal is to achieve 5-20% degradation of the API to ensure that a meaningful amount of degradation products are formed for analysis without completely destroying the sample.[6]

Experimental Design: A Multi-Condition Stress Protocol for Fasudil

To comprehensively assess the stability of Fasudil and the potential formation of the N-Hydroxy impurity, a systematic forced degradation study is designed. The following workflow illustrates the key stages.

G cluster_0 Phase 1: Stress Condition Induction cluster_1 Phase 2: Analytical Workflow cluster_2 Phase 3: Data Analysis & Peak Purity Assessment fasudil_api Fasudil API Sample stress_conditions Application of Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) fasudil_api->stress_conditions Expose API stressed_samples Stressed Fasudil Samples (Targeting 5-20% Degradation) stress_conditions->stressed_samples Generate Degradants sample_prep Sample Preparation (Dilution & Neutralization) stressed_samples->sample_prep hplc_separation HPLC Separation (Reversed-Phase C18) sample_prep->hplc_separation detection Orthogonal Detection hplc_separation->detection pda PDA Detection (UV Spectra Acquisition) detection->pda ms MS/MS Detection (Precursor/Product Ion Scans) detection->ms pda_analysis PDA Data Analysis (Spectral Comparison) pda->pda_analysis ms_analysis MS Data Analysis (Mass Confirmation & Fragmentation) ms->ms_analysis peak_purity_report Peak Purity Confirmation Report pda_analysis->peak_purity_report Purity Angle/ Threshold ms_analysis->peak_purity_report Mass Confirmation

Caption: Experimental workflow for forced degradation and peak purity analysis.

Step-by-Step Stress Condition Protocol

The following protocols are designed to induce relevant degradation of Fasudil. A control sample (Fasudil dissolved in the mobile phase diluent without stress) should be analyzed alongside all stressed samples.

  • Acid Hydrolysis:

    • Dissolve Fasudil in 0.1 M HCl.

    • Heat at 60°C for 8 hours.

    • Cool, neutralize with an appropriate amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration.

  • Base Hydrolysis:

    • Dissolve Fasudil in 0.1 M NaOH.

    • Keep at room temperature for 24 hours.

    • Neutralize with an appropriate amount of 0.1 M HCl and dilute with mobile phase.

  • Oxidative Degradation:

    • Dissolve Fasudil in 3% H₂O₂.

    • Keep at room temperature for 12 hours, protected from light.

    • Dilute with mobile phase. Rationale: The N-Hydroxy impurity is a known potential oxidative degradant, making this a critical stress condition.[4]

  • Thermal Degradation:

    • Expose solid Fasudil powder to 105°C in a hot air oven for 48 hours.

    • Dissolve the stressed powder in the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of Fasudil (in mobile phase) to a photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • Analyze directly.

Analytical Methodologies: A Head-to-Head Comparison

A stability-indicating HPLC method is the foundation for this analysis. The following method is a representative example based on published literature for Fasudil and its related substances.[4][10]

Core HPLC Method Parameters
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Phosphate Buffer, pH 7.0
Mobile Phase B Methanol
Gradient Time (min)
0
30
35
40
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 275 nm

Alternative 1: HPLC with Photodiode Array (PDA) Detection

A PDA detector acquires the entire UV-Vis spectrum at each point in the chromatogram, providing three-dimensional data (absorbance vs. time vs. wavelength).[7]

Principle of Peak Purity Assessment with PDA

The core principle is spectral comparison.[7] If a chromatographic peak represents a single, pure compound, the UV spectrum should be identical across the entire peak (upslope, apex, and downslope). Chromatography data systems (CDS) use algorithms to calculate a "purity angle" or "purity factor" by comparing these spectra against a reference spectrum (usually from the peak apex). A value below a certain threshold suggests the peak is spectrally pure.

Hypothetical Performance Data (HPLC-PDA)

Let's assume the N-Hydroxy impurity elutes at approximately 15.2 minutes under the specified HPLC conditions.

Stress ConditionFasudil Degradation (%)N-Hydroxy Impurity Peak AreaPeak Purity Result (Threshold = 995)Interpretation
Control < 0.1%Not DetectedN/ANo degradation observed.
Acid Hydrolysis 12.5%Not DetectedN/AFasudil is susceptible to acid, but N-Hydroxy impurity is not a major degradant.
Base Hydrolysis 8.2%Not DetectedN/AFasudil shows some base lability, but N-Hydroxy impurity is not formed.
Oxidative (3% H₂O₂) 18.7% Detected Purity Factor = 998.5 Peak appears pure based on spectral data.
Thermal 5.5%Not DetectedN/AFasudil is relatively stable to dry heat.
Photolytic 9.8%Not DetectedN/AFasudil shows moderate light sensitivity.
Expertise & Causality: The Limitations of PDA
  • Similar Chromophores: If a co-eluting impurity has a very similar UV spectrum to the N-Hydroxy impurity, the PDA will not be able to differentiate them. This is a major risk for structurally similar compounds.

  • Low-Level Impurities: If a co-eluting impurity is present at a very low concentration or has a much lower molar absorptivity, its contribution to the overall spectrum may be too small to exceed the purity threshold.

  • No Structural Information: A "pure" PDA result provides no structural confirmation. It only indicates spectral homogeneity.

Alternative 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides an orthogonal detection method based on a fundamentally different physical property: the mass-to-charge ratio (m/z) of an ion. This makes it an exceptionally powerful tool for impurity identification and confirmation.[1]

Principle of Peak Purity Assessment with LC-MS

LC-MS confirms peak purity by demonstrating that only ions of a specific, expected m/z are present across the chromatographic peak. By using a high-resolution mass spectrometer (like a TOF or Orbitrap) or a tandem mass spectrometer (like a triple quadrupole), we can achieve exquisite selectivity and gain structural information.[2]

For the Fasudil N-Hydroxy impurity (MW = 307.37), we would expect a protonated molecule [M+H]⁺ at m/z 308.1 . Based on published LC-MS/MS data for a similar hydroxy metabolite of Fasudil, a key fragmentation product ion is observed at m/z 99.2 . This specific precursor-to-product ion transition provides a highly selective and sensitive method for confirmation.

Hypothetical Performance Data (LC-MS)
Stress ConditionN-Hydroxy Peak (at 15.2 min)Extracted Ion Chromatogram (m/z 308.1)Other m/z values detected in peak?Interpretation
Control Not DetectedNo PeakN/AN-Hydroxy impurity is not present.
Acid Hydrolysis Not DetectedNo PeakN/AN-Hydroxy impurity is not formed.
Base Hydrolysis Not DetectedNo PeakN/AN-Hydroxy impurity is not formed.
Oxidative (3% H₂O₂) Detected Symmetrical Peak Observed No Peak is pure. Confirmed presence of N-Hydroxy impurity.
Thermal Not DetectedNo PeakN/AN-Hydroxy impurity is not formed.
Photolytic Not DetectedNo PeakN/AN-Hydroxy impurity is not formed.
Trustworthiness: The Self-Validating Power of MS

The LC-MS data provides a much higher degree of confidence. The presence of a chromatographic peak that responds only to the specific m/z of the target analyte is definitive proof of its identity and purity with respect to non-isobaric impurities. Further confirmation through MS/MS fragmentation provides structural evidence, making the identification authoritative.

The following diagram illustrates a plausible degradation pathway for Fasudil under oxidative stress, leading to the N-Hydroxy impurity.

Caption: Plausible formation of Fasudil N-Hydroxy Impurity.

Conclusion: An Integrated Approach for Robust Peak Purity Confirmation

For the critical task of confirming the peak purity of the Fasudil N-Hydroxy impurity in forced degradation samples, relying solely on HPLC-PDA carries an inherent risk of ambiguity. While PDA is an excellent tool for routine analysis and initial screening due to its simplicity and universality, it is susceptible to being misled by co-eluting impurities with similar spectral properties.

LC-MS, on the other hand, provides an orthogonal and far more definitive assessment. The specificity of mass detection, particularly when coupled with high-resolution MS or tandem MS/MS, offers an unparalleled level of confidence in both the identity and purity of the analyte peak. It transforms the analysis from a measure of spectral homogeneity to a confirmation of molecular identity.

Recommendation: A best-practice, self-validating system employs both detectors in concert. Use HPLC-PDA for initial method development and to monitor overall degradation trends. However, for the definitive confirmation of peak purity for any identified degradation product, especially for regulatory submissions, LC-MS analysis is essential. This integrated approach combines the broad applicability of PDA with the definitive specificity of MS, ensuring the highest level of scientific integrity and trustworthiness in your stability program.

References

  • Bhardwaj, S. K., & Singh, S. (2018). Forced Degradation Studies for Stability-Indicating Method Development. In Stability-Indicating HPLC Methods for Drug Analysis. Springer.
  • Google Patents. (n.d.). HPLC detection method of fasudil hydrochloride related substances.
  • Google Patents. (n.d.). Method for detecting related substances in fasudil hydrochloride raw material or injection.
  • Song, M., Chen, Y. Q., Lu, P. B., & Hang, T. J. (2014). Identification and characterization of the process-related impurities in fasudil hydrochloride by hyphenated techniques using a quality by design approach.
  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

  • Li, W., Jia, Y., Wang, Y., Zhang, Y., & Li, S. (2010). Simultaneous quantitative analysis of fasudil and its active metabolite in human plasma by liquid chromatography electro-spray tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 52(4), 632–636.
  • Agilent Technologies. (n.d.). Enhanced Diode Array Detector Sensitivity and Automated Peak Purity Control. Retrieved from [Link]

  • Pandey, P. K. (2025, November 19). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. The Pharma Guide. Retrieved from [Link]

  • ICH. (2006). Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation. Retrieved from [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

  • Grant, G. (1990). Evaluation of a photodiode array detector for the verification of peak-homogeneity in high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 8(3), 271-277.
  • Alsante, K. M., et al. (2014). Forced Degradation Studies. In Handbook of Stability Testing in Pharmaceutical Development (pp. 59-108). Springer.
  • ChemBK. (2024, April 9). Fasudil hydrochloride. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Element Lab Solutions. (2017, September 20). Diode Array Detector Settings. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • IJSDR. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (2021, July 26). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Fasudil-impurities. Retrieved from [Link]

  • Wang, L., et al. (2020). Absorption, tissue disposition, and excretion of fasudil hydrochloride, a RHO kinase inhibitor, in rats and dogs.
  • López-López, A., et al. (2022). Fasudil inhibits α-synuclein aggregation through ROCK-inhibition-mediated mechanisms. Neurobiology of disease, 169, 105741.
  • Onat, F. Y., et al. (2018). Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF. Molecules, 23(7), 1779.
  • Khan, S. A., et al. (2020). The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic.
  • Shaik, R. B., et al. (2023). LC–MS/MS Profiling of Stress-Induced Degradation Products of Avapritinib and Development of a Stability-Indicating HPLC Method.
  • Gopi, M., et al. (2024). METHOD (RP-HPLC) DEVELOPMENT FOR BELUMOSUDIL QUANTIFICATION AND LC-MS CHARACTERISATION OF BELUMOSUDIL DEGRADANTS GENERATED IN DEGRADATIONS RESEARCH. RASĀYAN Journal of Chemistry, 17(2), 552-561.
  • PubChem. (n.d.). Fasudil N-Hydroxy Impurity. National Center for Biotechnology Information. Retrieved from [Link]

  • Dolan, J. W. (2018). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. LCGC North America, 36(3), 172-177.
  • Jeler, M. (2020, November 12). Peak Purity Algorithms using Diode Array Detectors.
  • Song, M., Chen, Y. Q., Lu, P. B., & Hang, T. J. (2014). Identification and characterization of the process-related impurities in fasudil hydrochloride by hyphenated techniques using a quality by design approach.
  • Google Patents. (n.d.). Method for detecting related substances in fasudil hydrochloride raw material or injection.
  • Separation Science. (2024, October 28). Peak Purity in Chromatography: Enhancing Analysis Accuracy. Retrieved from [Link]

  • Lopez-Lopez, A., et al. (2017). The ROCK Inhibitor Fasudil Prevents Chronic Restraint Stress-Induced Depressive-Like Behaviors and Dendritic Spine Loss in Rat Hippocampus. International journal of neuropsychopharmacology, 20(4), 307–316.
  • Pharmaffiliates. (n.d.). Fasudil-impurities. Retrieved from [Link]

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Comparative

Comprehensive Comparison Guide: Commercial Reference Standards for Fasudil N-Hydroxy Impurity

Accurate impurity profiling is a cornerstone of pharmaceutical quality assurance, directly impacting drug safety and efficacy. Fasudil, a potent Rho-kinase (ROCK) inhibitor utilized primarily for the treatment of cerebra...

Author: BenchChem Technical Support Team. Date: March 2026

Accurate impurity profiling is a cornerstone of pharmaceutical quality assurance, directly impacting drug safety and efficacy. Fasudil, a potent Rho-kinase (ROCK) inhibitor utilized primarily for the treatment of cerebral vasospasm and pulmonary hypertension[1][2], is subject to rigorous regulatory scrutiny under ICH Q3A(R2) and Q3B(R2) guidelines. During its synthesis and degradation, several related substances emerge, with the Fasudil N-Hydroxy Impurity (also designated as 1-hydroxyfasudil or Fasudil Impurity O) being a critical process-related and degradant compound[3][4].

This guide provides an objective, data-driven comparison of commercial reference standards for the Fasudil N-Hydroxy Impurity, equipping analytical scientists with the causality-driven insights required for vendor selection, method development, and Quality by Design (QbD) compliance[2].

Pharmacological Context: Why N-Hydroxy Fasudil Matters

Fasudil functions by competitively binding to the ATP-binding pocket of ROCK, preventing the phosphorylation of downstream targets like Myosin Light Chain (MLC), thereby inducing vasodilation[1][5]. The structural fidelity of the isoquinoline and homopiperazine rings is essential for this target specificity.

The N-Hydroxy modification alters the electron density and steric bulk of the molecule. In analytical testing, failing to accurately quantify this impurity can mask potential off-target toxicities or indicate a breakdown in the active pharmaceutical ingredient's (API) stability profile.

ROCK_Pathway GPCR GPCR Activation RhoA RhoA-GTP (Active) GPCR->RhoA ROCK Rho-kinase (ROCK) RhoA->ROCK MLC Myosin Light Chain (MLC) Phosphorylation ROCK->MLC Vaso Cerebral Vasospasm / Contraction MLC->Vaso Fasudil Fasudil (API) Fasudil->ROCK Inhibits

Diagram 1: Fasudil mechanism of action via the RhoA/ROCK signaling pathway.

Objective Comparison of Commercial Reference Standards

When selecting a reference standard for quantitative High-Performance Liquid Chromatography (HPLC) or qualitative structural elucidation via Mass Spectrometry (MS), the choice of vendor dictates the reliability of the analytical self-validating system. Key differentiators include the comprehensiveness of the Certificate of Analysis (CoA), isotopic purity (if applicable), and ISO 17034 accreditation.

Below is a comparative analysis of leading commercial suppliers for Fasudil N-Hydroxy Impurity (and related metabolites/impurities):

Vendor / SupplierProduct DesignationTypical PurityCertifications / CoA DataBest Application Use-Case
LGC Standards (TRC) [5][6]Hydroxy Fasudil Hydrochloride (Metabolite/Impurity) ≥95% ISO/IEC 17043, ISO 17034. Provides NMR, MS, IR, and HPLC data.Quantitative Method Validation. Ideal for strict regulatory submissions requiring fully characterized primary/secondary standards.
Clearsynth [7]Fasudil Impurities (Custom/Catalog) ≥95% Detailed CoA, TSE/BSE statements, Retest statements.Routine QC & Spiking Studies. Excellent logistical support and reliable baseline purity for routine batch release testing.
Pharmaffiliates [1]Fasudil Non-Pharmacopeial Impurities >90−95% HPLC purity, Molecular Weight confirmation.Early-Stage R&D. Cost-effective for initial method development and identifying unknown peaks in forced degradation.
Sriramchem [8]Fasudil N-Hydroxy ImpurityHigh-PurityPharmacopeia Traceable, Batch-specific CoA.Regional Manufacturing QC. Good alignment with international pharmacopeial specifications for local compliance.
Causality in Vendor Selection
  • For MS/MS Structural Elucidation: A standard from Clearsynth or Pharmaffiliates with >95% HPLC purity is sufficient, as the mass analyzer isolates the specific m/z precursor ion, rendering minor isobaric impurities negligible[1][7].

  • For Quantitative Limit Tests (ICH Q3A): An ISO 17034-accredited standard from LGC Standards is mandatory[5][6]. The exact mass fraction (assay as is) derived from quantitative NMR (qNMR) or mass balance must be used to calculate the relative response factor (RRF) between Fasudil and the N-Hydroxy impurity.

Experimental Protocol: QbD-Based HPLC-MS/MS Impurity Profiling

To ensure scientific integrity, the following protocol details a self-validating RP-HPLC method coupled with Electrospray Ionization (ESI) Mass Spectrometry for the detection of Fasudil N-Hydroxy Impurity. This methodology is synthesized from validated QbD approaches in contemporary pharmaceutical analysis[2][3][9].

Rationale and Causality of Experimental Choices
  • Mobile Phase Selection: A gradient of Formic Acid (aq) and Acetonitrile is utilized instead of traditional phosphate buffers[3][9]. Why? Phosphate buffers are non-volatile and will precipitate in the MS source, causing signal suppression and hardware failure. Formic acid provides the necessary protonation for positive ESI ( [M+H]+ ) while suppressing the ionization of residual silanols on the C18 stationary phase, preventing peak tailing of the basic isoquinoline moiety[2][9].

  • Gradient Elution: Fasudil and its N-Hydroxy derivative have similar polarities. A shallow gradient ensures adequate theoretical plates are generated to resolve these structurally similar compounds ( Rs​≥1.5 )[3].

Step-by-Step Methodology

Step 1: Solution Preparation

  • Diluent: Methanol:Water (50:50, v/v)[3].

  • Test Solution: Dissolve Fasudil API in the diluent to a concentration of 0.3 mg/mL [3].

  • Reference Standard Solution: Accurately weigh the Fasudil N-Hydroxy Impurity reference standard (e.g., from LGC or Clearsynth) and dissolve in the diluent to yield a stock solution. Dilute quantitatively to a final working concentration of (representing a 1.0% impurity limit)[3].

Step 2: Chromatographic Conditions (HPLC)

  • Column: Octadecylsilyl (C18) bonded phase, particle size[3].

  • Column Temperature: 30∘C (Maintains consistent mobile phase viscosity and reproducible retention times)[9].

  • Flow Rate: 1.0 mL/min [3][9].

  • Detection: UV at 275 nm (Optimal chromophore absorption for the isoquinoline ring)[3][9].

  • Injection Volume: [3][9].

  • Mobile Phase A: 0.1% Formic acid in Water[9].

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile[9].

Step 3: Gradient Program

  • 0−10 min : 100% A

  • 10−20 min : Linear gradient from 100% A to 75% A

  • 20−30 min : Linear gradient from 75% A to 35% A [9]

Step 4: System Suitability & Self-Validation Inject the Reference Standard Solution five times. The system is validated for the run only if:

  • The Relative Standard Deviation (RSD) of the N-Hydroxy impurity peak area is ≤5.0% [9].

  • The chromatographic resolution ( Rs​ ) between the API and the N-Hydroxy impurity is >1.5 [3].

HPLC_Workflow Sample Sample Prep (API + Impurities) HPLC RP-HPLC Separation (Gradient Elution) Sample->HPLC UV UV Detection (275 nm) HPLC->UV MS ESI-TOF-MS (Positive Mode) HPLC->MS Data QbD Data Analysis (ICH Q8 Compliance) UV->Data MS->Data

Diagram 2: Analytical workflow for Fasudil impurity profiling using hyphenated HPLC-MS techniques.

Conclusion

The selection of a commercial reference standard for the Fasudil N-Hydroxy Impurity must be dictated by the specific analytical phase. For early-stage identification, high-purity standards from Clearsynth[7] or Pharmaffiliates[1] provide rapid, cost-effective solutions. However, for late-stage QbD implementation, regulatory filings, and quantitative limit testing, ISO-accredited materials from LGC Standards[5][6] are non-negotiable to ensure the self-validating integrity of the analytical method. By coupling the correct reference standard with a scientifically grounded, volatile-mobile-phase HPLC-MS method[2][9], analytical scientists can ensure robust control over Fasudil's impurity profile.

References

  • Pharmaffiliates. Fasudil-impurities. Retrieved from[Link]

  • PubMed (NIH). Identification and characterization of the process-related impurities in fasudil hydrochloride by hyphenated techniques using a quality by design approach. Retrieved from [Link]

  • Google Patents.Method for detecting related substances in fasudil hydrochloride raw material or injection.
  • Google Patents.HPLC detection method of fasudil hydrochloride related substances.
  • Quality Control Chemicals Inc. Fasudil Impurity Standards. Retrieved from[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Fasudil N-Hydroxy Impurity

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Fasudil N-Hydroxy Impurity, a metabolite and process impurity related to the potent Rho-kinase (ROCK) inhibitor, Fasudil.[1...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Fasudil N-Hydroxy Impurity, a metabolite and process impurity related to the potent Rho-kinase (ROCK) inhibitor, Fasudil.[1][2] Adherence to these guidelines is critical for ensuring personnel safety, environmental protection, and regulatory compliance within research and drug development settings. As laboratory professionals, our responsibility extends beyond the discovery process to the entire lifecycle of a chemical, including its safe and compliant disposal.

Hazard Assessment and Waste Characterization: The Precautionary Principle

In the absence of specific toxicity and ecotoxicity data for the N-Hydroxy impurity, established principles of laboratory safety mandate that it be handled with a level of caution equal to or greater than that of the parent API. Therefore, for disposal purposes, Fasudil N-Hydroxy Impurity and all materials contaminated with it must be classified as hazardous pharmaceutical waste.

This classification falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous wastes, including those generated by healthcare and research facilities.[8][9]

Core Disposal Principles: The Three Pillars of Safety

Before proceeding to specific protocols, all handling and disposal activities must be grounded in these three fundamental principles:

  • Prohibition of Drain Disposal : Under no circumstances should Fasudil N-Hydroxy Impurity or its solutions be disposed of via the sanitary sewer (i.e., down the drain).[10][11] This practice is strictly forbidden by the EPA's Hazardous Waste Pharmaceutical Final Rule to prevent the contamination of waterways and ecosystems.[8][10]

  • Mandatory Waste Segregation : Waste contaminated with this impurity must be kept separate from non-hazardous laboratory trash, biohazardous waste, and other chemical waste streams.[12][13] Proper segregation is essential to prevent accidental reactions and ensure the waste is routed to the correct final disposal facility.

  • Use of Designated and Labeled Containers : All hazardous pharmaceutical waste must be collected in dedicated, properly labeled containers.[11][12] These containers must be kept closed except when actively adding waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for segregating waste contaminated with Fasudil N-Hydroxy Impurity.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization start Waste Containing Fasudil N-Hydroxy Impurity Generated waste_type What is the form of the waste? start->waste_type solid_waste RCRA Hazardous Waste Container (Solid) waste_type->solid_waste  Pure (Neat) Compound, Contaminated Labware (tubes, tips), Grossly Contaminated PPE liquid_waste RCRA Hazardous Waste Container (Liquid, compatible solvent) waste_type->liquid_waste  Aqueous & Organic Solutions, Initial Rinsate sharps_waste RCRA Hazardous Sharps Container (Puncture-proof) waste_type->sharps_waste  Contaminated Needles, Syringes, Glass Pipettes ppe_waste RCRA Hazardous Waste Container (Solid) waste_type->ppe_waste  Lightly Contaminated PPE (Gloves, Gown)

Caption: Waste Segregation Workflow for Fasudil N-Hydroxy Impurity.

Step-by-Step Disposal Protocols

The following detailed protocols cover the most common waste streams generated during research involving Fasudil N-Hydroxy Impurity.

Protocol 1: Disposal of Pure (Neat) Compound
  • Container Selection : Use a designated RCRA hazardous waste container for solids. This is typically a black container to distinguish it from other waste streams.[12][14]

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste" and a description of the contents (e.g., "Fasudil N-Hydroxy Impurity and related lab waste").[15]

  • Transfer : Carefully transfer any residual pure compound from its original vial or weighing paper into the designated hazardous waste container.

  • Container Disposal : The empty original vial is also considered hazardous waste and must be placed in the same container, as it cannot be considered "RCRA empty" without triple rinsing, the rinsate of which would also be hazardous.[15]

Protocol 2: Disposal of Contaminated Labware and PPE
  • Solid Labware : All disposable labware that has come into direct contact with the compound (e.g., pipette tips, microcentrifuge tubes, flasks, weighing boats) must be placed directly into the designated solid RCRA hazardous waste container.[12]

  • Personal Protective Equipment (PPE) :

    • Grossly Contaminated PPE : Gowns, gloves, or bench paper with visible powder or liquid spills must be disposed of as solid hazardous waste.

    • Lightly Contaminated PPE : Gloves and other PPE used during routine handling with no visible contamination should also be placed in the hazardous waste container as a best practice.

  • Sharps : Needles, syringes, glass pipettes, or other sharps contaminated with the compound must be placed in a dedicated, puncture-proof RCRA hazardous sharps container, also typically black.[12] Do not mix these with standard biohazard (red) sharps containers.

Protocol 3: Disposal of Liquid Waste (Solutions)
  • Container Selection : Use a dedicated, sealable, and chemically compatible container for hazardous liquid waste. Glass or polyethylene containers are common. The container must be stored in secondary containment to prevent spills.[13]

  • Waste Segregation : Do not mix aqueous solutions with organic solvent solutions unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Halogenated and non-halogenated solvent wastes should also be kept separate.

  • Labeling : Label the container with "Hazardous Waste" and list all chemical components, including solvents and the Fasudil N-Hydroxy Impurity, with approximate concentrations.

  • Rinsate Collection : When cleaning non-disposable glassware, the initial (first) rinse with a suitable solvent should be collected and treated as hazardous liquid waste, as it will contain the highest concentration of the compound.[12] Subsequent rinses may be permissible for drain disposal, but only if consistent with institutional EHS policy.

Summary of Disposal Procedures

Waste TypeEPA RegulationRecommended ContainerFinal Disposal Method
Pure (Neat) Compound RCRA Hazardous Waste (40 CFR Part 261)Black, wide-mouth solid waste container, clearly labeled.High-temperature incineration by a licensed contractor.[14]
Contaminated Labware/PPE RCRA Hazardous Waste (40 CFR Part 261)Black solid waste container, clearly labeled.High-temperature incineration by a licensed contractor.
Contaminated Sharps RCRA Hazardous Waste (40 CFR Part 261)Black, puncture-proof sharps container, clearly labeled.High-temperature incineration by a licensed contractor.
Liquid Solutions & Rinsate RCRA Hazardous Waste (40 CFR Part 261)Sealable, compatible liquid waste container in secondary containment.Incineration or fuel blending by a licensed contractor.

Waste Accumulation, Storage, and Final Disposal

All waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[11] Once a container is full or the SAA quantity limits are reached, a pickup must be scheduled with your institution's EHS department or a licensed hazardous waste contractor.[14][16] They will ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations, which mandates high-temperature incineration for this class of chemical.

By adhering to these procedures, you ensure a safe laboratory environment, protect our shared ecosystem, and uphold the highest standards of scientific integrity and professional responsibility.

References

  • PubChem. Fasudil N-Hydroxy Impurity. National Center for Biotechnology Information. [Link]

  • Epstein, Becker & Green, P.C. EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste. JDSUPRA. [Link]

  • Wikipedia. Fasudil. [Link]

  • MCF Environmental Services. Waste Management Requirements for Pharmaceutical Waste. [Link]

  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. [Link]

  • Pharmaffiliates. Fasudil-impurities. [Link]

  • U.S. Environmental Protection Agency. Information for Hospitals, Pharmacies and Other Businesses that Have Medicines to Dispose. [Link]

  • Republic Services. Pharmaceutical Waste Management: The Final Pharmaceutical Rule. [Link]

  • ScienceDirect. Fasudil inhibits α-synuclein aggregation through ROCK-inhibition-mediated mechanisms. [Link]

  • Washington University in St. Louis. Guidance for Disposal of Drugs Used in Clinical Research. [Link]

  • PubMed. Identification and characterization of the process-related impurities in fasudil hydrochloride by hyphenated techniques using a quality by design approach. [Link]

  • Purdue University. Laboratory Decommissioning Guidelines. [Link]

  • LKT Laboratories, Inc. Safety Data Sheet - Fasudil Hydrochloride. [Link]

  • National University of Uzbekistan. GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. [Link]

  • Pharmaffiliates. Fasudil-impurities (Heterocycles). [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • National Academies Press. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • ChemBK. Fasudil hydrochloride. [Link]

  • University of Utah Health. STANDARD OPERATIONAL PROCEDURE (SOP) DISPOSAL, RETURN, AND DESTRUCTION OF INVESTIGATIONAL PRODUCT. [Link]

  • University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • ResearchGate. Systemic Availability of the Active Metabolite Hydroxy-Fasudil After Administration of Fasudil to Different Sites of the Human Gastrointestinal Tract. [Link]

  • MDPI. Rho-Kinase Inhibitors: The Application and Limitation in Management of Glaucoma. [Link]

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Handling

Personal protective equipment for handling Fasudil N-Hydroxy Impurity

The handling of active pharmaceutical ingredient (API) impurities requires rigorous safety protocols. Fasudil N-Hydroxy Impurity (CAS: 1350827-92-7, Molecular Formula: C14H17N3O3S) is a synthetic impurity and potential m...

Author: BenchChem Technical Support Team. Date: March 2026

The handling of active pharmaceutical ingredient (API) impurities requires rigorous safety protocols. Fasudil N-Hydroxy Impurity (CAS: 1350827-92-7, Molecular Formula: C14H17N3O3S) is a synthetic impurity and potential metabolite of Fasudil, a potent Rho-kinase (ROCK) inhibitor used as a vasodilator [1].

Because the exact toxicological profile of specific pharmaceutical impurities is often not fully characterized, laboratory professionals must apply the precautionary principle. This means handling the N-Hydroxy impurity with safety measures that meet or exceed those required for the parent compound, Fasudil Hydrochloride, which is classified as harmful if swallowed and a potential respiratory and skin irritant [2].

This guide provides a self-validating, step-by-step operational framework for handling Fasudil N-Hydroxy Impurity, focusing on causality—explaining why each safety measure is necessary to ensure deep scientific trust and operational integrity.

Hazard Assessment & Toxicological Rationale

Before handling this compound, it is critical to understand the mechanistic reasons behind the hazards:

  • Inhalation Hazard (Dust Formation): Fasudil derivatives are highly biologically active. Inhalation of aerosolized API dust allows rapid systemic absorption across the pulmonary mucosa, potentially triggering unintended vasodilation or hypotension [3].

  • Dermal/Ocular Irritation: Like many sulfonamide and isoquinoline derivatives, direct contact can disrupt cellular membranes in the eyes and skin, causing localized inflammation.

  • Environmental Persistence: Fasudil compounds are highly water-soluble and mobile in the environment. They must never be disposed of in standard municipal drains [2].

Personal Protective Equipment (PPE) Specifications

To mitigate the risks outlined above, specific PPE must be utilized. The table below summarizes the quantitative and categorical data for required PPE, grounded in standard chemical handling protocols [4].

PPE CategorySpecification & Quantitative StandardCausality / Operational Rationale
Respiratory N95 or P100 Particulate Respirator (≥95% to 99.97% filtration efficiency)Prevents the inhalation of micro-particulate API dust generated during the opening of vials or weighing procedures.
Hand Protection Nitrile Gloves (Thickness: ≥0.11 mm, Breakthrough time: >480 mins)Nitrile provides superior chemical resistance against organic compounds compared to latex, preventing transdermal absorption.
Eye Protection Snug-fitting, splash-proof Safety GogglesProtects the highly vascularized ocular mucosa from accidental dust transfer or micro-spills.
Body Protection Flame-retardant, knee-length Lab CoatCreates a physical barrier to prevent the accumulation of chemical dust on personal clothing, which could lead to secondary exposure outside the lab.

Operational Workflow: Step-by-Step Handling Protocol

To ensure a self-validating safety system, every handling procedure must include built-in verification steps.

Phase 1: Pre-Operation Validation

  • Verify Engineering Controls: Turn on the laboratory fume hood and verify the inward airflow (face velocity should be between 80-100 feet per minute). Causality: Local exhaust ventilation is the primary defense against airborne dust.

  • Inspect Equipment: Check nitrile gloves for micro-tears by inflating them slightly. Ensure the respirator fits snugly with no perimeter air leaks.

Phase 2: Weighing and Transfer

  • Prepare the Workspace: Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality: Anti-static materials prevent the fine powder from repelling and aerosolizing.

  • Transfer the Chemical: Using a clean, grounded micro-spatula, carefully transfer the Fasudil N-Hydroxy Impurity. Keep the vial as close to the weighing boat as possible to minimize the drop height.

  • Seal and Sanitize: Immediately tightly recap the source vial. Wipe the exterior of the vial with a damp lint-free cloth before removing it from the hood.

Phase 3: Doffing and Decontamination

  • Remove Gloves Safely: Pinch the exterior of one glove at the wrist and peel it off inside-out. Hold it in the gloved hand, slide an ungloved finger under the wrist of the remaining glove, and peel it off inside-out, encapsulating the first glove.

  • Hand Hygiene: Wash hands immediately with soap and water for at least 20 seconds. Causality: Mechanical friction and surfactants remove any microscopic chemical residue that may have bypassed the PPE.

Spill Response and Chemical Disposal Plan

In the event of an accidental spill of Fasudil N-Hydroxy Impurity, immediate and calculated action is required to prevent environmental contamination and personnel exposure [2][4].

Spill Response Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Contain (No Wetting): Do not flush with water initially, as the compound is highly water-soluble and will spread.

  • Sweep: Use a static-free brush and dustpan to gently sweep up the material. Crucial Step: Do not generate dust clouds. Alternatively, use damp absorbent pads to carefully lift the powder.

  • Decontaminate: Once the bulk powder is removed, wash the affected surface thoroughly with water and a mild detergent.

Disposal Plan:

  • Classification: Chemical waste generators must classify this as hazardous laboratory waste.

  • Containment: Place all recovered spill material, contaminated weighing boats, and used PPE into a sealed, clearly labeled hazardous waste container.

  • Routing: Dispose of contents/container strictly through an approved, licensed chemical waste disposal plant. Do not empty into drains [2].

Visual Workflow: Handling & Disposal Pathway

G Start 1. Hazard Assessment & Fume Hood Prep Donning 2. Don PPE (Respirator, Nitrile, Goggles) Start->Donning Handling 3. API Weighing & Handling (Minimize Dust) Donning->Handling SpillCheck Spill Occurred? Handling->SpillCheck SpillResponse 4a. Spill Response Sweep safely, no dust SpillCheck->SpillResponse Yes Doffing 4b. Doff PPE & Decontaminate SpillCheck->Doffing No Disposal 5. Approved Chemical Waste Disposal (No Drains) SpillResponse->Disposal Doffing->Disposal

Operational workflow for handling and disposing of Fasudil N-Hydroxy Impurity.

References

  • Sino Biological. "Fasudil HCl - Product Safety and Handling." Sino Biological Research Reagents. Available at:[Link]

Retrosynthesis Analysis

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Method

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